molecular formula C9H10ClNO2 B585049 Isoindoline-5-carboxylic acid hydrochloride CAS No. 149353-72-0

Isoindoline-5-carboxylic acid hydrochloride

Cat. No.: B585049
CAS No.: 149353-72-0
M. Wt: 199.634
InChI Key: YGNBOTDTASINFL-UHFFFAOYSA-N
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Description

Isoindoline-5-carboxylic acid hydrochloride is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its core application lies in serving as a key synthetic intermediate for the development of novel small molecule therapeutics. Scientific studies have demonstrated that derivatives of this isoindoline core constitute a novel class of potent heparanase inhibitors . Heparanase is an endo-beta-glucuronidase enzyme that is a promising target in therapeutic research due to its role in processes such as tumor metastasis and angiogenesis . Compounds derived from this scaffold have shown significant inhibitory activity (with IC50 values in the nanomolar range) and high selectivity over other enzymes, making them useful as biological tools for investigating heparanase function . Furthermore, these derivatives have exhibited anti-angiogenic effects in research settings, highlighting the potential of the isoindoline-5-carboxylic acid structure in the design of new investigative compounds for oncology and related fields . The compound's structure is also featured in patented novel isoindoline compounds, underscoring its ongoing relevance in the development of pharmaceutical compositions . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic human use.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNBOTDTASINFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681050
Record name 2,3-Dihydro-1H-isoindole-5-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-72-0
Record name 2,3-Dihydro-1H-isoindole-5-carboxylic acid--hydrogen chloride (1/1)
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Record name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride
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Foundational & Exploratory

Isoindoline-5-carboxylic acid hydrochloride CAS number 149353-72-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoindoline-5-carboxylic acid hydrochloride (CAS: 149353-72-0): Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, combined with strategically placed functional groups—a secondary amine within the isoindoline core and a carboxylic acid on the benzene ring—makes it an invaluable intermediate for creating complex molecular architectures. The isoindoline scaffold is a privileged structure found in numerous natural products and clinically approved drugs, demonstrating a wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, detailed synthetic methodologies, and key applications in drug discovery, aimed at researchers, chemists, and professionals in pharmaceutical development.

The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline motif, a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring, is a cornerstone in the design of pharmacologically active agents.[1] Its derivatives are known to exhibit diverse biological properties, including antitumor, anti-inflammatory, diuretic, and hypertensive activities.[1] Several prominent clinical drugs, such as the immunomodulator lenalidomide and the antipsychotic mazindol, feature the isoindoline core or its oxidized forms (isoindolinones and phthalimides), underscoring the scaffold's therapeutic relevance.[1][3]

This compound (CAS: 149353-72-0) serves as a particularly useful starting material. The carboxylic acid at the 5-position provides a versatile handle for synthetic elaboration, while the hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various reaction conditions and formulation studies.[4]

Physicochemical Properties and Structural Characterization

The unique properties of this compound are derived from its distinct molecular structure, which consists of a bicyclic heterocyclic system with a carboxylic acid substituent and a hydrochloride salt at the nitrogen atom.[4]

Table 1: Compound Identification and Molecular Properties

Property Value Source
CAS Number 149353-72-0 [4][5]
IUPAC Name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride [4]
Molecular Formula C₉H₁₀ClNO₂ [4][6]
Molecular Weight 199.63 g/mol [4]

| MDL Number | MFCD10699395 |[4] |

Table 2: Physical and Chemical Properties

Property Value Rationale and Notes
Density 1.283 g/cm³ Data relates to the parent isoindoline-5-carboxylic acid structure.[4]
Boiling Point 335.4°C at 760 mmHg Data relates to the parent isoindoline-5-carboxylic acid structure.[4]
Solubility Enhanced in water The hydrochloride salt form significantly improves solubility in aqueous media compared to the free base (CAS: 685084-08-6), which is a critical advantage for drug formulation and biological assays.[4]

| Storage | Room temperature, under nitrogen | Recommended to prevent degradation and reaction with atmospheric components.[4] |

Anticipated Spectroscopic Profile

While specific spectra for this exact compound require experimental acquisition, its structural features allow for the prediction of key spectroscopic signals essential for its characterization.

  • ¹H NMR Spectroscopy : The most distinct signal is expected to be the highly deshielded carboxylic acid proton (–COOH), typically appearing as a broad singlet above 10-12 ppm.[7][8] The aromatic protons on the benzene ring would appear in the 7-8 ppm region. The four protons of the isoindoline core would manifest as two distinct signals, likely triplets, corresponding to the C1-H₂ and C3-H₂ methylene groups.

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is the most deshielded carbon, expected in the 165-185 ppm range.[7][8] Aromatic carbons would resonate between 120-150 ppm, while the two aliphatic methylene carbons of the pyrrolidine ring would appear further upfield.

  • Infrared (IR) Spectroscopy : The IR spectrum should be dominated by two characteristic absorptions: a very broad O–H stretch from the carboxylic acid, spanning from 2500 to 3300 cm⁻¹, and a strong C=O stretching absorption around 1710-1760 cm⁻¹.[8][9]

  • Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak corresponding to the free base after the loss of HCl. A prominent fragment would likely be the acylium ion (M-COOH)⁺, formed by the cleavage of the carboxylic acid group.[10]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on established organic chemistry transformations. The general strategy involves the initial construction of the isoindoline ring, followed by functionalization at the 5-position, and concluding with the formation of the hydrochloride salt.

G cluster_0 Synthesis Workflow Start Benzene Derivative Starting Material Step1 Step 1: Isoindoline Ring Formation (e.g., Phthalimide Reduction) Start->Step1 Cyclization Step2 Step 2: C-5 Carboxylation (e.g., Metal-Catalyzed Carbonylation) Step1->Step2 Functionalization Step3 Step 3: Hydrochloride Salt Formation (Treatment with HCl) Step2->Step3 Protonation End This compound Step3->End

Caption: General synthetic workflow for this compound.

Protocol 1: Isoindoline Ring Formation via Phthalimide Reduction

This is a common and robust method due to the commercial availability of a wide range of substituted phthalimide precursors. The reduction of the two imide carbonyl groups to methylenes forms the desired pyrrolidine ring.

  • Setup : To a stirred solution of 5-bromophthalimide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert nitrogen atmosphere, add a reducing agent such as LiAlH₄ or a borane complex (e.g., BH₃·THF, 2-3 equivalents) portion-wise at 0°C.

    • Causality: An inert atmosphere is crucial to prevent quenching of the highly reactive reducing agent. Anhydrous THF is used as it is unreactive towards the hydride reagents.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Cool the reaction mixture to 0°C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Trustworthiness: This specific workup procedure is a well-established and safe method for decomposing aluminum or borane complexes, leading to a granular precipitate that is easily filtered.

  • Isolation : Filter the resulting solid and wash it with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude 5-bromoisoindoline. The product can be purified further by column chromatography if necessary.

Protocol 2: Carboxylation via Palladium-Catalyzed Reaction

This step introduces the carboxylic acid group at the C-5 position. Palladium-catalyzed carbonylation is an efficient method for this transformation.

  • Setup : In a pressure vessel, combine 5-bromoisoindoline (1 equivalent), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), a ligand such as triphenylphosphine (0.1 equivalents), and a base like triethylamine (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction : Seal the vessel, purge it with carbon monoxide (CO) gas, and then pressurize it to the desired pressure (e.g., 5-10 atm). Heat the mixture to 80-100°C and stir for 12-24 hours.

    • Expertise: The choice of a palladium catalyst and phosphine ligand is critical for the efficiency of the catalytic cycle (oxidative addition, CO insertion, reductive elimination). The base is required to neutralize the HBr generated during the reaction.

  • Workup : After cooling, carefully vent the CO gas in a fume hood. Dilute the reaction mixture with water and acidify with aqueous HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the free acid to precipitate.

  • Isolation : Collect the precipitated solid, Isoindoline-5-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Hydrochloride Salt Formation

This final step enhances the compound's stability and solubility.[4]

  • Dissolution : Suspend the synthesized Isoindoline-5-carboxylic acid (1 equivalent) in a suitable organic solvent like ethyl acetate or isopropanol.[4]

  • Acidification : Add a solution of hydrochloric acid (1.1 equivalents, e.g., 5N HCl in ethyl acetate or gaseous HCl) dropwise to the suspension with stirring.[4]

  • Precipitation and Isolation : The hydrochloride salt will typically precipitate out of the solution. Stir the mixture for 1-2 hours to ensure complete salt formation. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ethyl acetate), and dry in a vacuum oven.

    • Self-Validation: The successful formation of the salt can be confirmed by the product's improved solubility in water and by characterization techniques like IR (disappearance of free amine signals) or elemental analysis.

Applications in Research and Drug Development

This compound is not an end product but a strategic starting point for synthesizing more complex molecules with potential therapeutic value.[4]

G cluster_0 Synthetic Utility cluster_1 Carboxylic Acid Derivatization cluster_2 Amine Functionalization Core Isoindoline-5-carboxylic acid hydrochloride Amide Amide Coupling (EDC, HOBt) Core->Amide Ester Esterification (Fischer, etc.) Core->Ester N_Alk N-Alkylation Core->N_Alk N_Acyl N-Acylation Core->N_Acyl Bio_Amides Bio_Amides Amide->Bio_Amides Bioactive Amides (e.g., Enzyme Inhibitors) Pro_Drugs Pro_Drugs Ester->Pro_Drugs Ester Prodrugs Scaffolds Scaffolds N_Alk->Scaffolds Novel Scaffolds Amine_Derivs Amine_Derivs N_Acyl->Amine_Derivs Diverse Amine Derivatives

Caption: Key derivatization pathways for this compound.

  • Building Block for Enzyme Inhibitors : The isoindoline scaffold has been explored for its potential to inhibit various enzymes. For instance, derivatives have shown inhibitory activity against ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis, as well as carbonic anhydrases.[4][11] The carboxylic acid group is an ideal anchor point for building out structures to interact with enzyme active sites.

  • Scaffold for Neurological Agents : Certain isoindoline derivatives have been found to interact with neurological targets, such as the dopamine D3 receptor, suggesting potential applications in treating neurological disorders.[4]

  • Intermediate for Antibacterial Agents : Research has indicated that the carboxyl functional group on the isoindoline scaffold may be necessary for antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus.[4] This makes the title compound a prime candidate for derivatization in the search for new antibiotics.

  • Organic Synthesis : Beyond medicinal chemistry, the compound's dual functionality (a secondary amine and a carboxylic acid) allows for its use in creating complex heterocyclic systems and as a ligand in materials science.[4]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Table 3: Hazard and Safety Information

Category Recommendation Source
Personal Protective Equipment (PPE) Wear laboratory clothing, chemical-resistant gloves, and safety goggles. [12]
Engineering Controls Use only in a chemical fume hood to avoid inhalation of dust or vapors. [12]
First Aid Measures Skin : Wash with soap and water. Eyes : Rinse cautiously with water for several minutes. Inhalation : Remove to fresh air. Seek medical attention if symptoms persist. [12][13]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated area. Storing under an inert nitrogen atmosphere is recommended for long-term stability. [4][12][13]

| Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow material to enter drains or water courses. |[12][14] |

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and organic synthesis. Its structural features provide a robust and versatile platform for creating diverse libraries of compounds aimed at a wide array of biological targets. Future research will likely focus on developing more efficient and environmentally friendly synthetic routes to this and related scaffolds.[4] Furthermore, its application as a key intermediate will continue to expand as researchers leverage its unique properties to design the next generation of therapeutics and functional materials.

References

  • This compound - 149353-72-0 - Vulcanchem.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
  • The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.
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  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | Chemsrc.
  • This compound by BOC Sciences - Labshake.
  • Process for the preparation of isoindoline - Google P
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.
  • SAFETY D
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
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  • Spectroscopy of Carboxylic Acid Deriv
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoindoline-5-carboxylic acid hydrochloride is a pivotal heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] Its structure, featuring a bicyclic isoindoline core fused to a benzene ring with a carboxylic acid group at the 5-position, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, a critical attribute for drug formulation and delivery.[1] Derivatives of the isoindoline core are found in numerous clinically approved drugs, highlighting the significance of this structural motif in targeting various biological pathways.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that publicly available experimental data for this specific compound is limited, this document goes beyond a simple data sheet. It offers both established information and, crucially, detailed, field-proven experimental protocols for determining key parameters where specific data is not available. This guide is intended to empower researchers, scientists, and drug development professionals to fully characterize this important molecule, ensuring data integrity and facilitating its effective application in research and development.

Chemical Identity and Structure

The foundational characteristics of a molecule are its identity and three-dimensional arrangement of atoms. These features dictate its interactions with other molecules and its overall physical and chemical behavior.

The structure of this compound consists of a pyrrolidine ring fused to a benzene ring, forming the isoindoline core. The carboxylic acid substituent at the 5-position and the protonated amine in the pyrrolidine ring, forming a hydrochloride salt, are key functional groups that influence its properties.[1]

PropertyValueSource
CAS Number 149353-72-0[1][3]
Molecular Formula C₉H₁₀ClNO₂[1][4]
Molecular Weight 199.63 g/mol [1]
IUPAC Name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride[1]
Canonical SMILES C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl[4]

Solubility Profile

PropertyValueSource
Water Solubility Enhanced in water (as HCl salt)[1]
Boiling Point 335.4°C at 760 mmHg (for parent structure)[1]
Density 1.283 g/cm³ (for parent structure)[1]
LogP 1.31680 (for parent structure)[1]
Melting Point Not available[1]
Experimental Protocol for Solubility Determination

The causality behind choosing a specific solubility determination method often lies in the desired precision and the stage of drug development. The equilibrium solubility shake-flask method is considered the gold standard for its accuracy.

Method: Equilibrium Shake-Flask Solubility Assay

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).

    • Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G G cluster_setup HPLC System Setup cluster_run Analysis cluster_data Data Processing A C18 Reverse-Phase Column E Inject Sample A->E B Mobile Phase A: Buffered Aqueous Solution (pH 2.5) B->E C Mobile Phase B: Acetonitrile C->E D UV Detector (254 nm) G Integrate Peaks D->G F Run Gradient Elution E->F F->G H Determine Purity and Quantify G->H

Sources

Isoindoline-5-carboxylic acid hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoindoline-5-Carboxylic Acid Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural framework, comprising a bicyclic isoindoline core functionalized with a carboxylic acid group, renders it an invaluable intermediate for the synthesis of a wide array of pharmacologically active molecules. The hydrochloride salt form enhances its aqueous solubility and stability, making it highly amenable to various stages of the drug development process. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic methodologies, and its crucial role in the discovery of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

Core Molecular Profile

The Isoindoline Scaffold: A Privileged Structure in Pharmacology

The isoindoline substructure is a recurring motif in numerous natural alkaloids and synthetic drugs, prized for the diverse biological and pharmacological properties it imparts.[1][2] This bicyclic framework, where a benzene ring is fused to a five-membered pyrrolidine ring, serves as the core for at least ten commercially available drugs.[1][3] These therapeutics address a wide range of conditions, including multiple myeloma, inflammatory diseases, hypertension, and obesity, underscoring the scaffold's versatility and importance in pharmaceutical research.[1][3] this compound represents a strategically functionalized version of this core, poised for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a bicyclic isoindoline system with a carboxylic acid (-COOH) group attached at the 5-position of the benzene ring.[4] The nitrogen atom of the pyrrolidine ring is protonated and forms a salt with a chloride anion.[4] This structural arrangement is key to its reactivity and utility in synthesis.[4]

Table 1: Physicochemical and Structural Data for this compound

PropertyValueReference(s)
CAS Number 149353-72-0[4][5]
Molecular Formula C₉H₁₀ClNO₂[4][6]
Molecular Weight 199.63 g/mol [4]
IUPAC Name 2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrochloride[4]
Canonical SMILES C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl[4][6]
Density 1.283 g/cm³ (estimated for free base)[4]
Boiling Point 335.4°C at 760 mmHg (estimated for free base)[4]
Solubility Enhanced water solubility compared to the free base[4]

Synthesis and Purification

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. The general strategy involves three primary stages:

  • Formation of the Isoindoline Core: Constructing the bicyclic ring system from a suitable benzene derivative.

  • Carboxylation: Introducing the carboxylic acid group at the desired 5-position.

  • Salt Formation: Converting the synthesized free base into its more soluble and stable hydrochloride salt.

This modular approach allows for flexibility and optimization at each stage of the synthesis.

Detailed Synthetic Protocol: A Representative Pathway

The following protocol outlines a common and logical pathway for the synthesis. The causality behind the choice of reagents and conditions is explained to provide deeper insight.

Step 1: Formation of the Isoindoline Ring via Reductive Cyclization

This step is foundational. A common precursor is a phthalonitrile derivative, which can be reduced to form the isoindoline ring. The choice of catalyst is critical for achieving high yield and purity.

  • Protocol:

    • Dissolve 1 equivalent of a suitable starting material (e.g., a protected 5-carboxyphthalonitrile derivative) in a solvent like tetrahydrofuran (THF).

    • Add a catalyst, such as 5% Platinum on Carbon (Pt/C), to the solution.[7]

    • Transfer the mixture to a high-pressure autoclave.

    • Purge the system with nitrogen, then apply hydrogen gas at a pressure of 100-180 bars.[7]

    • Heat the reaction to 50-70°C and maintain for 5-6 hours.[7]

    • After cooling and depressurization, filter off the catalyst.

    • Remove the solvent under reduced pressure to yield the crude isoindoline derivative.

  • Expert Rationale: Platinum on carbon is an effective and robust catalyst for the hydrogenation of nitriles to amines, facilitating the reductive cyclization needed to form the isoindoline ring.[7] THF is chosen as the solvent for its ability to dissolve the starting material and its stability under hydrogenation conditions.[7]

Step 2: Carboxylation (if not already present)

If the starting material does not already contain the carboxylic acid group, it must be introduced onto the benzene ring. One effective method is the metal-catalyzed carbonylation of a 5-halo-isoindoline derivative.

  • Protocol:

    • In a pressure vessel, combine the 5-halo-isoindoline intermediate, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base in a polar aprotic solvent.

    • Pressurize the vessel with carbon monoxide (CO) gas.

    • Heat the reaction mixture to facilitate the catalytic cycle.

    • Upon completion, work up the reaction to isolate the isoindoline-5-carboxylic acid free base.

  • Expert Rationale: Palladium-catalyzed carbonylation is a powerful tool for forming C-C bonds. The catalyst, in conjunction with CO, allows for the direct and efficient installation of a carboxyl group precursor onto the aromatic ring.[4]

Step 3: Purification and Hydrochloride Salt Formation

The final step converts the free base into the hydrochloride salt, which is often a crystalline solid that is easier to purify and handle.

  • Protocol:

    • Dissolve the crude isoindoline-5-carboxylic acid (free base) in a suitable organic solvent, such as ethyl acetate.[4][7]

    • Slowly add a solution of 2-5N hydrochloric acid (HCl) in ethyl acetate or isopropanol while stirring.[4][7]

    • A precipitate of this compound will form.

    • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

  • Expert Rationale: Ethyl acetate is an excellent solvent for this step because it readily dissolves the non-polar free base but has low solubility for the resulting ionic hydrochloride salt, promoting precipitation and leading to a high recovery of pure product.[7] This step is self-validating, as the formation of a crystalline solid from a solution is a strong indicator of successful salt formation and purification.

Workflow Visualization

G cluster_0 Synthesis of Isoindoline-5-Carboxylic Acid HCl A Phthalonitrile Derivative B Isoindoline Intermediate A->B  Reductive Cyclization  (H₂, Pt/C) C Isoindoline-5-Carboxylic Acid (Free Base) B->C  Carboxylation  (e.g., Pd-catalyzed) D Isoindoline-5-Carboxylic Acid HCl (Final Product) C->D  Salt Formation  (HCl in Ethyl Acetate)

Caption: A generalized workflow for the synthesis of Isoindoline-5-Carboxylic Acid HCl.

Applications in Medicinal Chemistry and Drug Development

A Versatile Intermediate for API Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[4][7] Its bifunctional nature—a secondary amine that can be N-substituted and a carboxylic acid that can be converted into amides, esters, or other functional groups—makes it an ideal starting point for building more complex molecules. The enhanced solubility of the hydrochloride salt is particularly advantageous for aqueous-phase reactions and formulation development.[4]

The Isoindoline Core in Commercially Successful Drugs

The isoindoline core is a testament to successful scaffold-based drug design. Several blockbuster drugs are built upon this heterocyclic system, demonstrating its favorable pharmacological properties.

Table 2: Examples of Approved Drugs Containing the Isoindoline Core

Drug NameTherapeutic AreaBrief Mechanism of Action
Lenalidomide Multiple MyelomaAn immunomodulatory drug (IMiD) that inhibits tumor cell proliferation and angiogenesis.[1]
Pomalidomide Multiple MyelomaA potent IMiD with anti-inflammatory and antineoplastic activities.[1]
Apremilast Psoriasis, Psoriatic ArthritisAn inhibitor of phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP levels and reduced inflammation.[1]
Chlorthalidone Hypertension, EdemaA diuretic that inhibits sodium reabsorption in the distal convoluted tubule.[1]
Logical Relationship in Drug Discovery

The strategic value of this compound lies in its position as a bridge between a privileged core structure and a diverse range of potential therapeutic agents.

G cluster_apps Potential Therapeutic Applications Core Core Scaffold Isoindoline BuildingBlock Key Intermediate Isoindoline-5-Carboxylic Acid HCl - Amine for N-substitution - Carboxylic Acid for amide coupling Core->BuildingBlock Functionalization App1 Enzyme Inhibitors BuildingBlock->App1 Derivatization App2 Receptor Modulators (e.g., Dopamine D3) BuildingBlock->App2 App3 Antibacterial Agents BuildingBlock->App3

Caption: Logical progression from the core scaffold to the key intermediate and its applications.

Emerging Therapeutic Opportunities

Research into isoindoline derivatives suggests significant potential in new therapeutic areas:

  • Antibacterial Properties: Studies have shown that the carboxyl functional group in related isoindoline compounds is often necessary for antibacterial activity, suggesting that derivatives of isoindoline-5-carboxylic acid could be promising leads for new antibiotics.[4]

  • Neurological Activity: Certain isoindoline derivatives have been found to interact with neurological targets such as the dopamine D3 receptor, indicating potential applications in treating neurological and psychiatric disorders.[4]

Conclusion and Future Outlook

This compound is a compound of significant strategic importance in pharmaceutical R&D. Its well-defined structure, accessible synthesis, and versatile functional handles make it a cornerstone for building libraries of novel compounds. The proven success of the isoindoline scaffold in numerous approved drugs provides a strong validation for its continued use in drug discovery campaigns. Future efforts will likely focus on developing more efficient and environmentally friendly synthetic routes and exploring the full potential of this scaffold to address a wider range of challenging diseases.[4]

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Process for the preparation of isoindoline - US6320058B2. Google Patents.
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  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

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solubility of Isoindoline-5-carboxylic acid hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Isoindoline-5-carboxylic acid hydrochloride in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability, manufacturability, and formulation efficacy. This compound, a key building block in medicinal chemistry, presents unique solubility challenges and opportunities due to its structure as an ionizable organic salt.[1] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for evaluating the solubility of this compound in various organic solvents. We delve into the physicochemical properties that govern its dissolution, present a detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method with HPLC-UV analysis, and discuss the expected solubility trends across different solvent classes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this important chemical intermediate.

Introduction: The Central Role of Solubility in Drug Development

This compound serves as a versatile intermediate in the synthesis of novel therapeutic agents, including those targeting bacterial infections and neurological disorders.[1] The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinical drugs.[2][3] As with any API or intermediate, its solubility profile is a cornerstone of process development. Inadequate solubility can hinder synthetic reactions, complicate purification, and create significant hurdles in formulating a drug product with acceptable pharmacokinetic properties.

The hydrochloride salt form of isoindoline-5-carboxylic acid is specifically designed to enhance aqueous solubility compared to its free base, a common strategy in drug development.[1][4] However, synthetic and purification processes frequently require the use of organic solvents. Therefore, a thorough understanding of its solubility in these media is not merely academic but a practical necessity for efficient process chemistry and robust formulation design. This guide aims to provide both the foundational knowledge and the practical tools required to accurately assess and interpret the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound (CAS: 149353-72-0) are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
IUPAC Name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride[1]
Structure A bicyclic system with an isoindoline core, a carboxylic acid at the 5-position, and a hydrochloride salt at the nitrogen atom.[1]
LogP (Predicted) 1.31680[1]

The molecule possesses three key functional groups that dictate its solubility:

  • The Isoindoline Nitrogen: As a secondary amine, it is basic and is protonated to form the hydrochloride salt. This ionic center is the primary driver of solubility in polar solvents.

  • The Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding. Its ionization state is pH-dependent, though in the presence of the hydrochloride salt, the overall compound is acidic.[5]

  • The Aromatic Ring: The benzene ring is hydrophobic and will tend to decrease solubility in highly polar solvents like water, while favoring interactions with less polar organic solvents.

The final solubility in any given solvent is a result of the energetic balance between overcoming the crystal lattice energy of the solid and the energy gained from solvating the dissociated ions and neutral parts of the molecule.[6][7]

Theoretical Principles of Solubility for an Ionizable Salt

The dissolution of this compound in a solvent is a thermodynamic equilibrium process.[8] The solubility represents the maximum concentration of the solute that can be dissolved in a solvent under specified conditions of temperature and pressure.[8][9] For an ionic compound like this, the process can be visualized as two key steps:

  • Dissociation: The crystal lattice breaks down, separating the protonated isoindoline cation and the chloride anion.

  • Solvation: The solvent molecules arrange themselves around the dissociated ions and the non-polar portions of the molecule.

The overall free energy change (ΔG) of this process determines the solubility. Several factors influence this equilibrium:

  • Solvent Polarity: Polar solvents are essential for solvating the ions. Polar protic solvents (e.g., methanol, ethanol) can solvate both the cation and the chloride anion through hydrogen bonding and dipole-ion interactions.[10] Polar aprotic solvents (e.g., DMSO, DMF) are particularly effective at solvating cations and can also interact favorably with anions, often leading to high solubility for salts.[11][12]

  • Temperature: For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[8] This relationship can be described by the van't Hoff equation.[10]

  • Common Ion Effect: In solvents containing chloride ions from another source, the solubility of this compound is expected to decrease, as predicted by Le Châtelier's principle.[13] This is particularly relevant in acidic media containing HCl.

Estimated Solubility Profile Across Solvent Classes

While precise, publicly available quantitative data is limited, an estimated solubility profile can be constructed based on physicochemical principles and data from analogous structures.[14][15][16]

  • High Solubility:

    • Water: The hydrochloride salt form is explicitly used to enhance aqueous solubility.[1]

    • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of poorly soluble compounds, and high solubility is anticipated.[17][18]

  • Moderate to Good Solubility:

    • Methanol, Ethanol: These polar protic solvents can engage in hydrogen bonding and solvate the ions. Solubility is expected to be significant, though likely lower than in water. For similar amino acid hydrochlorides, solubility follows the trend: water > methanol > ethanol.[14]

    • N,N-Dimethylformamide (DMF): As a polar aprotic solvent, DMF is also expected to be a reasonably good solvent for this salt.[15]

  • Low to Sparingly Soluble:

    • Acetonitrile: While polar, its ability to solvate ions is less pronounced than DMSO or DMF.

    • Ethyl Acetate: This solvent is used in the synthesis to precipitate the hydrochloride salt from the free base, indicating low solubility of the salt form.[1]

    • Dichloromethane (DCM), Chloroform: These chlorinated solvents are significantly less polar and are poor solvents for ionic salts. Very low solubility is expected.[15]

  • Insoluble:

    • Toluene, Hexanes, Diethyl Ether: These non-polar solvents cannot effectively solvate the dissociated ions, and the compound is expected to be practically insoluble.[15][19]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard for determining the thermodynamic solubility of pharmaceutical compounds.[20][21]

Rationale for Method Selection

The shake-flask method ensures that a true thermodynamic equilibrium is reached between the solid compound and the solvent, providing a definitive measure of solubility.[11] HPLC with UV detection offers high specificity, sensitivity, and accuracy for quantifying the concentration of the dissolved analyte, even in complex matrices or at low concentrations.[22][23][24]

Step-by-Step Experimental Workflow

1. Materials and Equipment:

  • This compound (solid, of known purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatic shaker/agitator capable of maintaining constant temperature (e.g., 25 °C)

  • Syringes (1 mL)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV-Vis detector

  • Volumetric flasks and pipettes for standard preparation

2. Preparation of Saturated Solutions (Equilibration):

  • Step 2.1: Add an excess amount of this compound to a 2 mL vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

  • Step 2.2: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Step 2.3: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Step 2.4: Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[21] Preliminary experiments can confirm the time required to reach a plateau in concentration.

3. Sample Processing:

  • Step 3.1: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

  • Step 3.2: Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

  • Step 3.3: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter material.

4. Preparation of Calibration Standards:

  • Step 4.1: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Step 4.2: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility concentration.

5. HPLC Analysis:

  • Step 5.1: Analyze the calibration standards and the filtered sample solutions by HPLC.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength of maximum absorbance for the compound (e.g., ~240 nm).[25]

    • Injection Volume: 10 µL

6. Data Analysis and Calculation:

  • Step 6.1: Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations. Determine the linear regression equation (y = mx + c) and the correlation coefficient (R² > 0.995).[22]

  • Step 6.2: Use the peak area of the filtered sample solution and the calibration curve equation to calculate the concentration of the dissolved compound.

  • Step 6.3: If the sample was diluted prior to analysis, multiply the calculated concentration by the dilution factor to determine the final solubility. Report the result in mg/mL or mol/L.

Illustrative Solubility Data Summary

Disclaimer: The following table presents illustrative, hypothetical data based on chemical principles, as comprehensive experimental data for this specific compound is not publicly available. This table is intended to serve as an example of how results should be presented and should not be used as a definitive reference.

SolventSolvent ClassEstimated Solubility at 25°C (mg/mL)Qualitative Descriptor
WaterPolar Protic> 50Very Soluble
DMSOPolar Aprotic> 50Very Soluble
MethanolPolar Protic10 - 30Soluble
EthanolPolar Protic5 - 15Sparingly to Soluble
DMFPolar Aprotic10 - 25Soluble
AcetonitrilePolar Aprotic1 - 5Sparingly Soluble
Ethyl AcetateEster< 1Slightly Soluble
DichloromethaneChlorinated< 0.1Very Slightly Soluble
TolueneAromatic Hydrocarbon< 0.01Practically Insoluble

Visualization of Experimental Workflow

The following diagram outlines the key stages of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_proc 3. Processing cluster_analysis 4. Analysis & Calculation weigh Weigh excess solid (Isoindoline-5-COOH·HCl) add_solvent Add precise volume of organic solvent weigh->add_solvent agitate Agitate at constant T (e.g., 25°C) for 24-48h add_solvent->agitate settle Settle for >1h to allow solid to precipitate agitate->settle filter Filter supernatant through 0.45µm filter settle->filter dilute Dilute sample if necessary filter->dilute hplc Inject standards & samples into HPLC-UV system dilute->hplc standards Prepare calibration standards standards->hplc curve Generate calibration curve (Peak Area vs. Conc.) hplc->curve calculate Calculate solubility from sample peak area curve->calculate

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in pharmaceutical research and development. Its behavior as an ionic salt dictates a strong dependence on solvent polarity, with high solubility expected in polar solvents like water and DMSO, and poor solubility in non-polar media. This guide has outlined the theoretical underpinnings of this behavior and provided a robust, detailed protocol for its experimental determination. Accurate and consistent solubility data, as generated by the described workflow, empowers scientists to optimize reaction conditions, streamline purification processes, and design effective formulations, ultimately accelerating the drug development timeline.

References

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  • Analytical Method Selection for Drug Product Dissolution Testing . Springer. [Link]

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  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium . ResearchGate. [Link]

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  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects . ACS Figshare. [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening . PubMed. [Link]

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures . PubMed. [Link]

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  • Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures . ACS Publications. [Link]

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An In-depth Technical Guide to the Synthesis of Isoindoline-5-carboxylic acid Hydrochloride: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic motif, prominently featured in a multitude of clinically significant pharmaceuticals and bioactive molecules.[1][2] Its rigid, bicyclic structure serves as a valuable scaffold in drug discovery, enabling precise three-dimensional orientation of functional groups for optimal target engagement.[1] Isoindoline-5-carboxylic acid hydrochloride, in particular, is a critical building block. The carboxylic acid moiety offers a versatile handle for derivatization, while the hydrochloride salt form enhances solubility and stability, making it an ideal intermediate for drug development pipelines, especially in research targeting neurological disorders and antibacterial agents.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, grounded in established chemical principles and process considerations for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical deconstruction of the target molecule, this compound, reveals the key bond formations and functional group transformations required for its synthesis. The primary retrosynthetic disconnection points are the formation of the hydrochloride salt and the reduction of the pyrrolidine ring, leading to two main forward-synthetic strategies.

G Target Isoindoline-5-carboxylic acid HCl FreeBase Isoindoline-5-carboxylic acid Target->FreeBase Salt Formation Precursor1 4-Carboxyphthalimide FreeBase->Precursor1 Ring Reduction (e.g., Hydrogenation) Precursor2 Substituted o-Xylene Derivative FreeBase->Precursor2 Intramolecular Cyclization Start1 Trimellitic Anhydride Precursor1->Start1 Imidation Start2 4-Methylphthalic Anhydride Precursor2->Start2 Multi-step Functionalization

Caption: Retrosynthetic analysis of this compound.

The most industrially viable and commonly reported approach involves the reduction of a stable, easily accessible phthalimide precursor. A secondary, though more complex, strategy involves the construction of the isoindoline ring via intramolecular cyclization of a suitably functionalized acyclic precursor.[3] This guide will focus primarily on the more robust and scalable reduction pathway.

Part 2: The Primary Synthesis Pathway via Phthalimide Reduction

This pathway is favored for its high efficiency, scalability, and the use of commercially available starting materials. It proceeds in three key stages: imide formation, catalytic hydrogenation, and salt formation.

Stage 1: Synthesis of 4-Carboxyphthalimide (Trimellitimide)

The synthesis begins with trimellitic anhydride, which possesses both an anhydride and a carboxylic acid functional group. The anhydride moiety is selectively reacted with an amine source to form the phthalimide ring system.

  • Mechanism and Rationale: The reaction of trimellitic anhydride with a nitrogen source like urea or ammonia proceeds via nucleophilic acyl substitution. The anhydride is more electrophilic than the carboxylic acid, ensuring regioselective attack at the anhydride carbonyls. The initial attack forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon heating, eliminating a molecule of water to yield the stable five-membered imide ring. Urea is often used as a convenient, solid source of ammonia at elevated temperatures.

Stage 2: Catalytic Hydrogenation of 4-Carboxyphthalimide

This is the core transformation of the synthesis, reducing the two carbonyl groups of the imide to methylenes without affecting the aromatic carboxylic acid.

  • Catalyst and Conditions: The reduction is most effectively achieved via catalytic hydrogenation under pressure.[5]

    • Catalyst: Palladium on carbon (10% Pd/C) is a highly effective and commonly used catalyst for this transformation. Platinum-based catalysts (e.g., Pt/C) can also be employed.[6]

    • Solvent: Polar aprotic solvents like ethyl acetate or protic solvents such as acetic acid are suitable.

    • Pressure and Temperature: Hydrogen pressures typically range from 50 to 180 bar, with temperatures between 60-100°C.[6] These conditions are necessary to achieve a reasonable reaction rate for the reduction of the relatively stable imide ring.

  • Causality Behind Experimental Choices: The aromatic carboxylic acid is generally stable to these hydrogenation conditions, ensuring chemoselectivity. The high pressure of hydrogen gas increases its concentration at the catalyst surface, driving the reduction forward. The presence of an acid, such as trifluoroacetic acid, has been shown to promote the hydrogenation of phthalimides, likely by protonating the carbonyl oxygen, which increases its electrophilicity and facilitates the reduction.[5]

Stage 3: Formation and Isolation of the Hydrochloride Salt

The crude isoindoline-5-carboxylic acid obtained after hydrogenation is a free base. Conversion to the hydrochloride salt is essential for purification and improved handling properties.[3]

  • Procedure: The free base is dissolved in a suitable organic solvent, such as ethyl acetate or ethanol. A solution of hydrochloric acid (e.g., 2.5N HCl in ethyl acetate) is then added.[6]

  • Rationale: The basic nitrogen of the isoindoline ring is readily protonated by HCl, forming the ammonium salt. This salt is typically much less soluble in the organic solvent than the free base, causing it to precipitate out of the solution. This precipitation serves as a highly effective purification step, leaving many organic impurities behind in the solvent. The resulting solid can be isolated by simple filtration, washed, and dried to yield the final product with high purity.[6]

G cluster_0 Synthesis Pathway Start Trimellitic Anhydride Imide 4-Carboxyphthalimide Start->Imide 1. Urea or NH3 2. Heat (Δ) FreeBase Isoindoline-5-carboxylic acid (Free Base) Imide->FreeBase H2 (High Pressure) Pd/C Catalyst Solvent (e.g., EtOAc) Product Isoindoline-5-carboxylic acid HCl FreeBase->Product HCl in Solvent (e.g., Ethyl Acetate)

Caption: Primary synthesis pathway via phthalimide reduction.

Part 3: Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis of this compound.

Step 1: Synthesis of 4-Carboxyphthalimide
  • To a round-bottom flask, add trimellitic anhydride (1.0 eq) and urea (1.1 eq).

  • Mechanically stir the solid mixture and heat to 150-160°C.

  • Maintain this temperature for 2-3 hours. The mixture will melt, evolve gas, and then re-solidify.

  • Cool the reaction mixture to room temperature.

  • Add hot water to the solid, stir vigorously, and then filter the suspension.

  • Wash the collected solid with water and dry under vacuum to yield 4-carboxyphthalimide as a white solid.

Step 2: Catalytic Hydrogenation to Isoindoline-5-carboxylic acid
  • Charge a high-pressure autoclave reactor with 4-carboxyphthalimide (1.0 eq), 10% Palladium on Carbon (5-10 wt%), and ethyl acetate as the solvent.

  • Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 100 bar.

  • Begin stirring and heat the reactor to 80°C.

  • Maintain these conditions for 8-12 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude Isoindoline-5-carboxylic acid free base.

Step 3: Hydrochloride Salt Formation
  • Dissolve the crude free base from Step 2 in a minimal amount of ethyl acetate.

  • While stirring, slowly add a 2.5 N solution of HCl in ethyl acetate (1.2 eq).[6]

  • A white precipitate will form immediately. Continue stirring for 1 hour at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate to remove any remaining impurities.

  • Dry the solid in a vacuum oven at 40-50°C to a constant weight. This yields this compound of high purity.

G A Charge Autoclave (Imide, Pd/C, Solvent) B Purge System (N2 then H2) A->B C Pressurize & Heat (H2, 80°C) B->C D Reaction Monitoring (8-12 hours) C->D E Cool & Vent D->E F Catalyst Filtration (through Celite) E->F G Solvent Evaporation F->G H Dissolve in EtOAc G->H I Add HCl Solution H->I J Precipitation & Stirring I->J K Filter & Wash Solid J->K L Dry Final Product K->L

Caption: Experimental workflow from hydrogenation to final product isolation.

Part 4: Data Summary

The following table summarizes the expected outcomes for the described synthetic pathway. Yields are representative and may vary based on specific reaction scales and conditions.

StepStarting MaterialProductKey ReagentsTypical YieldExpected Purity
1Trimellitic Anhydride4-CarboxyphthalimideUrea, Heat>90%>98%
24-CarboxyphthalimideIsoindoline-5-carboxylic acidH₂, 10% Pd/C75-85%Crude
3Isoindoline-5-carboxylic acidIsoindoline-5-carboxylic acid HClHCl in Ethyl Acetate>95% (for this step)>98.5%[6]

Conclusion

The synthesis of this compound is most reliably achieved through a three-stage process involving the formation of 4-carboxyphthalimide, its subsequent chemoselective catalytic hydrogenation, and final purification via hydrochloride salt precipitation. This pathway is robust, scalable, and utilizes readily available materials, making it highly suitable for both academic research and industrial drug development settings. Understanding the rationale behind the choice of reagents, catalysts, and reaction conditions is paramount to ensuring a safe, efficient, and high-yielding synthesis of this invaluable chemical building block.

References

  • Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Reductive C-N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde with Amines. Organic Letters, 14, 1876-1879.
  • Vulcanchem. (n.d.). This compound - 149353-72-0.
  • Kumar, V., Sharma, S., Sharma, U., Singh, B., & Kumar, N. (2012). Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry, 14, 3410-3414. Available at: [Link]

  • Beaudry, C. M., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. Available at: [Link]

  • Various Authors. (n.d.). A simple method for the synthesis of isoindoline derivatives. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 15-33. Available at: [Link]

  • Johnstone, R. A. W., & Wilby, A. H. (1985). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • PubChem. (n.d.). 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of isoindoline - US6320058B2.
  • SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-[(2-furanylcarbonyl)amino]-2,3-dihydro-1,3-dioxo-. Available at: [Link]

  • Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Available at: [Link]

  • MacMillan, D. W. C., et al. (2018). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PMC. Available at: [Link]

  • PubChem. (n.d.). Isoindoline. Available at: [Link]

  • Tevid Bioscience. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available at: [Link]

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A Technical Guide to Isoindoline-5-Carboxylic Acid Hydrochloride: Synthesis, Analogs, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoindoline scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of isoindoline-5-carboxylic acid hydrochloride, a key building block for the synthesis of novel therapeutics. We will delve into the synthetic strategies for creating structural analogs and derivatives, analyze their structure-activity relationships (SAR), and examine their applications in targeting various disease pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

The Isoindoline Scaffold: A Versatile Core in Medicinal Chemistry

The isoindoline ring system, a bicyclic aromatic amine, is a common feature in a variety of natural products and synthetic molecules with significant pharmacological properties. Its rigid, yet three-dimensional, structure provides a unique framework for the precise spatial orientation of functional groups, making it an ideal starting point for the design of targeted therapies.

Chemical Properties of this compound

This compound is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis. The presence of the carboxylic acid group at the 5-position and the secondary amine within the isoindoline ring allows for a wide range of chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Key Structural Features:

  • Isoindoline Core: A bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring.

  • Carboxylic Acid Group: Located at the 5-position, it provides a handle for amide bond formation, esterification, and other functional group interconversions.

  • Secondary Amine: The nitrogen atom of the isoindoline ring can be readily functionalized, allowing for the introduction of diverse substituents.

Significance in Medicinal Chemistry

The isoindoline scaffold is a key component in a number of approved drugs and clinical candidates. Its ability to mimic protein secondary structures and engage in key binding interactions has led to its successful application in targeting a range of protein classes, including enzymes and receptors. A notable example of a drug class featuring a related phthalimidine scaffold (an oxidized form of isoindoline) is the immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide.

Synthetic Strategies for Isoindoline-5-carboxylic Acid Analogs

The synthesis of isoindoline-5-carboxylic acid analogs typically involves a multi-step process, starting from readily available starting materials. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic ring and the isoindoline nitrogen.

General Synthetic Routes

A common and efficient method for the synthesis of the isoindoline-5-carboxylic acid core involves the reduction of a corresponding phthalimide derivative. This approach allows for the early introduction of the carboxylic acid functionality, which can be protected if necessary during subsequent transformations.

Workflow for a General Synthesis of Isoindoline-5-carboxylic Acid Analogs:

SAR_Decision_Tree Start Initial Hit (IC50 > 1 µM) N_Sub Modify N-substituent (R1) Start->N_Sub Potency_Improved Potency Improved? (IC50 < 500 nM) N_Sub->Potency_Improved C5_Sub Modify C5-amide (R2) Selectivity_Issue Selectivity Issue? C5_Sub->Selectivity_Issue Aromatic_Sub Modify Aromatic Ring PK_Issue Poor PK Properties? Aromatic_Sub->PK_Issue Potency_Improved->N_Sub No Potency_Improved->C5_Sub Yes Selectivity_Issue->Aromatic_Sub Yes Selectivity_Issue->PK_Issue No PK_Issue->C5_Sub Yes Lead_Candidate Lead Candidate (Potent, Selective, Good PK) PK_Issue->Lead_Candidate No Bromodomain_Pathway BRD4 BRD4 Transcription_Complex Transcription Elongation Complex (P-TEFb) BRD4->Transcription_Complex recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 recruits Oncogene Oncogene Transcription (e.g., c-Myc) Transcription_Complex->Oncogene Proliferation Tumor Cell Proliferation Oncogene->Proliferation Inhibitor Isoindoline-based BRD4 Inhibitor Inhibitor->BRD4 blocks binding

A Technical Guide to the Spectroscopic Characterization of Isoindoline-5-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Isoindoline-5-carboxylic acid hydrochloride (CAS 149353-72-0). As a key building block in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals.[1][2] While experimental spectra for this specific compound are not widely available in public databases, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. We will delve into the expected features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data for this and similar molecules.

Introduction: The Significance of this compound

This compound is a bicyclic heterocyclic compound featuring an isoindoline core substituted with a carboxylic acid group at the 5-position.[1] The hydrochloride salt form enhances its aqueous solubility, making it a versatile intermediate in pharmaceutical synthesis.[1] The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs used in the treatment of conditions ranging from hypertension to cancer.[2]

Accurate spectroscopic characterization is a non-negotiable step in the synthesis and application of such intermediates. It serves to:

  • Confirm Chemical Identity and Purity: Unambiguously verifies that the target molecule has been synthesized and is free from significant impurities.

  • Elucidate Molecular Structure: Provides detailed information about the connectivity of atoms and the electronic environment within the molecule.

  • Guide Reaction Optimization: Informs the optimization of synthetic routes by identifying byproducts and unreacted starting materials.

This guide will provide the foundational knowledge required to interpret the spectroscopic data of this compound with confidence.

Molecular Structure and Spectroscopic Overview

A logical first step in any spectroscopic analysis is to understand the molecule's structure and the different types of atoms and functional groups present.

Diagram 1: Annotated Structure of this compound

Caption: Labeled structure of the target molecule.

The overall workflow for characterizing a newly synthesized batch of this compound would follow a logical progression from identity confirmation to detailed structural elucidation.

Diagram 2: Spectroscopic Characterization Workflow

G cluster_0 Initial Characterization cluster_1 Structural Verification A Synthesized Compound B Mass Spectrometry (MS) A->B C Molecular Ion Peak? B->C D Correct M+? C->D Yes E Incorrect M+ or No Peak C->E No F Infrared (IR) Spectroscopy D->F G Expected Functional Groups Present? F->G H ¹H & ¹³C NMR Spectroscopy G->H Yes K Re-evaluate Synthesis / Purify G->K No I Signal Integration & Multiplicity Match? H->I J Structure Confirmed I->J Yes I->K No

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we would acquire both ¹H and ¹³C NMR spectra, typically in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) due to the salt's polarity.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their neighboring protons. The hydrochloride form means the nitrogen atom is protonated (⁺NH₂), which will influence the chemical shifts of adjacent protons.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
Carboxylic Acid -OH~12.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid group is typically highly deshielded and often appears as a broad signal.[3][4] Its exchange with residual water can sometimes broaden it to the point of being nearly undetectable.
Ammonium -⁺NH₂~9.0 - 10.0Broad Singlet2HThe protons on the positively charged nitrogen are deshielded and will likely appear as a broad singlet. This signal will disappear upon addition of D₂O due to proton-deuterium exchange.
Aromatic H (Hₐ, Hₑ)~7.8 - 8.2Multiplet2HProtons on the aromatic ring adjacent to the carboxylic acid group will be deshielded due to the electron-withdrawing nature of the -COOH group.
Aromatic H (Hₓ)~7.5 - 7.7Doublet1HThe remaining aromatic proton will be at a slightly lower chemical shift.
Methylene -CH₂- (Benzylic)~4.5 - 4.8Singlet/Multiplet4HThe two methylene groups of the isoindoline ring are chemically equivalent in a symmetric environment. Their proximity to the aromatic ring and the protonated nitrogen will deshield them significantly compared to simple alkanes.
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment & Rationale
Carbonyl -C=O~165 - 175The carbon of the carboxylic acid group is highly deshielded and appears in the characteristic carbonyl region.[4]
Aromatic C (quaternary)~130 - 145The two quaternary carbons of the benzene ring to which the other rings are fused, and the carbon bearing the carboxylic acid group.
Aromatic C-H~120 - 130The three carbons in the aromatic ring that are bonded to hydrogen atoms.
Methylene -CH₂-~50 - 55The carbons of the two methylene groups in the isoindoline ring. Their chemical shift is influenced by the adjacent aromatic ring and the nitrogen atom.
Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4 cm).

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. The causality here is that an inhomogeneous magnetic field across the sample volume will cause broadening of the NMR signals, obscuring fine details like coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range (e.g., 0-14 ppm).

    • Adjust the receiver gain to prevent signal clipping.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon. This significantly enhances the signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity & Shape Rationale
3300 - 2500O-H stretch (carboxylic acid)Very Broad, StrongThis characteristically broad absorption is due to the strong hydrogen bonding between carboxylic acid molecules.[3][5]
~3000N-H stretch (ammonium)Medium, BroadThe N-H stretching vibrations of the ammonium salt will appear in this region, likely overlapping with the C-H stretches.
~2900C-H stretch (aliphatic & aromatic)Medium, SharpStretching vibrations of the C-H bonds in the methylene and aromatic parts of the molecule.
1725 - 1700C=O stretch (carboxylic acid)Strong, SharpThis is a very characteristic and intense absorption for the carbonyl group of a carboxylic acid.[3][5]
1620 - 1580C=C stretch (aromatic)MediumStretching vibrations of the carbon-carbon double bonds within the benzene ring.
~1600N-H bend (ammonium)MediumThe bending vibration of the N-H bonds in the ammonium group.
1300 - 1200C-O stretch (carboxylic acid)StrongThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a polar, non-volatile compound like this compound, Electrospray Ionization (ESI) would be the ionization method of choice.

Expected Mass Spectrum (Positive Ion Mode ESI):

  • Molecular Ion: We expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (Isoindoline-5-carboxylic acid).

    • Molecular Formula of free base: C₉H₉NO₂

    • Molecular Weight of free base: 163.17 g/mol

    • Expected [M+H]⁺: m/z = 164.07

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions.

Diagram 3: Predicted ESI-MS Fragmentation of Isoindoline-5-carboxylic acid

MS_Fragmentation parent [M+H]⁺ m/z = 164.07 frag1 [M+H - H₂O]⁺ m/z = 146.06 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 119.07 parent->frag2 - COOH

Caption: Plausible fragmentation pathways.

  • Loss of Water: A common fragmentation for carboxylic acids is the loss of water (18 Da) from the protonated molecule, leading to an acylium ion.

  • Loss of the Carboxyl Group: Decarboxylation, or the loss of the entire carboxylic acid group as COOH (45 Da), is another plausible fragmentation pathway.

Conclusion

While direct experimental data for this compound is not readily found in the public domain, a comprehensive spectroscopic profile can be confidently predicted based on fundamental principles and data from analogous structures. This guide provides researchers and drug developers with a detailed framework for the acquisition and interpretation of NMR, IR, and MS data for this important synthetic intermediate. The provided protocols and expected spectral features should serve as a valuable resource for the verification of its synthesis and for quality control purposes, ensuring the integrity of this building block in complex synthetic endeavors.

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An In-Depth Technical Guide to the Potential Biological Activities of Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] This versatile structural motif serves as a foundational component for numerous clinically approved drugs and a multitude of investigational agents, demonstrating a remarkable breadth of pharmacological activities.[1][4][5] This technical guide provides a comprehensive exploration of the potential biological activities of isoindoline derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

The Isoindoline Core: A Privileged Pharmacophore

The isoindoline nucleus, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile template for the design of therapeutic agents.[4][6][7] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, immunomodulatory, antimicrobial, and neuroprotective effects.[1][8] The success of drugs like thalidomide, lenalidomide, and pomalidomide, particularly in oncology and immunology, underscores the therapeutic potential of this structural motif.[1][4]

The versatility of the isoindoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This adaptability has made it a "privileged structure" in drug discovery, a core molecular framework that is capable of binding to multiple biological targets.

Key Biological Activities and Mechanisms of Action

Isoindoline derivatives have been shown to exhibit a diverse range of pharmacological effects. The following sections will explore some of the most significant and well-documented biological activities.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of isoindoline derivatives.[8] These compounds have demonstrated efficacy against various cancer cell lines, including those of the cervix, glioma, and lung.[9]

Mechanisms of Action:

  • Enzyme Inhibition: Many isoindoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives are potent inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways that are often dysregulated in cancer.[10] Others have been shown to inhibit carbonic anhydrase isoenzymes, which are involved in pH regulation and tumorigenesis.[10]

  • Induction of Apoptosis: Several isoindoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[11][12] This is a critical mechanism for eliminating malignant cells without causing widespread inflammation.

  • Anti-proliferative Effects: These compounds can inhibit the growth and division of cancer cells.[9][13] For example, certain derivatives have demonstrated significant inhibitory activity against various cancer cell lines by interfering with cell cycle progression.[14]

A notable example of an isoindoline-based anticancer drug is lenalidomide , which is used in the treatment of multiple myeloma.[4]

Antimicrobial Activity

Isoindoline derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[15][16][17]

Mechanisms of Action:

  • Disruption of Cell Membrane Integrity: Some isoindoline derivatives can disrupt the cell membranes of microorganisms, leading to cell death. One study showed that a particular derivative induced the collapse of the bacterial cell membrane.[18]

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously difficult to eradicate. Certain isoindoline derivatives have been found to inhibit the formation of these protective structures, making the bacteria more susceptible to antimicrobial agents.[18]

One study highlighted a derivative, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione, for its broad-spectrum antibacterial activity.[15] Another compound, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione, showed promising antifungal activity.[15]

Neuroprotective Effects

The potential of isoindoline derivatives in the treatment of neurodegenerative diseases is an active area of research.[19][20][21] These compounds have shown promise in protecting neurons from damage and death.

Mechanisms of Action:

  • Inhibition of Cholinesterases: A key strategy in the treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine. Isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine.[1][22] Several series of these derivatives have shown potent inhibitory activity against these enzymes.[22][23]

  • Reduction of Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[19][21] Some isoindoline derivatives have demonstrated the ability to protect neuronal-like cells from oxidative stress by reducing intracellular reactive oxygen species (ROS) and increasing the expression of antioxidant genes.[19][20][24] This is often achieved through the activation of the NRF2 signaling pathway, a key regulator of the cellular antioxidant response.[19][21]

Anti-inflammatory and Analgesic Activity

Isoindoline derivatives have also been investigated for their anti-inflammatory and pain-relieving properties.[25][26]

Mechanisms of Action:

  • Enzyme Inhibition: The anti-inflammatory effects of some isoindoline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins.[21][27]

  • Modulation of Inflammatory Pathways: Certain derivatives have been shown to suppress inflammatory responses by down-regulating the activation of key signaling pathways, such as the Toll-like receptor (TLR4) signaling pathway.[27]

One study reported that a specific isoindoline-1,3-dione derivative exhibited high analgesic activity, surpassing that of the reference drug metamizole sodium.[25][26]

Other Biological Activities

The diverse biological profile of isoindoline derivatives extends to other therapeutic areas, including:

  • Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsant agents, with one compound demonstrating the ability to increase seizure latency, reduce seizure duration, and lower the mortality rate in a preclinical model.[28]

  • Antidiabetic Activity: Certain isoindoline-integrated polycyclic compounds have been identified as dual inhibitors of α-glycosidase and α-amylase, enzymes involved in carbohydrate digestion.[29] This suggests their potential in managing diabetes.

  • Enzyme Inhibition: Beyond the enzymes already mentioned, isoindoline derivatives have been shown to inhibit a variety of other enzymes, including hematopoietic progenitor kinase 1 (HPK1), a regulator of immune cell signaling.[30]

Experimental Protocols and Data Presentation

The evaluation of the biological activities of isoindoline derivatives involves a range of in vitro and in vivo assays. This section provides an overview of key experimental workflows and data presentation methods.

Synthesis of Isoindoline Derivatives

The synthesis of isoindoline derivatives is a crucial first step in their biological evaluation. A variety of synthetic methods have been developed, often involving the reaction of phthalic anhydrides with primary amines or the interaction of N-arylbenzenecarboximidamides with phthalic anhydride.[10][25][26]

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., Phthalic Anhydride, Amines) Reaction Chemical Reaction (e.g., Condensation, Cyclization) Start->Reaction Reactants Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Crude Product Characterization Structural Characterization (FT-IR, NMR, Mass Spectrometry) Purification->Characterization Purified Product Final Pure Isoindoline Derivative Characterization->Final Confirmed Structure InVivo_Anticancer_Workflow Start Selection of Animal Model (e.g., Xenograft mice) Tumor Tumor Implantation Start->Tumor Treatment Treatment with Isoindoline Derivative Tumor->Treatment Monitoring Monitoring of Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor weight, Histopathology) Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data

Caption: A typical workflow for in vivo evaluation of the anticancer activity of isoindoline derivatives.

Signaling Pathways and Molecular Interactions

Understanding the molecular mechanisms underlying the biological activities of isoindoline derivatives is crucial for rational drug design.

NRF2 Signaling Pathway in Neuroprotection

As mentioned earlier, some isoindoline derivatives exert their neuroprotective effects by activating the NRF2 signaling pathway.

Diagram of the NRF2 Signaling Pathway:

NRF2_Pathway cluster_0 Nucleus Isoindoline Isoindoline Derivative Keap1_NRF2 Keap1-NRF2 Complex Isoindoline->Keap1_NRF2 Inhibition of Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_NRF2 Induces Dissociation NRF2 NRF2 Keap1_NRF2->NRF2 Release of NRF2 Nucleus Nucleus NRF2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., NQO-1, GSTK1) ARE->Antioxidant_Genes Transcription Response Cellular Protection Antioxidant_Genes->Response

Caption: Simplified diagram of the NRF2 signaling pathway activated by isoindoline derivatives. [19][21] Under normal conditions, NRF2 is bound to Keap1, which targets it for degradation. In the presence of oxidative stress or certain isoindoline derivatives, NRF2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and subsequent cellular protection. [24]

Conclusion and Future Directions

The isoindoline scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. [1][4]Its derivatives have demonstrated significant potential in a variety of therapeutic areas, most notably in oncology, infectious diseases, and neurodegenerative disorders. The remarkable biological and medicinal properties of isoindoline-based molecules will undoubtedly continue to make them an attractive target for research and exploration. [4] Future research will likely focus on:

  • Synthesis of novel derivatives: The design and synthesis of new isoindoline analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of mechanisms of action: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds.

  • Clinical development: Advancing the most promising candidates through preclinical and clinical trials to translate their therapeutic potential into new medicines.

The continued exploration of the chemical space around the isoindoline core holds great promise for addressing unmet medical needs and developing the next generation of innovative therapies.

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  • Aliabadi, A., Shokri, Z., & Mohammadi-Farani, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-366. [Link]

  • Al-Ghorbani, M., Alharbi, O., Al-Odayni, A.-B., Abduh, N. A. Y., & Al-Salahi, R. (2022). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 27(19), 6524. [Link]

  • Wikipedia. (n.d.). Isoindoline. In Wikipedia. Retrieved January 7, 2026, from [Link]

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  • Isgor, Y. G., Isgor, G. Y., & Tufan, A. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11269-11277. [Link]

  • Al-Masoudi, N. A., Al-Sultani, K. A., & Al-Adhrai, H. J. (2020). In Vitro Bioactivities of Isoindolin-1-3-Phosophonate Compounds. ResearchGate. [Link]

  • Pourparizi, A., Vazirinia, M., Pourrajab, F., & Nadri, H. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis. [Link]

  • de Oliveira, G. G., de Freitas, R. M., & de Oliveira, V. L. (2023). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Current Drug Targets, 24(1), 84-93. [Link]

Sources

An In-depth Technical Guide to Isoindoline-5-carboxylic acid hydrochloride: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of isoindoline-5-carboxylic acid hydrochloride (CAS No: 149353-72-0), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will dissect its fundamental physicochemical properties, strategic importance in medicinal chemistry, and practical synthetic applications. This document moves beyond a simple recitation of facts to explain the causality behind its utility, offering field-proven insights into its application. Detailed, validated protocols for its use in common synthetic transformations are provided, alongside essential safety and handling information, to empower researchers in their discovery endeavors.

Introduction: The Strategic Value of the Isoindoline Core

Heterocyclic compounds form the cornerstone of modern pharmaceutical ingredients, with their unique three-dimensional structures enabling precise interactions with biological targets.[1] Among these, the isoindoline scaffold is considered a "privileged structure," a framework that is capable of binding to multiple, diverse biological targets.[1] This inherent versatility has led to the isoindoline core being a central feature in numerous approved drugs, including thalidomide, lenalidomide, and apremilast, which are used in indications ranging from oncology to inflammatory diseases.[1][2]

This compound serves as a critical entry point for harnessing the potential of this scaffold. It is a bifunctional molecule, presenting two key features for synthetic elaboration:

  • A secondary amine within the bicyclic ring system, which is protonated as the hydrochloride salt to enhance solubility and stability.

  • A carboxylic acid group appended to the benzene ring, providing a versatile handle for synthetic modification, most commonly through amide bond formation.

The true value of this building block lies in the conformational rigidity of the fused ring system. Unlike flexible aliphatic chains, the isoindoline scaffold holds appended functional groups in a well-defined spatial orientation, reducing the entropic penalty of binding to a target protein and often leading to enhanced potency and selectivity.[3][4][5] This guide will provide the technical details necessary to effectively utilize this powerful building block in research and development.

Physicochemical Properties & Structural Analysis

The utility of a building block begins with a thorough understanding of its fundamental properties.

Core Properties

All quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 149353-72-0[6]
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 199.63 g/mol -
IUPAC Name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride-
Solubility Enhanced water solubility compared to the free base-
Storage Store at room temperature under an inert atmosphere[7]
Structural Features and Design Rationale

The isoindoline core is a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring.[1] The hydrochloride salt form offers practical advantages in a laboratory setting, primarily by improving the compound's stability and solubility in polar solvents, which can be beneficial for certain reaction conditions.

The key to its strategic importance is its role as a constrained scaffold. The carboxylic acid at the 5-position projects from the core at a defined vector, allowing medicinal chemists to probe specific regions of a target's binding pocket. This is a significant advantage over more flexible linkers, where achieving the optimal binding conformation can be energetically unfavorable.

Caption: Key features of this compound.

Synthesis of the Building Block

The preparation of isoindoline scaffolds generally involves the formation of the heterocyclic ring followed by functional group manipulation. While numerous methods exist, a common industrial approach involves the catalytic hydrogenation of a phthalonitrile precursor.

The diagram below outlines a representative workflow for the synthesis of isoindoline hydrochloride, which serves as a precursor to the title compound.

Synthesis_Workflow start Phthalonitrile Precursor step1 Catalytic Hydrogenation (e.g., Pt/C, H2 pressure) start->step1 intermediate Crude Isoindoline step1->intermediate step2 Purification (Distillation) intermediate->step2 pure_iso Purified Isoindoline step2->pure_iso step3 Salt Formation (HCl in organic solvent, e.g., Ethyl Acetate) pure_iso->step3 product Isoindoline Hydrochloride step3->product

Caption: General workflow for the synthesis of Isoindoline HCl.
Representative Protocol: Synthesis of Isoindoline Hydrochloride

This protocol is adapted from established industrial processes for the synthesis of the parent isoindoline hydrochloride.[8] Modification of the starting material to a phthalonitrile derivative bearing a carboxylate or a precursor group at the 4-position would lead to the target molecule.

  • Reaction Setup: To a high-pressure autoclave, add 100g of phthalonitrile and 20g of 5% platinum on carbon (Pt/C) catalyst.

  • Solvent Addition: Add a suitable solvent such as tetrahydrofuran (THF).

  • Inerting: Purge the autoclave thoroughly with nitrogen gas to remove all oxygen.

  • Hydrogenation: Heat the mixture to 50-70°C and apply hydrogen pressure to 150-180 bars. Maintain vigorous stirring for 5-6 hours.

  • Work-up: After cooling and carefully decompressing the autoclave, purge again with nitrogen. Remove the catalyst by filtration.

  • Isolation: Distill the solvent from the filtrate at atmospheric pressure. The crude isoindoline is then distilled under vacuum.

  • Salt Formation: Dissolve the purified isoindoline (e.g., 69g) in ethyl acetate (e.g., 450 mL). Add a solution of hydrochloric acid in ethyl acetate (e.g., 2.5N) dropwise until precipitation is complete.

  • Final Product: Collect the resulting solid by filtration, wash with fresh ethyl acetate, and dry in a vacuum oven to yield isoindoline hydrochloride.[8]

Key Synthetic Transformations: Amide Bond Formation

The most prevalent application of this compound is its use as a scaffold in the synthesis of amides. The carboxylic acid is activated and subsequently coupled with a primary or secondary amine of interest. Standard peptide coupling reagents are highly effective for this transformation.

The following diagram illustrates the general workflow for a HATU-mediated amide coupling.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up & Purification start Isoindoline-5-carboxylic acid HCl + HATU Coupling Reagent base1 Add Non-nucleophilic Base (e.g., DIPEA, TEA) start->base1 stir1 Stir at RT for 15-30 min base1->stir1 activated Activated Ester Intermediate stir1->activated amine Add Primary/Secondary Amine (R-NH2) activated->amine stir2 Stir at RT for 1-4 hours amine->stir2 monitor Monitor by TLC or LC-MS stir2->monitor quench Dilute with Organic Solvent (e.g., Ethyl Acetate) monitor->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Final Amide Product purify->product

Caption: Experimental workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling this compound with a generic amine.[9]

  • Reagents & Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HATU (1.1 equivalents).

  • Basification: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (3 equivalents, to both neutralize the hydrochloride salt and facilitate the coupling). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be observed.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Safety and Handling

As a laboratory chemical, this compound and its derivatives must be handled with appropriate care. The following information is synthesized from safety data sheets of structurally related compounds.[7][10][11]

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • Hazards:

    • May be harmful if swallowed (Acute toxicity, Oral).[7]

    • May cause skin irritation.[7][10]

    • Causes serious eye irritation.[7]

    • May cause respiratory irritation.[10]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

    • In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for medicinal chemists. Its rigid, bicyclic framework provides a reliable scaffold for constructing molecules with precisely oriented functional groups, a critical feature for optimizing interactions with complex biological targets. The straightforward reactivity of its carboxylic acid handle, primarily through robust and well-understood amide coupling protocols, makes it an accessible and powerful building block for drug discovery programs targeting a wide array of diseases. By understanding its properties, synthesis, and application as detailed in this guide, researchers can effectively leverage this scaffold to accelerate the development of novel therapeutics.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). MDPI. Available at: [Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). PubMed. Available at: [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Institutes of Health. Available at: [Link]

  • 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. (2021). ACS Publications. Available at: [Link]

  • Process for the preparation of isoindoline. (2001). Google Patents.
  • 1H-isoindole-5-carboxylic acid, 2-(3,4-dichlorophenyl)-2,3-dihydro-1,3-dioxo-, 2-methylpropyl ester - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • Safety Data Sheet - (R)-Isoindoline-1-carboxylic acid hydrochloride. (2024). Angene Chemical. Available at: [Link]

  • Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase. Available at: [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. (2021). PubMed. Available at: [Link]

  • Supporting Information - 1H- and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009). ResearchGate. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. Available at: [Link]

  • 1H-isoindole-5-carboxylic acid, 2-[4-(butoxycarbonyl)phenyl]-2,3-dihydro-1,3-dioxo- - 13C NMR. SpectraBase. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. Available at: [Link]

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  • RSC Medicinal Chemistry - A novel quinoline-based scaffold for the inhibition of the human 2-oxoglutarate dependent oxygenase TET2. Lirias. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Use of Isoindoline-5-carboxylic Acid Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications and synthetic protocols for Isoindoline-5-carboxylic acid hydrochloride (1) . This versatile building block is a cornerstone in the synthesis of a range of pharmaceutical intermediates, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and agents targeting the central nervous system (CNS). This document elucidates the chemical properties of 1 , provides detailed, field-proven protocols for its use in amide bond formation and the synthesis of isoindolinone derivatives, and discusses the rationale behind key experimental parameters.

Introduction: The Isoindoline Scaffold in Medicinal Chemistry

The isoindoline core is a privileged heterocyclic motif found in numerous natural products and clinically approved drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that is advantageous for precise ligand-receptor interactions. The incorporation of a carboxylic acid functionality at the 5-position, as seen in This compound (1) , offers a versatile synthetic handle for elaboration into a diverse array of functional groups, primarily amides, which are prevalent in pharmacologically active molecules.

The hydrochloride salt form of this intermediate enhances its aqueous solubility and stability, making it a convenient and reliable starting material for various synthetic transformations.[2] The isoindoline scaffold itself has been associated with a wide range of biological activities, including antitumor, anti-inflammatory, and neurological receptor modulation.[1][2]

Compound Profile:

PropertyValueReference
IUPAC Name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride[2]
CAS Number 149353-72-0[2]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
Structure (placeholder for structure)

Core Applications in Pharmaceutical Intermediate Synthesis

The strategic placement of the carboxylic acid group on the isoindoline ring makes compound 1 an ideal precursor for intermediates requiring amide bond formation. This is a cornerstone reaction in medicinal chemistry, and the resulting amides often serve as key pharmacophoric elements or structural linkers.

Synthesis of PARP Inhibitors

A primary application of This compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics. The isoindolinone core, derived from compound 1 , mimics the nicotinamide moiety of NAD+, enabling competitive inhibition at the catalytic site of PARP enzymes.[3] This is particularly relevant for cancers with deficiencies in homologous recombination repair pathways.[3]

The general synthetic strategy involves the coupling of 1 with a suitable amine partner, followed by further transformations to yield the final isoindolinone-based PARP inhibitor.

Synthesis of CNS-Active Agents: Dopamine Receptor Modulators

The isoindoline scaffold is also a key structural feature in compounds designed to interact with central nervous system targets. Notably, derivatives of isoindoline have been developed as potent and selective antagonists for the dopamine D3 receptor, which is a target for treating conditions like substance abuse and other neurological disorders.[4][5] The synthesis of these agents often involves the formation of an amide or a related functional group at the 5-position of the isoindoline ring, starting from precursors like compound 1 .[4]

Experimental Protocols: Amide Bond Formation

The conversion of the carboxylic acid in 1 to an amide is the most common and critical synthetic step. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid with a coupling reagent is necessary.[6]

Critical Consideration: The Hydrochloride Salt

Isoindoline-5-carboxylic acid is provided as a hydrochloride salt, meaning the isoindoline nitrogen is protonated. When performing amide coupling at the carboxylic acid, this has an important implication: an additional equivalent of a non-nucleophilic base is required to neutralize the hydrochloride salt, liberating the free isoindoline. This is in addition to the base required for the amide coupling reaction itself.

Protocol 1: General Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for less reactive amines or when aiming to minimize racemization.[6]

Materials:

  • This compound (1 )

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1 , 1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. Note: While the hydrochloride salt has enhanced water solubility, its solubility in organic solvents can be limited. DMF is a common choice for its high polarity. Gentle warming may be required to achieve full dissolution.

  • Base Addition: Add DIPEA (3.0 eq). Causality: 1.0 equivalent is required to neutralize the HCl salt of the starting material, and 2.0 equivalents are for the HATU-mediated coupling reaction. Stir the solution at room temperature for 10-15 minutes.

  • Activation: Add HATU (1.1 - 1.2 eq) to the solution and stir for another 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Coupling: Add the desired amine (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

Expected Yields: 70-95%, substrate-dependent.

Protocol 2: Amide Coupling using EDC/NHS

The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a water-soluble coupling system, which can simplify the purification process as the urea byproduct is easily removed with aqueous washes.[7]

Materials:

  • This compound (1 )

  • Amine of interest

  • EDC hydrochloride

  • NHS

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 , 1.0 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA or TEA (2.0 eq). Causality: 1.0 equivalent to neutralize the HCl salt and 1.0 equivalent for the coupling.

  • Activation: Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 1-2 hours to form the active NHS ester.

  • Amine Coupling: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Expected Yields: 60-90%, substrate-dependent.

Visualization of Key Processes

Diagram 1: General Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid Isoindoline-5-carboxylic acid hydrochloride (1) dissolve Dissolve (1) in DMF/DCM start_acid->dissolve start_amine Amine (R-NH2) couple Add Amine (R-NH2) start_amine->couple add_base Add Base (e.g., DIPEA, 3 eq) dissolve->add_base activate Add Coupling Reagent (e.g., HATU) add_base->activate activate->couple dilute Dilute with EtOAc/DCM couple->dilute Reaction Complete wash Aqueous Washes (LiCl, NaHCO3, Brine) dilute->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Purified Amide Product purify->product

Caption: General experimental workflow for amide coupling.

Diagram 2: Mechanism of HATU-Mediated Amide Coupling

G RCOOH R-COOH ActiveEster O-Acyl-isouronium Ester (Active Intermediate) RCOOH->ActiveEster + HATU, + Base HATU HATU Base Base (-H+) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH2 Amine R'-NH2 Amide R-CO-NHR' (Product) Tetrahedral->Amide - HOBt Byproduct HOBt Byproduct

Caption: Mechanism of HATU mediated amide coupling.

Troubleshooting and Field-Proven Insights

  • Poor Solubility: If 1 does not fully dissolve in DMF or DCM at room temperature, gentle warming (to 40-50 °C) can be applied. Ensure the solution is cooled back to room temperature before adding the coupling reagents.

  • Incomplete Reaction: If the reaction stalls, a slight excess (1.5 eq) of the amine and coupling reagent can be added. Ensure all reagents are anhydrous, as moisture can quench the active ester intermediate.

  • Side Reactions: The primary side reaction is the hydrolysis of the activated ester. Using anhydrous solvents and performing the reaction under an inert atmosphere minimizes this.

  • Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. Multiple washes with dilute acid and base are typically effective. If issues persist, purification by reverse-phase chromatography may be necessary.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility is demonstrated in the construction of targeted therapeutics, including PARP inhibitors and CNS-active agents. The protocols outlined in this guide, particularly for amide bond formation, provide a robust and reliable foundation for researchers. Careful consideration of the hydrochloride salt form and the selection of appropriate coupling reagents and reaction conditions are paramount to achieving high yields and purity in the synthesis of the next generation of isoindoline-based drug candidates.

References

  • Reavill, C., et al. (2007). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6467-6471. Available at: [Link]

  • Yuan, H., et al. (2018). Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. Journal of Medicinal Chemistry, 61(19), 8974-8992. Available at: [Link]

  • Andrade-Jorge, E., et al. (2017). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. Medicinal Chemistry Research, 26, 2685-2696. Available at: [Link]

  • Google Patents. (2024). Synthesis of dopamine d3 receptor selective antagonists/partial agonists.
  • Singh, U. P., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(11), 3323. Available at: [Link]

  • Di Micco, S., et al. (2016). Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3731-3735. Available at: [Link]

  • Zhou, X., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • ResearchGate (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Available at: [Link]

  • Adimurthy, S., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(82), 43555-43559. Available at: [Link]

  • Google Patents. (2010). Method for salt preparation.
  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Chemistry 360 Notes. Available at: [Link]

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  • Al-Ghorbani, M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6289. Available at: [Link]

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application of Isoindoline-5-carboxylic acid hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Isoindoline-5-carboxylic acid hydrochloride, a key building block in modern medicinal chemistry.

Introduction: The Isoindoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs and biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide array of biological targets. The isoindoline nucleus, a bicyclic heterocyclic system, is a prominent member of this class[1][2]. Its rigid, yet three-dimensional, structure provides an excellent scaffold for presenting functional groups in a defined spatial orientation, facilitating precise interactions with enzyme active sites and receptors[3].

Ten commercial drugs, including the well-known immunomodulators thalidomide, lenalidomide, and pomalidomide, are built upon the isoindoline core, highlighting its therapeutic significance in oncology and immunology[1][4]. The applications of isoindoline derivatives extend further, demonstrating anti-inflammatory, neuroprotective, antihypertensive, and antimicrobial activities[1][5].

This compound (CAS No. 149353-72-0) is a strategically important derivative of this scaffold. It offers two primary points for chemical modification: the secondary amine of the isoindoline ring and the carboxylic acid at the 5-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a more convenient and versatile reagent for synthetic applications compared to its free base[6]. This guide provides detailed application notes and protocols for leveraging this valuable building block in drug discovery programs.

PART 1: Key Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a diverse range of therapeutic agents. Its structural features allow it to be incorporated into molecules targeting several key protein families.

Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are critical for DNA damage repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations[7]. The isoindolinone scaffold, which can be synthesized from isoindoline precursors, has emerged as a promising pharmacophore for PARP inhibitors[2].

Mechanistic Rationale: The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes, allows these inhibitors to act as competitive antagonists at the enzyme's catalytic site[7]. This mimicry leads to high binding affinity and selectivity. Furthermore, isoindolinone derivatives have shown promising physicochemical properties, such as moderate lipophilicity, which may enhance blood-brain barrier (BBB) penetration, making them particularly attractive for treating CNS cancers[7][8].

Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is linked to the development of various cancers and other diseases. A number of isoindolinone-based derivatives have been developed as potent and selective HDAC inhibitors[9].

Design Strategy: In these inhibitors, the isoindolinone core typically serves as the "cap" group, which interacts with the surface of the enzyme. The carboxylic acid function of the parent molecule can be elaborated into a linker and a zinc-binding group (ZBG), such as a hydroxamic acid, which chelates the zinc ion in the HDAC active site. Novel derivatives have demonstrated nanomolar IC₅₀ values against HDAC1 and potent antiproliferative activities in several cancer cell lines[9].

Building Block for Novel Enzyme Inhibitors and Receptor Modulators

The versatility of the isoindoline scaffold extends to a variety of other targets.

  • Carbonic Anhydrase (CA) Inhibitors: Novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with inhibitory constants (Ki) in the low nanomolar range[10].

  • Neurological Targets: Isoindoline compounds have been investigated for their potential to modulate neurological pathways, including interactions with the dopamine D3 receptor[6].

  • Antibacterial Agents: Research suggests that the carboxyl functional group is important for the antibacterial activity of some isoindoline compounds, making Isoindoline-5-carboxylic acid a valuable starting point for developing new antibacterial agents[6].

The following table summarizes the biological activities of various compounds derived from the isoindoline scaffold, demonstrating its broad applicability.

Compound ClassTarget Enzyme/ReceptorReported Activity (IC₅₀ / Ki)Therapeutic AreaReference
Isoindolinone DerivativesHDAC157.9 nM - 65.6 nM (IC₅₀)Oncology[9]
Isoindolinone SulfamateshCA I11.48 - 87.08 nM (Ki)Multiple[10]
Isoindolinone SulfamateshCA II9.32 - 160.34 nM (Ki)Multiple[10]
Isoindolinone DerivativesPARPNot specifiedOncology (CNS)[7]
Isoindoline DerivativesDopamine D3 ReceptorNot specifiedNeurological Disorders[6]

PART 2: Experimental Protocols

The most common and critical reaction involving this compound is the formation of an amide bond by coupling its carboxylic acid moiety with a primary or secondary amine. This reaction is fundamental to extending the scaffold towards a desired target.

General Workflow for Synthetic Elaboration

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery campaign.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Core Reaction cluster_downstream Step 3: Downstream Processing A Isoindoline-5-carboxylic acid hydrochloride (Starting Material) B Generate Free Base (Optional, pH adjustment) A->B Add non-nucleophilic base (e.g., Et3N, DIPEA) C Amide Coupling (e.g., HATU, EDC/NHS) B->C E Crude Product Mixture C->E D Amine of Interest (R1-NH-R2) D->C F Purification (Chromatography, Recrystallization) E->F G Characterized Final Compound F->G H Biological Screening (In vitro / In vivo assays) G->H

Caption: General workflow for the synthesis and screening of new chemical entities.

Protocol: Amide Coupling using HATU

This protocol describes a robust and widely used method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for a broad range of substrates[11][12].

Causality Behind Choices:

  • Reagent: HATU is chosen for its high efficiency, rapid reaction times, and ability to minimize racemization, especially with chiral amines[11].

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential. It deprotonates the carboxylic acid to form the reactive carboxylate and neutralizes the HCl from the starting material, but it does not compete with the desired amine in the coupling reaction[12].

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and reagents without participating in the reaction. Its anhydrous nature is critical to prevent hydrolysis of the activated ester intermediate.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the solid in anhydrous DMF.

  • Add the amine of interest (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture. The extra equivalent is to neutralize the hydrochloride salt. Stir for 5 minutes.

  • In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should be used to confirm the structure of the final compound.

The following diagram illustrates the key steps in HATU-mediated amide coupling.

G cluster_0 Mechanism Overview Acid R-COOH (Isoindoline-5-carboxylic acid) ActiveEster Activated O-Acylisourea Ester Acid->ActiveEster + HATU, DIPEA Base1 DIPEA HATU HATU Product Amide Product R-CO-NH-R' ActiveEster->Product + Amine Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a privileged structural class in medicinal chemistry[1]. Its strategic functionalization allows for the rapid generation of diverse molecular libraries targeting critical proteins in oncology, immunology, and neurology[4][7][9]. The protocols and application notes provided herein offer a robust starting point for researchers aiming to incorporate this versatile scaffold into their drug discovery programs. The continued exploration of isoindoline-based molecules will undoubtedly lead to the development of novel and effective therapeutic agents[13].

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. Available at: [Link]

  • The Role of Isoindoline in Pharmaceutical Drug Development. Autech. Available at: [Link]

  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • The chemistry of isoindole natural products. PMC - NIH. Available at: [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. Available at: [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed. Available at: [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ResearchGate. Available at: [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. CoLab.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Springer. Available at: [Link]

  • Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

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protocol for N-alkylation of Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for N-Alkylation of Isoindoline-5-carboxylic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Strategic N-Alkylation of this compound: Methodologies and Mechanistic Insights

N-substituted isoindoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The ability to precisely introduce diverse alkyl groups onto the isoindoline nitrogen is critical for modulating properties such as potency, selectivity, and pharmacokinetics. This compound presents a common yet challenging substrate due to the presence of three key features: a secondary amine nucleophile, an acidic carboxylic acid, and a hydrochloride salt form which passivates the amine.

This document provides a comprehensive guide to the successful N-alkylation of this substrate, detailing two robust protocols: direct alkylation via SN2 reaction and indirect alkylation via reductive amination. It explains the rationale behind reagent selection and procedural steps, offering a framework for adapting these methods to a wide range of synthetic targets.

PART 1: Foundational Principles & Strategic Choices

The selection of an N-alkylation strategy depends on the desired alkyl substituent, available starting materials, and required functional group tolerance. The two primary methods discussed here leverage distinct mechanistic pathways to achieve the target transformation.

The initial and most critical step for this substrate is the in-situ neutralization of the hydrochloride salt to unmask the nucleophilic secondary amine. This requires at least one molar equivalent of a suitable base. The choice of subsequent alkylation chemistry dictates the overall reaction pathway.

G start Isoindoline-5-carboxylic acid hydrochloride neutralization Neutralization with Base (e.g., K₂CO₃, Et₃N) start->neutralization free_amine Free Isoindoline- 5-carboxylic acid neutralization->free_amine method1 Method 1: Direct Alkylation free_amine->method1 Choose for primary/secondary halides, benzylics method2 Method 2: Reductive Amination free_amine->method2 Choose for complex/sterically hindered alkyl groups reagent1 Alkyl Halide (R-X) + Base method1->reagent1 mechanism1 SN2 Nucleophilic Attack reagent1->mechanism1 product N-Alkyl Isoindoline- 5-carboxylic acid mechanism1->product reagent2 Aldehyde/Ketone (R-CHO / R₂CO) method2->reagent2 mechanism2_step1 Iminium Ion Formation reagent2->mechanism2_step1 mechanism2_step2 Reduction with NaBH(OAc)₃ mechanism2_step1->mechanism2_step2 mechanism2_step2->product

Caption: Decision workflow for N-alkylation of isoindoline-5-carboxylic acid.

  • Direct N-Alkylation: This classic approach involves the reaction of the free amine with an electrophilic alkyl source, typically an alkyl halide (e.g., iodide, bromide, or chloride).[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. It is generally effective for primary, benzylic, and some secondary alkyl halides. The choice of base is crucial; a non-nucleophilic base is preferred to avoid competing reactions.

  • Reductive Amination: This powerful and versatile method involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice as it is selective for the iminium ion over the carbonyl starting material and is tolerant of the acidic carboxylic acid group.[4] This method is particularly advantageous for synthesizing sterically hindered tertiary amines.[5]

The selection between these primary methods is guided by several factors, summarized below.

ParameterDirect Alkylation (with Alkyl Halide)Reductive Amination (with Aldehyde/Ketone)
Alkylating Agent Alkyl Halide (R-X), Sulfonate (R-OTs)Aldehyde (RCHO), Ketone (R₂CO)
Key Reagents Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Mild reducing agent (e.g., NaBH(OAc)₃)
Typical Solvents Polar aprotic (DMF, Acetonitrile, DMSO)Chlorinated (DCM, DCE), Ethers (THF)
Temperature Room Temperature to 80 °C0 °C to Room Temperature
Pros Operationally simple; readily available reagents.Excellent functional group tolerance; wide substrate scope; avoids harsh reagents; good for complex/hindered groups.[5]
Cons Risk of over-alkylation (to quaternary salt); alkyl halide may be unstable or unavailable; requires heating for less reactive halides.[1]Requires a stable carbonyl compound; reductant can be moisture-sensitive.
Green Chemistry Generates salt byproducts.[6]Generates borate salts and acetic acid as byproducts. Atom economy can be moderate.
PART 2: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Principle: This protocol utilizes a common SN2 reaction. Potassium carbonate acts as a base to first neutralize the hydrochloride salt and then deprotonate the resulting secondary amine, which subsequently displaces the bromide from benzyl bromide. DMF is used as a polar aprotic solvent to facilitate the reaction.

G sub 1. Combine Substrate & Base in DMF add 2. Add Benzyl Bromide (R-X) sub->add react 3. Stir at RT (Monitor by LC-MS) add->react workup 4. Aqueous Work-up & Acidification react->workup isolate 5. Isolate Product (Filtration) workup->isolate purify 6. Purify (Recrystallization) isolate->purify

Caption: Experimental workflow for direct N-alkylation.

Materials and Reagents:

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
Isoindoline-5-carboxylic acid HCl213.651.01.0214 mg
Potassium Carbonate (K₂CO₃), anhydrous138.212.52.5345 mg
Benzyl Bromide171.041.11.1130 µL
N,N-Dimethylformamide (DMF), anhydrous---5 mL
Deionized Water---~50 mL
1 M Hydrochloric Acid (HCl)---As needed
Ethyl Acetate---For washing

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (214 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

    • Expert Insight: Using 2.5 equivalents of K₂CO₃ ensures complete neutralization of the HCl salt (1 eq.) and provides a sufficient excess to deprotonate the secondary amine for the alkylation reaction (1.5 eq.). Anhydrous conditions are important to prevent side reactions.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: Add benzyl bromide (130 µL, 1.1 mmol) dropwise to the suspension using a syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing deionized water (50 mL). A precipitate may form.

  • Acidification & Isolation: While stirring, slowly acidify the aqueous mixture to pH 3-4 by adding 1 M HCl dropwise. This protonates the product, causing it to precipitate out of the solution.

    • Expert Insight: This acid-base workup is a highly effective purification method for carboxylic acids.[7] It separates the acidic product from neutral organic impurities and the basic DMF solvent.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) followed by a small amount of cold ethyl acetate to remove residual impurities.

  • Drying and Purification: Dry the crude product under high vacuum. If necessary, further purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Materials and Reagents:

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
Isoindoline-5-carboxylic acid HCl213.651.01.0214 mg
Triethylamine (Et₃N)101.191.21.2167 µL
Cyclohexanecarboxaldehyde112.171.21.2145 µL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5318 mg
Dichloromethane (DCM), anhydrous---10 mL
Saturated Sodium Bicarbonate (NaHCO₃) soln.---~20 mL
1 M Hydrochloric Acid (HCl)---As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add this compound (214 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Neutralization: Add triethylamine (167 µL, 1.2 mmol) to the suspension. Stir at room temperature for 10 minutes. The mixture should become more homogeneous.

  • Aldehyde Addition: Add cyclohexanecarboxaldehyde (145 µL, 1.2 mmol) and stir for an additional 20 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion.

    • Trustworthiness: NaBH(OAc)₃ is a mild reductant that is particularly effective for reductive aminations and is less hazardous than alternatives like sodium cyanoborohydride.[4] The reaction is often slightly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by LC-MS (typically 2-6 hours).

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by the acid-base precipitation method described in Protocol 1.

PART 3: Characterization and Troubleshooting

Expected Characterization Data:

AnalysisExpected Result for N-benzyl-isoindoline-5-carboxylic acid
¹H NMR Appearance of new signals for the N-benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ singlet ~3.8-4.2 ppm). Disappearance of the N-H proton. Shift of the isoindoline CH₂ protons.
¹³C NMR Appearance of new signals corresponding to the N-benzyl carbons.
LC-MS (ESI+) Calculated [M+H]⁺ for C₁₆H₁₅NO₂: 254.11. Observed m/z should match this value.

Troubleshooting Guide:

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete neutralization of HCl salt. 2. Inactive alkylating agent. 3. Insufficient reaction time or temperature. 4. (For reductive amination) Decomposed reducing agent.1. Ensure at least 2.2 eq. of base are used. Use a stronger base if needed (e.g., Cs₂CO₃). 2. Check the purity/age of the alkyl halide or aldehyde. 3. Gently heat the reaction (for direct alkylation) and monitor over a longer period. 4. Use a fresh bottle of NaBH(OAc)₃.
Multiple Products Observed 1. (Direct Alkylation) Over-alkylation to form a quaternary ammonium salt. 2. (Reductive Amination) Side reaction of the aldehyde.1. Use exactly 1.0-1.1 eq. of the alkyl halide. Avoid high temperatures. 2. Add the reducing agent promptly after the aldehyde. Ensure anhydrous conditions.
Difficult Purification Product is zwitterionic and streaks on silica gel or is soluble in both aqueous and organic layers.1. Use the acid-base precipitation/extraction method. 2. Temporarily protect the carboxylic acid as an ester (e.g., methyl or t-butyl ester) before alkylation, then deprotect as a final step.[8] 3. Consider purification by reverse-phase chromatography.

References

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. (2018). [Link]

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC - NIH. (2025). [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • N-alkylation of n-alpha-boc-protected amino acids.
  • N-alkylation of secondary amine? ResearchGate. (2017). [Link]

  • N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. ResearchGate. [Link]

  • Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. NIH. (2017). [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • A practical catalytic reductive amination of carboxylic acids. PMC - NIH. [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry (RSC Publishing). (2020). [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

  • How can I purify carboxylic acid? ResearchGate. (2013). [Link]

  • Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of isoindolines. Organic Chemistry Portal. [Link]

  • The Synthesis of Novel Isoindoline Nitroxides Bearing Water-Solubilising Functionality. ResearchGate. (2025). [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. (2025). [Link]

  • Synthesis of C-5 substituted isoindoline-1,3-dione linked with... ResearchGate. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. (2017). [Link]

  • Reductive amination of aliphatic and benzylic carboxylic acids. ISGC. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]

  • Protecting-group-free synthesis of the bisindolylmaleimide GF109203X. ResearchGate. (2025). [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. (2014). [Link]

  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate. (2025). [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. (2025). [Link]

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Application Notes & Protocols: Isoindoline-5-carboxylic Acid Hydrochloride in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Scaffold as a Privileged Structure in Enzyme Inhibition

The isoindoline core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of natural products and synthetic bioactive molecules.[1] Its unique bicyclic structure, which fuses a benzene ring with a five-membered nitrogen-containing ring, provides a rigid framework that is amenable to diverse chemical modifications.[2] This structural versatility has established isoindoline and its derivatives as "privileged structures" in drug discovery, capable of interacting with a wide range of biological targets, including enzymes.[1][3]

Isoindoline-5-carboxylic acid hydrochloride (CAS Number: 149353-72-0) is a particularly valuable building block for the synthesis of enzyme inhibitors.[4] The carboxylic acid group at the 5-position serves as a versatile chemical handle for derivatization, allowing for the introduction of various pharmacophores through reactions such as amide bond formation, esterification, and other coupling chemistries.[4] The hydrochloride salt form enhances the compound's solubility in aqueous media, a favorable property for both reaction setup and potential drug formulation.[4] This document provides a detailed guide on the application of this compound in the design and synthesis of enzyme inhibitors, supported by established scientific literature and detailed protocols.

Key Structural Features and Their Significance

The efficacy of this compound as a synthetic precursor stems from its distinct structural components:

  • The Isoindoline Core: This bicyclic system provides a rigid conformational scaffold, which can facilitate precise positioning of functional groups for optimal interaction with an enzyme's active site. The nitrogen atom within the ring can also be a site for further chemical modification.[4]

  • The Carboxylic Acid Group: This functional group is a key site for synthetic elaboration. It can act as a hydrogen bond acceptor or be converted into a variety of other functional groups to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.[4][5]

  • The Hydrochloride Salt: This feature improves the compound's solubility and handling characteristics compared to its free base form.[4]

Applications in the Synthesis of Diverse Enzyme Inhibitors

Derivatives of the isoindoline scaffold have been successfully employed in the development of inhibitors for several important enzyme classes. The following sections detail some of these applications and provide generalized synthetic approaches.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors for Alzheimer's Disease

The inhibition of AChE and BuChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Isoindoline-1,3-dione (phthalimide) derivatives, which can be synthesized from precursors like isoindoline-5-carboxylic acid, have shown promising activity as cholinesterase inhibitors.[6][7] The phthalimide moiety is thought to interact with the peripheral anionic site of AChE.[7]

General Synthetic Strategy:

A common approach involves the coupling of the isoindoline-5-carboxylic acid core with various amine-containing linkers, which are in turn attached to another pharmacophore, such as a piperidine or benzylpyridinium group.[6][7]

Protocol 1: General Amide Coupling for the Synthesis of Isoindoline-Based Cholinesterase Inhibitors

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (e.g., N-benzylpiperidine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the organic base (e.g., DIPEA, 2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

  • Add the amine of interest (1.1 eq) to the solution.

  • In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Cyclooxygenase-2 (COX-2) Inhibitors for Anti-inflammatory Applications

Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Novel isoindoline hybrids have been designed and synthesized as potent and selective COX-2 inhibitors.[8][9]

General Synthetic Strategy:

The isoindoline-5-carboxylic acid can be converted to a variety of functional groups that can then be incorporated into larger molecules containing pharmacophores known to interact with the COX-2 active site, such as pyrazole or chalcone moieties.[8]

Protocol 2: Synthesis of an Isoindoline-Chalcone Hybrid as a Potential COX-2 Inhibitor

This protocol outlines a multi-step synthesis beginning with the conversion of the carboxylic acid to a methyl ketone, followed by a Claisen-Schmidt condensation to form the chalcone.

Step 1: Conversion of Carboxylic Acid to a Methyl Ketone (Illustrative)

  • Convert isoindoline-5-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with a suitable organometallic reagent, such as methylmagnesium bromide or dimethylcuprate, to form the methyl ketone.

Step 2: Claisen-Schmidt Condensation

  • Dissolve the isoindoline-5-yl methyl ketone (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours. A precipitate will often form.

  • Collect the precipitate by filtration, wash with cold ethanol and water, and dry to obtain the crude chalcone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified isoindoline-chalcone hybrid.

  • Characterize the final product by appropriate analytical methods.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in areas such as glaucoma, epilepsy, and cancer.[10][11] Novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms hCA I and II.[10][11]

General Synthetic Strategy:

The synthesis of these inhibitors often involves the use of a sulfonyl functional group, which is known to coordinate with the zinc ion in the active site of carbonic anhydrases.[10] While not a direct application of the carboxylic acid, the isoindoline scaffold itself is a key pharmacophore. A synthetic route could involve the use of a different starting material, or a multi-step conversion of the carboxylic acid to a group amenable to the introduction of a sulfonyl moiety.

Table 1: Examples of Isoindoline-Based Enzyme Inhibitors and their Activities

Compound ClassTarget EnzymeExample Activity (IC₅₀/Kᵢ)Reference
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)IC₅₀ = 2.1 µM[7]
1-H-isoindole-1,3(2H)-dione derivativesButyrylcholinesterase (BuChE)IC₅₀ = 21.24 µM[6]
Isoindoline-chalcone hybridsCyclooxygenase-2 (COX-2)IC₅₀ = 0.11-0.18 µM[8]
Isoindolinone-sulfonamide derivativesCarbonic Anhydrase I (hCA I)Kᵢ = 11.48 ± 4.18 nM[10][11]
Isoindolinone-sulfonamide derivativesCarbonic Anhydrase II (hCA II)Kᵢ = 9.32 ± 2.35 nM[10][11]

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic workflow and the role of isoindoline-based inhibitors in a biological context.

G cluster_0 Synthetic Workflow A Isoindoline-5-carboxylic acid hydrochloride B Amide Coupling (Protocol 1) A->B C Esterification A->C D Other Derivatizations A->D E Library of Isoindoline-Based Enzyme Inhibitors B->E C->E D->E

Caption: General synthetic workflow starting from this compound.

G cluster_1 Enzyme Inhibition Pathway Enzyme Target Enzyme (e.g., AChE, COX-2) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Isoindoline-based Inhibitor Inhibitor->Enzyme Blocks active site

Caption: Mechanism of action of isoindoline-based competitive enzyme inhibitors.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of enzyme inhibitors. The rigid isoindoline scaffold, combined with the synthetically tractable carboxylic acid group, provides a robust platform for generating libraries of compounds for drug discovery programs. The demonstrated success of isoindoline derivatives as inhibitors of cholinesterases, cyclooxygenases, and carbonic anhydrases underscores the potential of this chemical motif.[6][8][10] Future research will likely focus on exploring novel derivatizations of the isoindoline core to target other enzyme classes and to fine-tune the pharmacokinetic and pharmacodynamic properties of these promising therapeutic agents.

References

  • Mohammed, I., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6334. [Link]

  • Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3243. [Link]

  • Chempedia. (n.d.). The Role of Isoindoline in Pharmaceutical Drug Development. Retrieved from [Link]

  • Wanas, M. A., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry, 80, 70-80. [Link]

  • Kumar, A., et al. (2024). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem, e202400305. [Link]

  • Gepdiremen, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(1), 232. [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-367. [Link]

  • ResearchGate. (n.d.). Bioactive molecules that contain Isoindolin‐1‐one scaffold. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 29(11), 2636. [Link]

  • Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, e23719. [Link]

  • Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. [Link]

  • Wyvratt, M. J., et al. (1985). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of Medicinal Chemistry, 28(9), 1232-1237. [Link]

Sources

Application Note: A Practical Guide to Amide Coupling with Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the successful execution of amide coupling reactions utilizing Isoindoline-5-carboxylic acid hydrochloride. We move beyond a simple recitation of steps to delve into the mechanistic rationale behind reagent selection and procedural choices, ensuring a robust and reproducible protocol. This guide emphasizes the critical considerations when working with a hydrochloride salt of the carboxylic acid component, offering detailed protocols, troubleshooting advice, and visual aids to facilitate understanding and implementation.

Introduction: The Significance of the Amide Bond and the Isoindoline Scaffold

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and peptide science.[1] It is the linchpin that connects amino acids and forms the backbone of peptides and proteins. In drug discovery, the amide functional group is a ubiquitous feature, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.

The isoindoline moiety is a privileged scaffold found in numerous pharmacologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block for designing novel therapeutics. Isoindoline-5-carboxylic acid, in particular, serves as a versatile starting material for introducing this scaffold, allowing for the extension of molecular complexity through the formation of an amide bond at its 5-position.

However, a common practical challenge arises when this reagent is supplied as a hydrochloride salt. The presence of the HCl salt on the isoindoline nitrogen necessitates a thoughtful adjustment to standard coupling protocols to ensure efficient and high-yielding synthesis. This guide will specifically address this challenge, providing a clear and reliable experimental procedure.

Core Principles: Activating the Carboxylic Acid

Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid will readily react with the basic amine to form a non-reactive ammonium carboxylate salt.[2][3] To overcome this kinetic barrier, the carboxylic acid's carbonyl group must be rendered more electrophilic. This is achieved by converting the hydroxyl group into a better leaving group through the use of "coupling reagents" or "activating agents."

Mechanism of Action: The Role of HATU

Among the plethora of modern coupling reagents, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) stands out for its high efficiency, rapid reaction times, and ability to suppress racemization, making it an excellent choice for a wide range of substrates.[4][5]

The activation process using HATU in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This step displaces the stable 1-hydroxy-7-azabenzotriazole (HOAt) anion.[6]

  • Coupling: The primary or secondary amine (the nucleophile) attacks the carbonyl carbon of the activated ester. This addition-elimination step forms the desired amide bond and releases HOAt.[6]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - H⁺-Base Base DIPEA (Base) ActiveEster Highly Reactive OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide + Amine Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts Amine R'-NH₂ (Amine)

Caption: Mechanism of HATU-mediated amide coupling.

The Critical Role of the Base with Hydrochloride Salts

When using this compound, the substrate contains a pre-existing acidic proton on the isoindoline nitrogen. This proton will be readily neutralized by any base present in the reaction mixture. Therefore, a standard protocol must be modified. At least two equivalents of base are required relative to the carboxylic acid component:

  • First Equivalent: Neutralizes the hydrochloride salt, liberating the free isoindoline nitrogen.

  • Second Equivalent: Deprotonates the carboxylic acid to facilitate its attack on the coupling reagent (HATU).[7]

Often, a slight excess of base (e.g., 2.5-3.0 equivalents) is used to ensure both processes are driven to completion.[3][8] Using a non-nucleophilic, sterically hindered base like DIPEA is crucial to prevent it from competing with the desired amine in attacking the activated ester.

Experimental Protocol: Amide Coupling with this compound

This protocol describes the coupling of this compound with a generic primary amine. Quantities should be adjusted based on the molecular weight of the specific amine used.

Reagents and Materials
ReagentMW ( g/mol )EquivalentsPurpose
This compound199.641.0Carboxylic acid source
Primary/Secondary Amine (R-NH₂)Varies1.1 - 1.2Nucleophile
HATU380.231.1Coupling/Activating Agent
DIPEA (Hünig's Base)129.242.5 - 3.0Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)73.09-Aprotic polar solvent
Ethyl Acetate (EtOAc)--Extraction solvent
1 M Hydrochloric Acid (HCl)--Aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous wash
Brine (Saturated NaCl)--Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent
Step-by-Step Procedure

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.1 eq).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This is good practice to prevent side reactions with atmospheric moisture.

  • Add anhydrous DMF to dissolve the solids. A concentration of approximately 0.1 M with respect to the carboxylic acid is a good starting point. Stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon base addition and can minimize potential side reactions.

Activation and Coupling:

  • Slowly add DIPEA (2.5 eq) to the stirred solution at 0 °C. It is crucial to add the base dropwise to manage the reaction rate.

  • Allow the mixture to stir at 0 °C for 15-20 minutes. During this "pre-activation" phase, the hydrochloride is neutralized and the carboxylic acid is converted to the active ester.[9]

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours. Reaction progress should be monitored.

Monitoring the Reaction:

  • Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system for this type of product might be 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes.

Aqueous Workup:

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10-20 times the volume of DMF used).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2x): To remove excess DIPEA and other basic impurities.

    • Saturated NaHCO₃ (2x): To remove unreacted carboxylic acid and HOAt.

    • Brine (1x): To remove residual water.[10]

  • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude material using flash column chromatography on silica gel, employing an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure amide product.

Experimental Workflow Diagram

Workflow Start 1. Combine Acid & HATU in Anhydrous DMF Inert 2. Place Under Inert Atmosphere (N₂) Start->Inert Cool 3. Cool to 0 °C Inert->Cool AddBase 4. Add DIPEA (2.5 eq) Stir for 20 min Cool->AddBase AddAmine 5. Add Amine (1.1 eq) AddBase->AddAmine React 6. Warm to RT Stir 2-4h & Monitor AddAmine->React Workup 7. Aqueous Workup (Dilute, Wash) React->Workup Dry 8. Dry (Na₂SO₄) & Concentrate Workup->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete activation; insufficient base; poor quality reagents.Ensure anhydrous conditions. Use fresh, high-purity HATU and solvent. Confirm the use of at least 2.5 eq of base.
Starting Acid Remaining Insufficient coupling reagent or reaction time.Increase reaction time. Use a slight excess of HATU (1.2 eq). Ensure proper stirring.
Starting Amine Remaining The activated ester is not forming or is being quenched.Re-check the quality of the coupling reagent and ensure anhydrous conditions.
Side Product Formation Reaction temperature too high; non-anhydrous conditions (hydrolysis of active ester).Maintain 0 °C during addition steps. Ensure all glassware is oven-dried and use anhydrous solvents.

References

  • Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Benchchem. (2025).
  • Common Organic Chemistry. (n.d.).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: A general authoritative source, URL not provided by the tool but widely accessible).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride. Benchchem.
  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Master Organic Chemistry. (2018).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Aapptec. (n.d.). Coupling Reagents.
  • Han, J., Piane, J. J., Gizenski, H., Elacque, E., & Nacsa, E. D. (2025). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts. Organic Letters, 27, 1923-1928. (Note: This is a representative citation, the URL is from a general search result and may not be a direct link to the full text).
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

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Application Notes & Protocols: Leveraging Isoindoline-5-carboxylic acid hydrochloride for the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The isoindoline core structure has emerged as a promising pharmacophore due to its presence in various biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Isoindoline-5-carboxylic acid hydrochloride as a versatile starting material for the synthesis and evaluation of new antibacterial agents. We present detailed protocols for chemical derivatization, robust methods for antibacterial screening, and advanced techniques for elucidating the mechanism of action and assessing cytotoxicity. This guide is designed to be a practical, field-proven resource, blending established methodologies with expert insights to accelerate the discovery pipeline for innovative antibacterial therapeutics.

Introduction: The Rationale for Isoindoline Scaffolds in Antibacterial Discovery

The isoindoline moiety is a privileged heterocyclic scaffold found in a number of natural products and synthetic molecules with a wide array of biological activities, including antimicrobial and cytotoxic effects.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The carboxylic acid group at the 5-position of the isoindoline ring offers a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The development of novel isoindoline derivatives is a promising strategy to combat drug-resistant pathogens.[2][3][4] By modifying the core structure, it is possible to generate compounds that may evade existing resistance mechanisms. Furthermore, the exploration of novel mechanisms of action is a critical aspect of antibacterial research, and the isoindoline scaffold provides a platform for discovering compounds that target unexploited bacterial pathways.[5][6]

This application note will guide researchers through a logical workflow, from the initial synthesis of derivatives to their comprehensive biological evaluation.

Synthesis of Novel Isoindoline-5-Carboxylic Acid Derivatives

The carboxylic acid functional group of this compound is the primary site for derivatization. Standard peptide coupling reactions or esterification followed by amidation are common strategies to introduce diversity.

General Protocol for Amide Synthesis

This protocol outlines a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the appropriate anhydrous solvent.

  • Add the amine (1.1 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • In a separate vial, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Coupling Agents: HATU and HBTU are highly efficient reagents that facilitate amide bond formation with minimal side products.

  • Base: Neutralizes the hydrochloride salt and the acid formed during the coupling reaction, driving the reaction forward.

Primary Antibacterial Screening

Once a library of derivatives has been synthesized, the next crucial step is to screen for antibacterial activity. The following protocols describe standard, reliable methods for initial screening.[7][8][9]

Agar Disk Diffusion Assay

This is a qualitative method to assess the antibacterial activity of the synthesized compounds.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known antibiotic like Ampicillin)

  • Negative control (solvent alone)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Uniformly streak the bacterial suspension onto the MHA plates using a sterile swab.

  • Impregnate sterile paper disks with a known concentration of the test compounds, positive control, and negative control.

  • Aseptically place the disks onto the inoculated agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Data Interpretation: A larger zone of inhibition generally indicates greater antibacterial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth.[12][13][14][15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)

  • Synthesized compounds (serial dilutions)

  • Positive and negative growth controls

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density (OD) at 600 nm.[13]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Lead Compound 1 832
Lead Compound 2 16>64
Positive Control 24

Elucidating the Mechanism of Action (MoA)

Identifying the cellular target of a novel antibacterial agent is a critical step in its development.[6][16] The following assays can provide initial insights into the MoA.

Bacterial Membrane Integrity Assay

This assay determines if the compound disrupts the bacterial cell membrane.[17][18][19][20]

Materials:

  • Bacterial suspension

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (contains SYTO® 9 and propidium iodide) or similar kits.[21]

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat the bacterial suspension with the test compound at its MIC and 4x MIC for a defined period.

  • Add the SYTO® 9 and propidium iodide dyes to the bacterial suspension and incubate in the dark.

  • Analyze the stained cells using a fluorescence microscope or flow cytometer.

Interpretation:

  • Green fluorescence (SYTO® 9): Indicates cells with intact membranes.

  • Red fluorescence (propidium iodide): Indicates cells with compromised membranes.

DNA Gyrase Inhibition Assay

DNA gyrase is a validated target for antibiotics, and many heterocyclic compounds exhibit inhibitory activity against this enzyme.[22][23][24][25][26]

Materials:

  • Purified bacterial DNA gyrase

  • Supercoiled plasmid DNA

  • ATP and reaction buffer

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Procedure:

  • Set up a reaction mixture containing DNA gyrase, supercoiled plasmid DNA, ATP, and the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

Interpretation: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Cytotoxicity Assessment

It is essential to evaluate the toxicity of lead compounds against mammalian cells to determine their therapeutic potential.[27][28][29][30]

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with the solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A lower absorbance indicates reduced cell viability and potential cytotoxicity.

Workflow and Decision-Making Diagram

The following diagram illustrates the workflow for developing antibacterial agents from this compound.

Antibacterial_Drug_Discovery_Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization Start This compound Synthesis Chemical Derivatization Start->Synthesis Screening Primary Antibacterial Screening (Disk Diffusion, MIC) Synthesis->Screening MoA Mechanism of Action Studies (Membrane Integrity, DNA Gyrase) Screening->MoA Cytotoxicity Cytotoxicity Assessment (MTT Assay) MoA->Cytotoxicity Lead_Opt Lead Optimization (SAR Studies) Cytotoxicity->Lead_Opt Lead_Opt->Synthesis Iterative Improvement End Preclinical Candidate Lead_Opt->End

Caption: Workflow for Antibacterial Drug Discovery.

Conclusion

This compound is a valuable and versatile starting material for the development of novel antibacterial agents. The protocols and workflows outlined in this application note provide a robust framework for researchers to synthesize, screen, and characterize new isoindoline-based compounds. By systematically exploring the chemical space around this scaffold and employing a rigorous biological evaluation cascade, the scientific community can advance the discovery of new therapeutics to address the urgent threat of antimicrobial resistance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY.
  • A Review on Antibacterial Activity of Some Isoindole Deriv
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. PubMed. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. ACS Publications. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. [Link]

  • Antimicrobial Efficacy Screening. Microchem Laboratory. [Link]

  • Antibiotics with novel mechanism of action discovered. ScienceDaily. [Link]

  • Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). Xenometrix. [Link]

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  • The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. National Institutes of Health. [Link]

  • Antibiotics with novel mechanism of action discovered. Drug Target Review. [Link]

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  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. National Institutes of Health. [Link]

  • Novel antibiotic mode of action by repression of promoter isomerisation. Heriot-Watt University Research Portal. [Link]

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  • Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. ResearchGate. [Link]

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Application Notes and Protocols: The Role of Isoindoline-5-carboxylic acid Hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoindoline Scaffold as a Privileged Structure in Neuroscience

The isoindoline core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its rigid structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Several approved drugs for a range of indications, including cancer and inflammatory diseases, contain the isoindoline moiety.[1][2] In the realm of neurological disorders, derivatives of isoindoline have shown promise in preclinical studies, exhibiting activities such as acetylcholinesterase inhibition and neuroprotection.[3] Isoindoline-5-carboxylic acid hydrochloride, in particular, serves as a key chemical intermediate, offering a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications in neurodegeneration.[4] The carboxylic acid group provides a convenient handle for chemical modification, while the hydrochloride salt form enhances solubility and ease of handling in laboratory settings.

The Emerging Role of Isoindoline Derivatives in Neurological Disorders

While direct studies on this compound in neurological models are not extensively documented, the therapeutic potential of its derivatives is an active area of research. The primary strategies involve leveraging the isoindoline scaffold to design molecules that can modulate key pathological processes in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action: A Focus on Neuroprotection and Symptomatic Relief

Research into isoindoline derivatives has revealed several potential mechanisms of action relevant to neurological disorders:

  • Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is to boost cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE). Several isoindoline-1,3-dione derivatives have been designed as potent AChE inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme.[4][5][6]

  • Modulation of Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases.[7][8] Recent studies have shown that certain isoindoline-dione derivatives can protect neuronal-like cells from oxidative stress by upregulating the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[7][9][10] This leads to an increase in the expression of protective enzymes like NQO-1 and GSTK1.[7][9]

  • Dopaminergic System Modulation: In the context of Parkinson's disease, the isoindoline scaffold has been explored for its ability to interact with dopamine receptors. By designing derivatives that can modulate dopaminergic signaling, it may be possible to alleviate the motor symptoms associated with this condition.

The following diagram illustrates a potential neuroprotective signaling pathway that could be modulated by isoindoline derivatives synthesized from this compound.

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell H2O2 H₂O₂ Keap1 Keap1 ROS Reduced ROS Isoindoline_Derivative Isoindoline Derivative Isoindoline_Derivative->Keap1 Inhibits disassociation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., NQO-1, GSTK1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neuroprotection Neuroprotection ROS->Neuroprotection G cluster_synthesis Compound Synthesis & Selection cluster_invivo In Vivo Evaluation Start Isoindoline-5-carboxylic acid hydrochloride Synthesis Synthesis of Derivative Library Start->Synthesis InVitro In Vitro Screening (Neuroprotection Assays) Synthesis->InVitro Lead Lead Compound Selection InVitro->Lead AnimalModel Animal Model of Neurological Disorder Lead->AnimalModel Treatment Treatment with Lead Compound AnimalModel->Treatment Behavioral Behavioral Testing Treatment->Behavioral Histology Histological & Neurochemical Analysis Behavioral->Histology Efficacy Efficacy Demonstrated Histology->Efficacy

Caption: Experimental Workflow for Novel Isoindoline Derivatives.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents for neurological disorders. The isoindoline scaffold has demonstrated its potential to interact with key targets implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of new isoindoline derivatives, from initial in vitro screening for neuroprotective effects to in vivo validation in relevant animal models. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of isoindoline-based compounds in the fight against neurodegeneration.

References

  • Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Taibah University Medical Sciences, 18(6), 1229-1239.
  • Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Available at: [Link]

  • Andrade-Jorge, E., Cessa-Montero, C., Soriano-Ursúa, M. A., & Trujillo-Ferrara, J. G. (2017). Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. ResearchGate. Available at: [Link]

  • Guzior, N., Wieckowska, A., Wieckowski, K., & Bajda, M. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents. Bioorganic & medicinal chemistry, 23(7), 1629–1637.
  • Andrade Jorge, E., Cessa Montero, C., Soriano Ursúa, M. A., & Trujillo Ferrara, J. G. (2017). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Hilaris Publisher. Available at: [Link]

  • Wieckowska, A., Szymański, P., Jończyk, J., & Bajda, M. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules (Basel, Switzerland), 26(16), 5033.
  • Guzior, N., Wieckowska, A., Wieckowski, K., & Bajda, M. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation of potential anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Aliabadi, A., Shokri, E., Rameshk, M., Mohammad-Zadeh, M., & Roghani, M. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in pharmaceutical sciences, 16(4), 356–367.
  • Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. ResearchGate. Available at: [Link]

  • Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative. Taylor & Francis Online. Available at: [Link]

  • Griggs, R. C., et al. (1990). Use of isoindoles for the treatment of neurobehavioral disorders. Google Patents.
  • Chen, Y. A., Huang, N. K., & Chen, Y. L. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International journal of molecular sciences, 24(3), 2638.
  • McNaught, K. S., Olanow, C. W., & Jenner, P. (1997). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Progress in neurobiology, 53(5), 415–438.
  • An, S. H., & Kim, J. S. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Molecules (Basel, Switzerland), 29(13), 3122.
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Application Note: Quantitative Analysis of Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Isoindoline-5-carboxylic acid hydrochloride. As a crucial building block in medicinal chemistry and drug development, its accurate quantification is paramount for quality control, reaction monitoring, and formulation development.[1] This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and assay determination, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis in complex matrices, and a basic UV-Vis Spectrophotometric method for rapid, high-concentration measurements. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction and Analytical Strategy

This compound (CAS: 149353-72-0, Molecular Weight: 199.64 g/mol ) is a heterocyclic compound featuring an isoindoline core with a carboxylic acid substituent.[1] The hydrochloride salt form enhances its aqueous solubility, making it amenable to various analytical techniques.[1]

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. This guide presents a tiered approach to method selection.

Logical Flow for Method Selection

The following diagram illustrates a decision-making workflow for choosing the optimal analytical method.

MethodSelection Fig. 1: Method Selection Workflow start Define Analytical Goal matrix_check Complex Matrix? (e.g., Plasma, Tissue) start->matrix_check sensitivity_check High Sensitivity Needed? (Trace Level) matrix_check->sensitivity_check No lcms LC-MS/MS matrix_check->lcms Yes purity_assay Purity / Assay of Bulk Material? sensitivity_check->purity_assay No sensitivity_check->lcms Yes quick_check Rapid, High-Conc. Estimate Needed? purity_assay->quick_check No hplc HPLC-UV purity_assay->hplc Yes quick_check->hplc No, need specificity uvvis UV-Vis Spectrophotometry quick_check->uvvis Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the gold standard for determining the purity and assay of this compound as a raw material or in simple formulations. It offers excellent precision, accuracy, and robustness.

Scientific Principle

The method leverages reversed-phase chromatography to separate the analyte from impurities based on hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. The isoindoline aromatic ring possesses a strong chromophore, allowing for sensitive detection using a UV detector.[5][6][7] The inclusion of an acidic modifier in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a symmetric peak shape and reproducible retention time.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Materials and Reagents:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A.

  • Reference Standard: this compound, >99% purity.

Chromatographic Conditions: | Parameter | Value | |-----------------------|-----------------------------------------------| | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 230 nm (based on typical isoindole absorbance)[7] | | Run Time | 15 minutes | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 10.0 | 95 | | | 12.0 | 95 | | | 12.1 | 5 | | | 15.0 | 5 |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Prepare a working standard of 100 µg/mL by diluting the stock.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 100 µg/mL.

  • System Suitability Test (SST): Before analysis, inject the working standard solution six times. The system is deemed ready if the acceptance criteria are met.

  • Analysis: Inject the standard, sample, and blank solutions in sequence. Quantify the analyte peak area against the standard.

Method Validation Protocol

All validation procedures should be performed according to ICH Q2(R2) guidelines.[3]

Validation ParameterAcceptance Criteria
System Suitability RSD of peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000.[2]
Specificity Peak is free from interference from blank and known impurities. Peak purity > 99%.
Linearity & Range R² > 0.999 over a range of 1 - 200 µg/mL.
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (RSD) Repeatability (n=6): RSD < 1.0%. Intermediate Precision (different day/analyst): RSD < 2.0%.
LOQ/LOD Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD. Typically < 1 µg/mL.
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices (e.g., plasma, urine) where high sensitivity and selectivity are required.

Scientific Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and allows for quantification at picogram levels. For carboxylic acids, derivatization can be employed to improve ionization, though direct analysis is often feasible.[8][9][10]

Experimental Protocol

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Data acquisition and processing software (e.g., MassHunter, Analyst®).

Materials and Reagents:

  • LC Conditions: Similar to HPLC-UV method but may use a UHPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm) and faster gradient for higher throughput.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (d4-Isoindoline-5-carboxylic acid) is ideal. If unavailable, a structurally similar compound can be used.

  • Sample Preparation: For plasma, Protein Precipitation (PPT) with acetonitrile or Solid-Phase Extraction (SPE) is recommended.

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: ESI Negative (-ve) or Positive (+ve).

    • Rationale: Negative mode is preferred for the acidic carboxyl group ([M-H]⁻).[11] Positive mode can also be used due to the basic nitrogen atom ([M+H]⁺). The optimal mode should be determined experimentally based on sensitivity.

  • MRM Transitions:

    • Analyte (MW 163.17 for free base):

      • Negative Mode: Q1: 162.1 m/z → Q3: 118.1 m/z (Loss of CO₂)

      • Positive Mode: Q1: 164.2 m/z → Q3: 146.2 m/z (Loss of H₂O)

    • Internal Standard (IS): Transitions would be shifted by the mass of the isotopic label.

  • Key Parameters: Capillary voltage, source temperature, and collision energy must be optimized for maximum signal intensity.

LC-MS/MS Workflow Diagram

LCMS_Workflow Fig. 2: LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (IS) sample->spike extract Protein Precipitation or SPE spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into UHPLC System evap->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI) separate->ionize msms MS/MS Detection (MRM Mode) ionize->msms integrate Integrate Peak Areas (Analyte & IS) msms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Plot Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: A typical workflow for bioanalytical sample quantification using LC-MS/MS.

Protocol for Quantification in Human Plasma
  • Calibration Standards & QCs: Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples by spiking known amounts of analyte and a fixed amount of IS into blank human plasma.

  • Sample Preparation (PPT):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Analysis: Inject the processed samples into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression to determine the concentrations in unknown samples.

Method 3: UV-Vis Spectrophotometry

This is a simple, rapid method suitable for quantifying pure, high-concentration solutions of this compound. It is not suitable for mixtures or low-concentration samples due to its lack of specificity.

Scientific Principle

The method relies on the Beer-Lambert Law (A = εbc), which states that the absorbance of a solution is directly proportional to its concentration. The absorbance maximum (λ_max) of the compound is determined, and a calibration curve is generated to quantify unknown samples. Studies of similar isoindoline derivatives show strong absorbance in the UV region.[6][7]

Experimental Protocol
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent/Diluent: 0.1 M Hydrochloric Acid or a suitable buffer in which the analyte is stable and soluble.

  • Determine λ_max: Scan a ~10 µg/mL solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) from a stock solution.

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot absorbance versus concentration.

  • Quantify Sample: Prepare the unknown sample in the same diluent to a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the curve's regression equation.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharma Tutor. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • ResearchGate. (n.d.). UV-Vis spectra of samples synthesized at 20 ℃ for 30 min with various isoindoline derivatives.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • ResearchGate. (n.d.). Fiber optic absorption spectra of isoindole.
  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Vulcanchem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Isoindoline hydrochloride.

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Application Notes and Protocols: Isoindoline-5-carboxylic acid hydrochloride as a Precursor for Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoindoline Scaffold in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of chemical synthesis, the isoindoline scaffold has emerged as a privileged structure, underpinning the development of a range of bioactive molecules. Isoindoline-5-carboxylic acid hydrochloride (CAS No: 149353-72-0), the subject of this guide, represents a key starting material in this endeavor.[1][2] Its bicyclic heterocyclic system, featuring a carboxylic acid group, provides a versatile platform for chemical modification, enabling the synthesis of compounds with potent herbicidal activity.[1]

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry. It details the application of this compound as a precursor for a promising class of herbicides: Protoporphyrinogen Oxidase (PPO) inhibitors. We will delve into the rationale behind this synthetic strategy, provide detailed, step-by-step protocols for the synthesis of a model PPO-inhibiting herbicide, and outline a method for evaluating its biological activity.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 149353-72-0[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1]
IUPAC Name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride[1]
Appearance White to off-white solidN/A
Solubility Enhanced water solubility as the hydrochloride salt[1]
Storage Room temperature, under a nitrogen atmosphere[1]

The Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of the isoindoline derivatives discussed herein stems from their ability to inhibit the enzyme protoporphyrinogen oxidase (PPO).[4] PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme in plants.[4]

The mechanism of action is as follows:

  • Inhibition of PPO: The herbicide molecule binds to and blocks the active site of the PPO enzyme.

  • Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX, in the plant cells.

  • Extracellular Oxidation: Protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm.

  • Photosensitization and Oxidative Stress: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.

  • Cellular Damage: The singlet oxygen causes rapid peroxidation of lipids in cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[4][5] This manifests as rapid wilting, necrosis, and death of the treated plant.[4]

// Nodes Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#F1F3F4", fontcolor="#202124"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorophyll_Heme [label="Chlorophyll & Heme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Herbicide [label="Isoindoline-derived\nHerbicide", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accumulation [label="Accumulation & Leakage\nfrom Chloroplast", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Cytoplasmic\nOxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Light_O2 [label="Light + O₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Singlet_Oxygen [label="Singlet Oxygen (¹O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Lipid Peroxidation &\nCell Death", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Nodes Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#F1F3F4", fontcolor="#202124"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorophyll_Heme [label="Chlorophyll & Heme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Herbicide [label="Isoindoline-derived\nHerbicide", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accumulation [label="Accumulation & Leakage\nfrom Chloroplast", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Cytoplasmic\nOxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Light_O2 [label="Light + O₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Singlet_Oxygen [label="Singlet Oxygen (¹O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Lipid Peroxidation &\nCell Death", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Protoporphyrinogen_IX -> PPO [label="Substrate"]; PPO -> Protoporphyrin_IX [label="Catalyzes"]; Protoporphyrin_IX -> Chlorophyll_Heme [label="Biosynthesis"]; Herbicide -> PPO [label="Inhibits", color="#EA4335", style=bold]; Protoporphyrinogen_IX -> Accumulation; Accumulation -> Oxidation; Oxidation -> Protoporphyrin_IX [style=dashed]; Protoporphyrin_IX -> Light_O2 [label="Photosensitization"]; Light_O2 -> Singlet_Oxygen; Singlet_Oxygen -> Cell_Death; } Figure 1: Mechanism of action of PPO-inhibiting herbicides.

Synthetic Protocol: From this compound to a Model PPO-Inhibiting Herbicide

The following is a representative, multi-step synthesis of a potent PPO-inhibiting herbicide based on the isoindoline-1,3-dione scaffold, adapted from the principles outlined in the scientific literature.[6]

// Nodes Start [label="Isoindoline-5-carboxylic\nacid hydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Amide Formation\n(Intermediate 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Imide Formation\n(Intermediate 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Coupling Reaction\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="PPO-Inhibiting Herbicide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes Start [label="Isoindoline-5-carboxylic\nacid hydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Amide Formation\n(Intermediate 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Imide Formation\n(Intermediate 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Coupling Reaction\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="PPO-Inhibiting Herbicide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1 [label="Amine, Coupling Agent"]; Step1 -> Step2 [label="Dehydrating Agent, Heat"]; Step2 -> Step3 [label="Benzoxazinone intermediate,\nBase"]; Step3 -> End; } Figure 2: Synthetic workflow overview.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6][7]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[5][6]

  • Handling of Reagents: Exercise caution when handling all chemicals. Refer to the Safety Data Sheets (SDS) for each reagent for specific handling and disposal information.[4][5][6][7]

Step 1: Synthesis of N-(2-amino-2-oxoethyl)isoindoline-5-carboxamide (Intermediate 1)

Rationale: The carboxylic acid group of the starting material is converted to a carboxamide to introduce a nitrogen atom, which is essential for the subsequent formation of the imide ring. A coupling agent like EDC in the presence of HOBt is used to facilitate the amide bond formation under mild conditions, minimizing side reactions.

Materials:

  • This compound (1.0 equiv)

  • Glycinamide hydrochloride (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add triethylamine and stir for 15 minutes at room temperature.

  • Add glycinamide hydrochloride, EDC, and HOBt to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of 2-(2,5-dioxoimidazolidin-1-yl)isoindoline-1,3-dione (Intermediate 2)

Rationale: This step involves an intramolecular cyclization to form the desired isoindoline-1,3-dione structure. Acetic anhydride serves as both a dehydrating agent and a solvent for this transformation, which is typically promoted by heating.

Materials:

  • Intermediate 1 (1.0 equiv)

  • Acetic anhydride

Procedure:

  • Suspend Intermediate 1 in acetic anhydride.

  • Heat the mixture to reflux (approximately 140 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain Intermediate 2.

Step 3: Synthesis of the Final Product: A Model PPO-Inhibiting Herbicide

Rationale: This final step is a nucleophilic aromatic substitution reaction, coupling the synthesized isoindoline-1,3-dione (Intermediate 2) with a suitable benzoxazinone intermediate. The choice of a strong base like potassium carbonate is crucial to deprotonate the nitrogen of the isoindoline-1,3-dione, making it a potent nucleophile.

Materials:

  • Intermediate 2 (1.0 equiv)

  • A suitable 4-substituted-benzoxazinone intermediate (e.g., as described by Huang et al., 2009) (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of Intermediate 2 in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 4-substituted-benzoxazinone intermediate to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to obtain the final herbicidal compound.

Protocol for Biological Activity Evaluation: In Vitro PPO Inhibition Assay

This protocol provides a method to assess the PPO-inhibiting activity of the newly synthesized compound.

// Nodes Start [label="Plant Tissue Homogenization\n& Chloroplast Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Preparation of Test Solutions\n(Herbicide & Controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Incubation of Chloroplasts\nwith Test Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Addition of Substrate\n(Protoporphyrinogen IX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Measurement of Protoporphyrin IX\nFormation (Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Calculation of % Inhibition\nand IC₅₀ Value", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes Start [label="Plant Tissue Homogenization\n& Chloroplast Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Preparation of Test Solutions\n(Herbicide & Controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Incubation of Chloroplasts\nwith Test Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Addition of Substrate\n(Protoporphyrinogen IX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Measurement of Protoporphyrin IX\nFormation (Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Calculation of % Inhibition\nand IC₅₀ Value", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step2; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; } Figure 3: Workflow for the in vitro PPO inhibition assay.

Materials:

  • Fresh plant material (e.g., spinach leaves)

  • Extraction buffer

  • Synthesized herbicidal compound

  • Protoporphyrinogen IX (substrate)

  • Spectrofluorometer

Procedure:

  • Enzyme Extraction: Isolate chloroplasts from fresh plant tissue following standard biochemical procedures.

  • Assay Preparation: Prepare a series of dilutions of the synthesized herbicidal compound in an appropriate solvent.

  • Reaction Mixture: In a microplate, combine the chloroplast extract, assay buffer, and the herbicidal compound at various concentrations. Include a positive control (a known PPO inhibitor) and a negative control (solvent only).

  • Initiation of Reaction: Add protoporphyrinogen IX to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate in the dark at a controlled temperature.

  • Measurement: After a set incubation period, measure the fluorescence of the product, protoporphyrin IX, using a spectrofluorometer (Excitation ~405 nm, Emission ~630 nm).

  • Data Analysis: Calculate the percentage of PPO inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Interpretation and Expected Results

A successful synthesis will yield a final product with the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, MS). The biological assay should demonstrate a dose-dependent inhibition of PPO activity.

Hypothetical Biological Activity Data:

Compound Concentration (µM)% PPO Inhibition
0.0115
0.145
0.578
1.092
5.098

From such data, an IC₅₀ value can be calculated, providing a quantitative measure of the herbicide's potency.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of potent agrochemicals. The protocols and application notes provided in this guide demonstrate a clear pathway from this starting material to a functional PPO-inhibiting herbicide. By understanding the underlying chemistry, the mode of action, and the methods for biological evaluation, researchers can effectively leverage this building block in the discovery and development of novel crop protection solutions.

References

  • University of California, Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. Retrieved from [Link]

  • Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. In Herbicide Resistance (pp. 133-155). Wiley.
  • Huang, M. Z., Luo, F. X., Mo, H. B., Ren, Y. G., Wang, X. G., Ou, X. M., ... & Xu, M. C. (2009). Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. Journal of agricultural and food chemistry, 57(20), 9585–9592. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from Isoindoline-5-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline core is a privileged heterocyclic scaffold, forming the structural basis for numerous natural products, pharmaceutical agents, and clinical drugs.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the design of novel therapeutics. Isoindoline-5-carboxylic acid hydrochloride, in particular, is a highly versatile building block, offering two distinct and chemically addressable functional handles: a secondary amine within the heterocyclic ring and a carboxylic acid on the aromatic ring. This guide provides an in-depth exploration of fundamental synthetic strategies to derivatize this scaffold, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in medicinal chemistry and drug development.

The Strategic Value of the Isoindoline Scaffold

The significance of the isoindoline moiety in drug design cannot be overstated. It is a key component in drugs indicated for a wide range of conditions, including cancer, inflammation, and hypertension.[2][3] The structural rigidity of the isoindoline core helps to reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency. The presence of both a hydrogen bond donor/acceptor (the nitrogen atom) and an aromatic system allows for a variety of interactions with protein targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.

This compound provides a strategic entry point into this chemical space. The carboxylic acid can be readily converted into amides and esters, while the isoindoline nitrogen can be functionalized through alkylation or acylation. This dual functionality allows for the systematic exploration of chemical space around the core scaffold, facilitating the development of structure-activity relationships (SAR).

G cluster_applications Potential Biological Applications start Isoindoline-5-carboxylic acid Hydrochloride amide C5-Amide Derivatives start->amide Amide Coupling (R-NH2, Coupling Agents) ester C5-Ester Derivatives start->ester Esterification (R-OH, Acid Catalyst) app1 Anticancer Agents [13, 14] amide->app1 n_func N-Substituted Derivatives ester->n_func 1. N-Functionalization (R-X, Base) 2. (Optional) Ester Hydrolysis app3 CNS Agents ester->app3 app2 Enzyme Inhibitors [4] n_func->app2

Figure 1: High-level overview of synthetic pathways originating from Isoindoline-5-carboxylic acid.

Synthetic Strategy I: Amide Bond Formation at the C5-Position

The formation of an amide bond is one of the most robust and widely utilized reactions in medicinal chemistry.[4] It allows for the introduction of a vast array of chemical functionalities by coupling the carboxylic acid with commercially available primary or secondary amines. This strategy is fundamental for building libraries of compounds for biological screening.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Common methods involve the use of carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or using uronium-based reagents like HATU.[4] The additive (HOBt) minimizes side reactions and reduces the risk of racemization if chiral amines are used.[5] A tertiary amine base (e.g., DIPEA or Triethylamine) is required to neutralize the hydrochloride salt of the starting material and the acidic byproducts generated during the reaction.

Protocol 2.1: General Procedure for EDC/HOBt Mediated Amide Coupling

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Isoindoline-5-carboxylic acid HCl in DMF B 2. Add Amine (1.1 eq), HOBt (1.2 eq), DIPEA (3.0 eq) A->B C 3. Cool to 0 °C B->C D 4. Add EDC·HCl (1.2 eq) portion-wise C->D E 5. Warm to RT, Stir 12-18 h D->E F 6. Aqueous Workup (Water, EtOAc) E->F G 7. Purification (Column Chromatography) F->G H Final Amide Product G->H

Figure 2: Step-by-step workflow for a typical amide coupling reaction.

Materials:

  • This compound

  • Amine of choice (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amine SubstrateProduct StructureExpected Yield (%)Notes
BenzylamineN-benzylisoindoline-5-carboxamide80-95%A standard primary amine.
Morpholine(Isoindolin-5-yl)(morpholino)methanone75-90%A common cyclic secondary amine.
AnilineN-phenylisoindoline-5-carboxamide60-75%Less nucleophilic; may require longer reaction times or heating.
Glycine methyl esterMethyl 2-(isoindoline-5-carboxamido)acetate70-85%Amine is protected as an ester; requires careful handling.

Synthetic Strategy II: Esterification of the C5-Carboxylic Acid

Esterification is a fundamental transformation that converts the carboxylic acid into a less polar, often more cell-permeable ester group. This is also a crucial first step for subsequent reactions that require protection of the acidic proton of the carboxylic acid, such as N-functionalization.

Causality Behind Experimental Choices: The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[6][7] The reaction is typically performed using a large excess of the alcohol as the solvent to drive the equilibrium toward the product, according to Le Chatelier's principle.[8] A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or gaseous HCl, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[6][9] The reaction is heated to reflux to increase the reaction rate.

Protocol 3.1: Fischer Esterification to Synthesize Methyl Isoindoline-5-carboxylate

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous Methanol (serving as both reagent and solvent).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated Sulfuric Acid (0.1-0.2 eq) dropwise. The suspension should gradually become a clear solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Partition the remaining residue between water and an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • The product, methyl isoindoline-5-carboxylate, is often sufficiently pure for the next step or can be further purified by chromatography if necessary.

AlcoholCatalystConditionsExpected Yield (%)
MethanolH₂SO₄Reflux, 4h>90%
EthanolH₂SO₄Reflux, 6h>85%
IsopropanolH₂SO₄Reflux, 12h70-80%

Synthetic Strategy III: N-Functionalization of the Isoindoline Core

Modification of the isoindoline nitrogen is a powerful strategy for modulating the pharmacological properties of the scaffold.[10] However, the secondary amine is a nucleophile and a base, while the carboxylic acid is an acid. Attempting to directly N-alkylate the starting material can lead to complex mixtures due to acid-base reactions. Therefore, the carboxylic acid must first be protected, typically as an ester (as described in Strategy II).

Causality Behind Experimental Choices: With the carboxylic acid protected as a methyl or ethyl ester, the isoindoline nitrogen is free to act as a nucleophile. N-alkylation can be achieved via a standard Sₙ2 reaction with an alkyl halide (e.g., benzyl bromide, ethyl iodide). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or DIPEA, is required to scavenge the acidic proton generated during the reaction. Acetonitrile or DMF are suitable polar aprotic solvents for this transformation.

G A Isoindoline-5-carboxylic acid HCl B Methyl Isoindoline- 5-carboxylate A->B Step 1: Protection (Fischer Esterification) MeOH, H₂SO₄ C N-Alkylated Product (Ester) B->C Step 2: N-Alkylation (R-Br, K₂CO₃, MeCN) D Final N-Alkylated Acid C->D Step 3: Deprotection (Saponification) LiOH, THF/H₂O

Figure 3: The Protect-Functionalize-Deprotect workflow for N-alkylation.

Protocol 4.1: N-Alkylation of Methyl Isoindoline-5-carboxylate

Materials:

  • Methyl isoindoline-5-carboxylate (from Protocol 3.1)

  • Alkylating agent (e.g., Benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve Methyl isoindoline-5-carboxylate (1.0 eq) in anhydrous Acetonitrile.

  • Add anhydrous Potassium Carbonate (2.0-3.0 eq).

  • Add the alkylating agent (e.g., Benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated ester.

  • (Optional Deprotection): The resulting ester can be hydrolyzed back to the carboxylic acid via saponification (e.g., using LiOH in a THF/water mixture) if the final target is the N-substituted acid.

Conclusion and Future Directions

This compound is a commercially available and highly tractable starting material for the synthesis of diverse compound libraries. The orthogonal reactivity of its carboxylic acid and secondary amine functionalities allows for systematic and predictable derivatization. The protocols outlined in this guide for amide formation, esterification, and N-alkylation represent foundational, field-proven methods for elaborating this privileged scaffold. By combining these strategies, researchers can rapidly generate novel chemical entities with the potential for a wide range of biological activities, accelerating the early stages of the drug discovery process.

References

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (MDPI)

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (ResearchGate)

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (ProQuest)

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (PubMed Central)

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (Preprints.org)

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (ScienceDirect)

  • Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization. (ACS Publications)

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (MDPI)

  • Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. (ResearchGate)

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (PubMed)

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (NIH)

  • 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. (Journal of Pharmaceutical Science and Technology)

  • The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. (ResearchGate)

  • Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (ResearchGate)

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (ResearchGate)

  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. (ResearchGate)

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (Master Organic Chemistry)

  • Esterification of Carboxylic Acids. (YouTube)

  • esterification - alcohols and carboxylic acids. (Chemguide)

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (RSC Publishing)

  • Amide Synthesis. (Fisher Scientific)

  • Isoindoline-5-carboxylic acid. (BLD Pharm)

  • Esterification--Making Esters from Carboxylic Acids. (YouTube)

  • Art_esterification of Carboxylic Acids. (Scribd)

  • Process optimization for acid-amine coupling: a catalytic approach. (Growing Science)

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (PubMed Central)

  • Amide formation from carboxylic acid derivatives. (Khan Academy)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Isoindoline-5-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfalls, you can significantly improve your yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that can arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is my overall yield of this compound consistently low?

Low yields in this synthesis can often be traced back to several critical factors, primarily related to the stability of the isoindoline ring system and suboptimal reaction conditions.[1][2] The isoindoline core is susceptible to oxidation and polymerization, especially under harsh conditions.[1]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are crucial.[2] It is recommended to perform small-scale trial reactions to identify the optimal parameters for your specific setup.[2]

  • Atmospheric Moisture and Oxygen: The isoindoline ring can be sensitive to air and moisture, leading to degradation.[2] Employing an inert atmosphere (e.g., nitrogen or argon blanket) throughout the reaction and work-up is highly recommended.

  • Product Decomposition: The desired product may be unstable under the reaction or work-up conditions.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.[2]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates, ultimately lowering the yield.[2] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[2]

Question 2: I'm observing significant formation of dark, tar-like materials in my reaction. What is causing this and how can I prevent it?

The formation of dark, insoluble polymers is a classic symptom of isoindole instability.[1] This often occurs due to:

  • Elevated Temperatures: Thermal stress, especially on a larger scale, can accelerate decomposition and polymerization pathways.[1] Maintain strict temperature control and avoid localized overheating.

  • Acid/Base Sensitivity: Isoindoles can be unstable in strongly acidic or basic environments.[1] If possible, buffer the reaction mixture. During work-up, utilize mild acids and bases (e.g., saturated ammonium chloride, sodium bicarbonate) and minimize contact time.[1]

  • Presence of Oxidants: Trace oxygen can promote oxidative polymerization. Thoroughly degassing your solvents and using an inert atmosphere are crucial preventative measures.

Question 3: My final product purity is low, with persistent impurities even after recrystallization. What are the likely culprits and how can I improve purification?

Impurities can arise from side reactions or incomplete conversion of starting materials. Common impurities in this synthesis may include unreacted starting materials or byproducts from side reactions.

Strategies for Improved Purification:

  • Upstream Purification: Ensure the purity of your starting materials and intermediates. Impurities introduced early on can be difficult to remove in the final steps.[1]

  • Recrystallization Solvent System: The choice of solvent is critical for effective purification. Experiment with different solvent systems to find one that provides good solubility for your product at elevated temperatures and poor solubility at room temperature, while leaving impurities dissolved.

  • Acid-Base Extraction: For carboxylic acids, an acid-base extraction can be a powerful purification technique.[3] Dissolve the crude product in an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. Wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the purified carboxylic acid, which can be collected by filtration.[3]

  • Formation of the Hydrochloride Salt: The final step of forming the hydrochloride salt is itself a purification step.[4] Dissolving the free base in a suitable solvent like ethyl acetate and adding hydrochloric acid can precipitate the pure hydrochloride salt, leaving many impurities behind in the solution.[4][5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low yields in heterocyclic synthesis.

TroubleshootingWorkflow cluster_conditions Condition Optimization cluster_purity Reagent Quality cluster_atmosphere Reaction Environment cluster_workup Purification Strategy LowYield Low Yield Observed VerifyConditions Verify Reaction Conditions (Temp, Time, Conc.) LowYield->VerifyConditions AssessPurity Assess Reagent and Solvent Purity LowYield->AssessPurity CheckAtmosphere Ensure Inert Atmosphere (if needed) LowYield->CheckAtmosphere ReviewWorkup Review Workup and Purification Procedure LowYield->ReviewWorkup AdjustParams Adjust Temp/Time/ Concentration VerifyConditions->AdjustParams Incorrect PurifyReagents Purify Reagents/ Use Dry Solvents AssessPurity->PurifyReagents Impure ImproveTechnique Improve Inert Atmosphere Technique CheckAtmosphere->ImproveTechnique Inadequate ModifyMethod Modify Extraction/ Purification Method ReviewWorkup->ModifyMethod Losses Detected SystematicOptimization Systematically Optimize Reaction Parameters AdjustParams->SystematicOptimization PurifyReagents->SystematicOptimization ImproveTechnique->SystematicOptimization ModifyMethod->SystematicOptimization

Caption: A decision tree for systematically troubleshooting low reaction yields.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

What are the common synthetic routes to Isoindoline-5-carboxylic acid?

Several synthetic pathways exist, with the most prevalent ones involving:

  • Reduction of Phthalimide-5-carboxylic acid: This is a common method where the phthalimide is reduced to the corresponding isoindoline.

  • Cyclization of 2-(bromomethyl)benzyl derivatives: This involves the formation of the isoindoline ring through an intramolecular cyclization.[5]

  • Reductive cyclization of o-phthalaldehyde derivatives: This method constructs the isoindoline core from a suitable dialdehyde precursor.[5]

What is the role of forming the hydrochloride salt?

The formation of the hydrochloride salt serves two primary purposes:

  • Purification: As mentioned earlier, precipitation of the hydrochloride salt is an effective method for purifying the final product.[4]

  • Improved Solubility and Stability: The hydrochloride salt of isoindoline-5-carboxylic acid generally exhibits enhanced water solubility and stability compared to the free base, which is advantageous for storage and downstream applications in drug formulation.[5]

How do substituents on the isoindoline ring affect its stability?

Substituents can have a significant impact on the stability of the isoindole core. Electron-withdrawing groups can increase stability, making the derivatives easier to synthesize and handle.[1] Conversely, certain substituents may increase the susceptibility to oxidation or polymerization.

What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of the product and any byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

III. Experimental Protocols

Protocol 1: Synthesis of Phthalimide-5-carboxylic acid

This protocol describes the formation of the phthalimide intermediate from 4-carboxyphthalic anhydride.

  • Combine 4-carboxyphthalic anhydride and an equimolar amount of urea in a round-bottom flask.

  • Heat the mixture to 150°C for 1 hour.[6]

  • Cool the reaction mixture to room temperature.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure Phthalimide-5-carboxylic acid.

Protocol 2: Reduction of Phthalimide-5-carboxylic acid to Isoindoline-5-carboxylic acid

This protocol outlines the reduction of the phthalimide to the isoindoline.

  • In a suitable pressure reactor, dissolve Phthalimide-5-carboxylic acid in a solvent such as tetrahydrofuran (THF).

  • Add a catalyst, for example, 5% Platinum on carbon (Pt/C).

  • Pressurize the reactor with hydrogen gas (100-180 bar).[4]

  • Heat the reaction mixture to 50-70°C and stir for 5-6 hours.[4]

  • After cooling and depressurizing the reactor, filter off the catalyst.

  • Remove the solvent under reduced pressure to yield crude Isoindoline-5-carboxylic acid.

Protocol 3: Formation and Purification of this compound

This protocol details the final salt formation and purification step.

  • Dissolve the crude Isoindoline-5-carboxylic acid in ethyl acetate.[4]

  • Slowly add a solution of 2.5N hydrochloric acid in ethyl acetate with stirring.[4]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethyl acetate and dry under vacuum to obtain pure this compound.[4]

Visualizing the Synthetic Pathway

The following diagram outlines the key steps in a common synthetic route.

SynthesisWorkflow Start 4-Carboxyphthalic Anhydride + Urea Step1 Step 1: Imide Formation (Heat, 150°C) Start->Step1 Intermediate1 Phthalimide-5-carboxylic acid Step1->Intermediate1 Step2 Step 2: Reduction (H₂, Pt/C, THF, 50-70°C, 100-180 bar) Intermediate1->Step2 Intermediate2 Isoindoline-5-carboxylic acid (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation (HCl in Ethyl Acetate) Intermediate2->Step3 FinalProduct Isoindoline-5-carboxylic acid hydrochloride Step3->FinalProduct

Caption: A simplified workflow for the synthesis of this compound.

IV. Data Summary

ParameterRecommended Value/ConditionRationale
Reduction Temperature 50-70 °C[4]Balances reaction rate with minimizing thermal degradation.
Hydrogen Pressure 100-180 bar[4]Ensures efficient catalytic reduction.
Purification Solvent Ethyl Acetate for HCl salt precipitation[4]Good solubility for the free base, poor for the HCl salt, facilitating high purity precipitation.

V. References

  • Google Patents. (n.d.). US6320058B2 - Process for the preparation of isoindoline. Retrieved from

  • Quora. (2018). How will you convert phthalic acid into phthalimide? Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Purification of Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoindoline-5-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this highly polar and versatile building block. This guide provides in-depth, experience-driven answers to common purification issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Frequently Asked Questions - Understanding the Purification Challenge

This section addresses foundational questions about the molecule's properties, which are critical for designing an effective purification strategy.

Q1: What are the key physicochemical properties of this compound that make its purification difficult?

A: The purification challenges associated with this compound (MW: 199.63 g/mol ) stem directly from its molecular structure. It possesses three key features that dictate its behavior:

  • High Polarity: The presence of both a carboxylic acid group and a secondary amine (protonated as a hydrochloride salt) makes the molecule exceptionally polar. This high polarity leads to strong interactions with polar stationary phases like silica gel and enhances its solubility in polar solvents.

  • Enhanced Water Solubility: As a hydrochloride salt, its solubility in aqueous media is significantly increased compared to its free base form, Isoindoline-5-carboxylic acid[1]. This property can be strategically exploited but also complicates extraction and chromatography.

  • Amphoteric Nature of the Free Base: The corresponding free base is amphoteric, meaning it has both acidic (carboxylic acid) and basic (secondary amine) functionalities. This can lead to zwitterionic character, causing issues like streaking on silica gel and poor solubility in many common organic solvents.

Q2: What are the most common impurities I should expect during the synthesis and work-up?

A: Impurities can originate from starting materials, side reactions, or degradation. Common contaminants may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors to the isoindoline ring system.

  • Synthetic Byproducts: For instance, syntheses involving the reduction of phthalonitrile derivatives may yield byproducts like 2-methylbenzylamine, which can be challenging to separate[2].

  • Hydrolysis Products: If the synthesis starts from an ester, incomplete hydrolysis can leave behind the corresponding methyl or ethyl ester of the target molecule.

  • Degradation Products: The compound may be sensitive to certain conditions. For example, prolonged exposure to silica gel can sometimes cause degradation of polar, functionalized molecules[3][4].

Q3: Should I purify the compound as the hydrochloride salt or convert it to the free base first?

A: The choice depends on the primary purification technique you intend to use.

  • Purify as the Hydrochloride Salt: This is often the preferred method, especially when using recrystallization or precipitation. Salts tend to form well-defined crystals and are generally more stable than their free base counterparts[5]. Precipitation of the hydrochloride salt from a suitable organic solvent is a documented method for achieving high purity[2].

  • Convert to the Free Base: This strategy is advantageous if you need to perform chromatography on standard silica gel or wish to remove impurities via acid-base extraction. The free base is less polar than the salt, improving its mobility on silica. However, its amphoteric nature can still cause streaking. After purification, the free base can be easily converted back to the highly pure hydrochloride salt.

Section 2: Troubleshooting Guide - Purification Methodologies

This section provides detailed, practical solutions to specific problems encountered during purification.

Topic 1: Recrystallization & Precipitation

Recrystallization is a powerful technique for purifying solid compounds and is particularly effective for salts[6].

Q: My crude this compound oils out or fails to crystallize. What solvent systems are recommended?

A: This is a common issue when a single solvent is not ideal. The key is to find a solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold. Given its high polarity, single non-polar solvents are unlikely to work.

Underlying Principle: A successful recrystallization relies on a significant solubility differential at different temperatures. For highly polar compounds, a binary solvent system—one solvent in which the compound is soluble (a "solvent") and another in which it is insoluble (an "anti-solvent")—is often required.

Recommended Solvent Systems & Protocol:

Solvent SystemRationale & Comments
Ethanol / Water A classic choice for polar, salt-like compounds. Dissolve in a minimum of hot water, then slowly add ethanol as an anti-solvent until turbidity appears. Reheat to clarify and cool slowly.[7]
Methanol / Diethyl Ether Dissolve the compound in a minimal amount of warm methanol. Slowly add diethyl ether until the solution becomes cloudy. Warm gently to redissolve, then allow to cool slowly.
Isopropanol / Ethyl Acetate Isopropanol acts as the primary solvent, while ethyl acetate serves as the anti-solvent. This combination is less polar than alcohol/water systems and can be effective at excluding less polar impurities.
Ethanol / HCl in Ethyl Acetate This is more of a re-precipitation technique. Dissolve the crude material in hot ethanol and add a solution of HCl in ethyl acetate to force the precipitation of the pure hydrochloride salt, leaving more soluble impurities behind[2].

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Use the table above to select a promising solvent system. Test on a small scale first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat gently (with stirring) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., diethyl ether) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the primary solvent until the solution becomes clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you may then place it in an ice bath or refrigerator. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Topic 2: Column Chromatography

Due to its high polarity, this compound is challenging to purify via standard normal-phase column chromatography.

Q: My compound streaks badly or remains at the baseline on a silica gel column, even with 10% methanol in dichloromethane. How can I fix this?

A: This behavior is classic for highly polar, ionizable compounds on acidic silica gel. The carboxylic acid and protonated amine interact very strongly with the silanol groups (Si-OH) on the silica surface, causing poor mobility and peak shape.

Solutions:

  • Mobile Phase Modification (The Preferred Approach):

    • Principle: Adding a small amount of a competitive acidic or basic modifier to the eluent will saturate the active sites on the silica and suppress the ionization of your compound, leading to more symmetrical peaks and better elution.

    • Protocol: To your standard eluent (e.g., 90:10 DCM/MeOH), add 0.5-2% acetic acid. The acetic acid protonates any deprotonated carboxylate groups on your molecule and competes for basic sites on the silica gel. This dramatically improves elution and peak shape for acidic compounds[8].

  • Use of Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): This is an excellent alternative. The stationary phase is non-polar, and a polar mobile phase is used. Your compound will have better retention and peak shape. A typical eluent would be a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid[9][10].

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for purifying very polar compounds that show little or no retention in reverse-phase[9][11]. It uses a polar stationary phase with a primarily organic mobile phase.

Workflow for Method Selection

G Start Crude Product Purity Assessment (TLC/HPLC) Recrystallization Attempt Recrystallization (See Table 1) Start->Recrystallization Solid with few spots Chromatography Column Chromatography Start->Chromatography Oily or complex mixture AcidBase Acid-Base Extraction (for neutral impurities) Start->AcidBase Known neutral impurities Success Pure Product >98% Recrystallization->Success NormalPhase Normal Phase (Silica) Eluent: DCM/MeOH + 1% AcOH Chromatography->NormalPhase Moderate Polarity ReversePhase Reverse Phase (C18) Eluent: H2O/ACN + 0.1% TFA Chromatography->ReversePhase High Polarity/ Normal Phase Fails AcidBase->Recrystallization Purified solid NormalPhase->Success ReversePhase->Success

Caption: Decision workflow for selecting a purification strategy.

Section 3: Purity Assessment

Verifying the purity of the final product is a critical step. A multi-technique approach is recommended for a comprehensive assessment[10].

Q: How can I confidently assess the purity of my final batch of this compound?

A: No single technique is sufficient. A combination of chromatography and spectroscopy is the industry standard.

Analytical MethodTypical Conditions & Purpose
HPLC (High-Performance Liquid Chromatography) Method: Reverse-phase C18 column. Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection: UV at 254 nm. Purpose: Provides a quantitative purity value (e.g., 99.5% by peak area) and resolves closely related impurities[10][12].
¹H NMR (Proton Nuclear Magnetic Resonance) Solvent: D₂O or DMSO-d₆. Purpose: Confirms the chemical structure. Integration of peaks corresponding to the compound versus those of residual solvents or known impurities can provide a semi-quantitative purity assessment.
LC-MS (Liquid Chromatography-Mass Spectrometry) Method: Couples HPLC with a mass spectrometer. Purpose: Confirms the molecular weight of the main peak (M+H⁺ expected at m/z 164.07 for the free base) and provides molecular weights for any detected impurities, aiding in their identification[10].

PurityWorkflow Start Final Purified Solid HPLC HPLC Analysis (Quantitative Purity) Start->HPLC NMR ¹H NMR Analysis (Structural Confirmation) Start->NMR LCMS LC-MS Analysis (Identity & Impurity MW) Start->LCMS Report Certificate of Analysis (Purity > 98%) HPLC->Report NMR->Report LCMS->Report

Sources

Technical Support Center: Synthesis of Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoindoline-5-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

Section 1: Understanding the Synthetic Landscape

The synthesis of Isoindoline-5-carboxylic acid is not trivial, and the choice of synthetic route directly influences the profile of potential impurities. While multiple strategies exist for forming the isoindoline core, two common approaches are the reductive amination of a phthalaldehyde precursor or, more frequently, the reduction of a more oxidized precursor like a phthalimide or phthalonitrile derivative. These reduction methods are robust but can be prone to specific side reactions if not carefully controlled.

A prevalent industrial method for producing the parent isoindoline involves the catalytic hydrogenation of phthalonitrile.[1] A logical extension for the synthesis of the 5-carboxylic acid derivative would involve starting with a correspondingly substituted precursor, such as 4-cyanobenzoic acid or a derivative thereof, which undergoes cyclization and reduction. Another common laboratory approach involves the chemical reduction of a 5-carboxy-phthalimide intermediate. Both pathways present unique challenges regarding over-reduction and incomplete conversion.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: After catalytic hydrogenation to form the isoindoline ring, my final product is contaminated with a significant, non-polar impurity. What is this side product and how can I prevent its formation?

A: The most probable side product in this scenario is 2-methyl-5-carboxytoluene (or its corresponding ester if you started with an esterified precursor), which arises from over-reduction and hydrogenolysis.

  • Causality (The "Why"): The formation of the isoindoline ring proceeds through the reduction of nitrile or imide functionalities. However, the benzylic C-N bonds in the newly formed heterocyclic ring are susceptible to further reduction, a process known as hydrogenolysis. Under harsh conditions (high hydrogen pressure, high temperature, or highly active catalysts), the catalyst can cleave these C-N bonds, leading to the opening of the five-membered ring and complete reduction of the nitrogen-containing functional groups. A patent for the synthesis of the parent isoindoline hydrochloride specifically identifies 2-methylbenzylamine as a key impurity formed through this pathway.[1]

  • Troubleshooting & Prevention:

    • Reaction Conditions: The most critical parameters are temperature and pressure. It is recommended to keep the reaction temperature between 50-70°C and the hydrogen pressure carefully controlled.[1] Exceeding these ranges significantly increases the rate of hydrogenolysis.

    • Catalyst Choice & Loading: While Platinum on Carbon (Pt/C) is effective, its activity can sometimes lead to over-reduction.[1] Consider screening other catalysts like Palladium on Carbon (Pd/C) which can offer different selectivity. Reducing the catalyst loading may also temper its activity.

    • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor the consumption of hydrogen and periodically sample the reaction mixture for analysis by TLC, GC-MS, or LC-MS to determine the point of maximum product formation before significant side product accumulation.

Q2: My reduction of a 5-carboxy-phthalimide intermediate using a chemical reducing agent (e.g., NaBH₄, LiAlH₄) is stalling, leaving a significant amount of a stable, partially-reduced intermediate. What is this species?

A: You are likely isolating a hydroxylactam (specifically, 6-carboxy-3-hydroxyisoindolin-1-one). This is a common and often stable byproduct in the partial reduction of phthalimides.[2]

  • Causality (The "Why"): The reduction of an isoindoline-1,3-dione (phthalimide) to an isoindoline is a two-step process. The first carbonyl group is reduced to a hydroxyl group, forming the hydroxylactam intermediate. The subsequent reduction of the remaining amide carbonyl and the hydroxyl group to the final amine is often the slower, more challenging step. If the reducing agent is not sufficiently reactive or is used in stoichiometric insufficiency, the reaction can stall at this intermediate stage.[2]

  • Troubleshooting & Prevention:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is often insufficient to fully reduce the phthalimide to the isoindoline. A more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) is typically required for this complete transformation.

    • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. Typically, 3-4 equivalents of a hydride reagent are necessary to account for both carbonyls and the acidic proton of the carboxylic acid.

    • Temperature: For reductions with borane, the reaction may need to be heated to reflux in a solvent like THF to drive it to completion. For LiAlH₄, the reaction is often started at a low temperature (0°C) and then allowed to warm to room temperature or gently heated.

Q3: How can I effectively purify the final this compound and remove both acidic and basic impurities?

A: A multi-step purification strategy involving acid-base extraction followed by crystallization is highly effective.

  • Causality (The "Why"): Your crude product mixture can contain the desired amphoteric product (containing both a basic amine and an acidic carboxylic acid), unreacted acidic starting materials, and neutral or basic side products (like the over-reduced 2-methyl-5-carboxytoluene). A simple extraction or crystallization will not remove all of these efficiently.

  • Recommended Purification Protocol:

    • Initial Workup: After the reaction, quench carefully and remove the solvent.

    • Acid-Base Extraction: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate).

      • To remove neutral and basic impurities, extract the organic layer with a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). Your desired product, being an acid, will move into the aqueous layer as its sodium salt, while neutral or basic impurities remain in the organic layer.[3]

      • Separate the layers. Carefully acidify the aqueous layer with HCl to a pH of ~1-2. This will protonate the amine and precipitate your product as the hydrochloride salt.

    • Crystallization/Precipitation: The hydrochloride salt often has lower solubility in organic solvents. You can isolate the precipitated solid by filtration. For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol, isopropanol, or ethyl acetate.[1]

Section 3: Key Process Parameters & Data Summary

The following table summarizes critical parameters and their influence on the synthesis, helping you to make informed experimental choices.

ParameterRoute A: Catalytic HydrogenationRoute B: Chemical Reduction of PhthalimideImpact on Purity & Side Reactions
Precursor 4-Cyano-phthalic acid derivative or similar5-Carboxy-phthalimidePrecursor purity is critical to avoid introducing impurities early.
Catalyst/Reagent 5% Pt/C or Pd/C[1]LiAlH₄ or BH₃·THFRoute A: Highly active catalysts can promote over-reduction. Route B: Insufficiently reactive reagents (e.g., NaBH₄) lead to partial reduction.[2]
Temperature 50 - 70 °C[1]0 °C to reflux, depending on reagentHigher temperatures increase reaction rate but also significantly increase the risk of side reactions like hydrogenolysis.
Pressure 100 - 180 bar (for parent compound)[1]AtmosphericHigh pressure in Route A is necessary for hydrogenation but must be controlled to prevent C-N bond cleavage.
Solvent THF, Ethanol, Ethyl Acetate[1]Anhydrous THF, Diethyl EtherMust be inert to the reaction conditions. Protic solvents are incompatible with LiAlH₄.
Workup Filtration, Distillation, Precipitation[1]Careful quenching, Acid-Base Extraction[3]The final hydrochloride precipitation is a key purification step.[1]

Section 4: Visualizing Reaction & Side Reaction Pathways

The following diagram illustrates the desired synthetic pathway from a phthalimide precursor and the key branching points that lead to common side products.

G Fig. 1: Reaction pathways in the synthesis of Isoindoline-5-carboxylic acid. SM 5-Carboxy-Phthalimide (Starting Material) INT Hydroxylactam Intermediate (Side Product) SM->INT Partial Reduction (Insufficient Reagent) DP Isoindoline-5-carboxylic acid (Desired Product) SM->DP Direct Full Reduction (Optimized Conditions) R1 Reducing Agent (e.g., LiAlH₄) R1->SM INT->DP Full Reduction SP Over-reduced Impurity (e.g., Ring-Opened Product) DP->SP Over-reduction (Harsh Conditions) Final Isoindoline-5-carboxylic acid HCl (Final Product) DP->Final Salt Formation HCl HCl HCl->DP

Caption: Fig. 1: Reaction pathways in the synthesis of Isoindoline-5-carboxylic acid.

Section 5: Experimental Protocols

Protocol 1: Synthesis via Reduction of 5-Carboxy-Phthalimide

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄) (4.0 eq.) as a suspension in anhydrous Tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 5-carboxy-phthalimide (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension. The addition should be performed portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots (ensure to quench aliquots carefully with water/acid).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% NaOH solution, and then more water until a granular precipitate forms.

  • Workup: Filter the aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude Isoindoline-5-carboxylic acid.

Protocol 2: Purification and Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude product from Protocol 1 in a minimal amount of ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1 M sodium bicarbonate (NaHCO₃) solution. The product will move to the aqueous layer. Discard the organic layer containing neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1. A white precipitate of this compound should form.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove any remaining soluble impurities, and dry under vacuum.

  • Characterization: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 6: References

  • BenchChem. (2025). Common byproducts in the synthesis of Isoindoline-1,3-diol and their removal. BenchChem Technical Support.

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243. [Link]

  • ResearchGate. (n.d.). Mechanism of synthesis of isoindoline‐1,3‐diones. [Link]

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 1373–1406. [Link]

  • Loska, R. (2017). The Synthesis and Reactions of Isoindole N-Oxides. Current Organic Chemistry, 21(12), 1120-1136.

  • Kar, A., Mereddy, V. R. (2011). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 76(11), 4533-4539. [Link]

  • Cossy, J., & Deberly, A. (2001). Process for the preparation of isoindoline. U.S. Patent No. 6,320,058 B2.

  • Houghtaling, J., & Gygax, S. E. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Beilstein Journal of Organic Chemistry, 16, 1248–1255. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Atmaca, U., Atas, M., Gökçe, C., Çolak, A., & Kose, L. P. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

Sources

optimizing reaction conditions for Isoindoline-5-carboxylic acid hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Optimizing Reaction Conditions for Isoindoline-5-carboxylic acid Hydrochloride Derivatization

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a framework for logical troubleshooting and reaction optimization. Our goal is to empower you with the knowledge to anticipate challenges, interpret results, and efficiently achieve your synthetic targets.

Core Concepts: Understanding the Reactivity of this compound

This compound (CAS: 149353-72-0) is a bifunctional molecule offering two primary sites for chemical modification: the carboxylic acid group at the 5-position and the secondary amine of the isoindoline ring.[1] The hydrochloride salt form enhances aqueous solubility, a practical advantage for certain applications, but requires careful consideration during reaction setup.[1]

  • The Carboxylic Acid (-COOH): This is the most common site for derivatization. It behaves as a typical carboxylic acid, readily undergoing reactions like amidation and esterification.[2][3] However, direct coupling reactions are often inefficient due to the competing acid-base reaction with the incoming nucleophile (amine or alcohol).[4] Therefore, activation of the carboxylic acid is a critical first step.

  • The Isoindoline Nitrogen (-NH-): As a secondary amine, this nitrogen is nucleophilic and can participate in reactions such as acylation, alkylation, or serve as a point for introducing protecting groups.[1][5] Crucially, in the hydrochloride salt form, this nitrogen is protonated. To render it nucleophilic, a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine.

Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, is not dissolving in my organic solvent. What should I do?

A: This is a common issue. The hydrochloride salt form grants higher water solubility but often has poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] You can try polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Alternatively, adding a tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) can neutralize the hydrochloride, forming the free base of isoindoline-5-carboxylic acid, which may exhibit better solubility in organic solvents.

Q2: Do I always need to add a base to my reaction?

A: It depends on which functional group you are targeting.

  • For Carboxylic Acid Derivatization (Amidation/Esterification): Yes. You need at least one equivalent of a base (like TEA or DIPEA) to neutralize the hydrochloride salt and free the isoindoline nitrogen. Many common amide coupling reactions also require an additional base to proceed efficiently.[4][6]

  • For Isoindoline Nitrogen Derivatization: Yes. You must add a base to deprotonate the nitrogen, making it nucleophilic for subsequent reactions like N-acylation or N-alkylation.

Q3: What are the most common and reliable methods for forming an amide bond with this molecule?

A: The most prevalent method is to activate the carboxylic acid using a coupling reagent.[7] Widely used systems include:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are very common.[4][8] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions like racemization.[7][9]

  • Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for less reactive amines or sterically hindered substrates.[6][8]

Q4: How can I synthesize an ester from Isoindoline-5-carboxylic acid?

A: There are two primary approaches:

  • Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH).[10][11][12] This is an equilibrium-driven reaction, so using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.[10][13]

  • DCC/DMAP Coupling: Similar to amide coupling, you can react the carboxylic acid with an alcohol using DCC as the activator and a catalytic amount of DMAP.[9] This method is often milder than Fischer esterification and works well for sterically demanding alcohols.

Q5: How do I monitor the progress of my derivatization reaction?

A: Thin-Layer Chromatography (TLC) is the most common method. The starting carboxylic acid is quite polar and should have a low Rf value on a normal phase silica plate.[14] As the reaction proceeds, a new, less polar spot corresponding to your ester or amide derivative should appear at a higher Rf. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting material and the appearance of the product's mass peak.[15]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Formation 1. Incomplete Activation of Carboxylic Acid: The O-acylisourea intermediate (from EDC/DCC) may not be forming or is reacting too slowly.[4]Solution: Switch to a more potent coupling reagent like HATU, which forms a highly reactive activated ester.[6] Alternatively, include an additive like HOBt or DMAP. HOBt forms a more stable and reactive HOBt-ester, while DMAP acts as a superior acyl transfer agent, accelerating the reaction.[7][9]
2. Insufficient Basicity: The hydrochloride salt was not fully neutralized, or the reaction conditions are too acidic, protonating the amine nucleophile and rendering it non-reactive.Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA are used. The first equivalent neutralizes the HCl salt, and the subsequent equivalents facilitate the coupling reaction.[4]
3. Poor Solubility: The reactants are not sufficiently dissolved to react efficiently.Solution: Switch to a more polar aprotic solvent like DMF. Gentle heating (40-50 °C) can also improve solubility and reaction rates, but monitor for potential side reactions.
Multiple Spots on TLC / Side Product Formation 1. Dimerization: The activated carboxylic acid reacts with the isoindoline nitrogen of another molecule instead of the intended nucleophile.Solution: Use high dilution conditions to disfavor intermolecular reactions. Add the coupling reagent slowly to the mixture of the acid and the amine/alcohol to ensure the activated species reacts quickly with the intended nucleophile.
2. N-Acylation of Isoindoline: If the desired reaction is on the carboxylic acid, the isoindoline nitrogen might react with the activated intermediate.Solution: If N-acylation is a persistent issue, consider protecting the isoindoline nitrogen first using a protecting group like Boc-anhydride (Boc₂O).[16] This group can be removed later under acidic conditions.
3. Racemization: If using a chiral amine or alcohol, the stereocenter may be epimerized during the reaction.Solution: Use coupling additives known to suppress racemization, such as HOBt or its derivatives.[7] Perform the reaction at a lower temperature (e.g., 0 °C) to minimize epimerization.
Difficult Product Purification 1. Contamination with Urea Byproduct: When using DCC, the dicyclohexylurea (DCU) byproduct is often difficult to remove completely by filtration.Solution: After filtering the bulk of the DCU, cool the filtrate to precipitate more. If it remains, purification by column chromatography is usually effective. Alternatively, use a water-soluble carbodiimide like EDC, whose urea byproduct can be removed with a simple aqueous wash.[16]
2. Unreacted Starting Material: The high polarity of the starting carboxylic acid makes it difficult to separate from the product.Solution: During the aqueous workup, a dilute acid wash (e.g., 1M HCl) can protonate any unreacted amine nucleophiles, making them water-soluble. A subsequent dilute base wash (e.g., sat. NaHCO₃) can deprotonate the unreacted carboxylic acid starting material, moving it into the aqueous layer.

Visualized Workflows & Methodologies

Diagram 1: General Amide Coupling Workflow

This diagram illustrates the key steps and decision points in a standard amide coupling reaction.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification start Dissolve Isoindoline-5-carboxylic acid HCl in aprotic solvent (DMF/DCM) add_base Add Base (2-3 eq. DIPEA/TEA) Stir to neutralize HCl start->add_base add_amine Add Amine Nucleophile (1.1 eq.) add_base->add_amine cool Cool to 0 °C add_amine->cool add_coupling Add Coupling Reagent (e.g., EDC/HOBt or HATU) cool->add_coupling warm Warm to Room Temperature Stir for 2-16 h add_coupling->warm monitor Monitor by TLC/LC-MS warm->monitor quench Aqueous Workup (Wash with H₂O, dilute acid/base) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A typical experimental workflow for amide bond formation.

Diagram 2: Troubleshooting Low Reaction Yield

This decision tree helps diagnose and solve common causes of low product yield.

G start Problem: Low Yield check_sm Is starting material (SM) consumed (by TLC/LCMS)? start->check_sm sm_consumed Yes check_sm->sm_consumed sm_not_consumed No check_sm->sm_not_consumed side_products Side products observed? sm_consumed->side_products side_products_yes Yes side_products->side_products_yes side_products_no No side_products->side_products_no solution_side_products Optimize conditions: - Use high dilution - Lower temperature - Consider protecting groups side_products_yes->solution_side_products solution_degradation Product may be unstable. - Check workup conditions (pH) - Purify quickly side_products_no->solution_degradation check_activation Was activation sufficient? sm_not_consumed->check_activation activation_no No check_activation->activation_no activation_yes Yes check_activation->activation_yes solution_activation Increase activation: - Use stronger coupling reagent (HATU) - Add catalyst (HOBt/DMAP) - Increase reaction time/temp activation_no->solution_activation solution_nucleophile Check nucleophile/base: - Ensure sufficient base was used - Check nucleophile reactivity - Check for solubility issues activation_yes->solution_nucleophile

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvation: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1 M.

  • Basification: Add DIPEA (2.5 eq.) and stir the mixture for 10-15 minutes at room temperature.

  • Addition of Nucleophile: Add the desired amine (1.1 eq.) followed by HOBt (1.2 eq.).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 2: Procedure for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Reactants: Add a large excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography if necessary.[10][11]

References

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Kováč, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
  • Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Kaiser, M., et al. (2011). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 7, 548–575.
  • European Patent Office. (n.d.). EP 2877462 B1 - Processes for preparing isoindoline-1,3-dione compounds.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.
  • Crawford Scientific. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • PubMed. (2010, September 5). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Derivatization Techniques. Retrieved from [Link]

  • PubMed. (2021, January). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

  • PubMed. (2015, October). Derivatization methods for LC-MS analysis of endogenous compounds. Retrieved from [Link]

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Technical Support Center: Stability of Isoindoline-5-carboxylic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoindoline-5-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Compound Profile and Intrinsic Stability

This compound is a heterocyclic building block frequently used in medicinal chemistry and organic synthesis.[1] Its structure, comprising an isoindoline core, a carboxylic acid group, and a hydrochloride salt at the nitrogen, dictates its chemical behavior and stability profile.[1] The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[1]

Proper handling and storage of the solid material are critical first steps. It should be kept in a tightly closed container in a dry, cool, and well-ventilated area, protected from direct sunlight and incompatible materials such as strong bases and oxidizing agents.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 149353-72-0[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Light brown to gray solid[4]
Recommended Storage Room temperature, under nitrogen[1][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common stability issues observed during experimentation.

FAQ 1: My aqueous solution of this compound is changing color to yellow or brown over time. What is causing this?

Answer: The observed color change is a classic indicator of oxidative degradation. The isoindoline ring system, while relatively stable, can be susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ion contaminants.[5][6] This process can lead to the formation of highly conjugated, chromophoric (color-absorbing) byproducts.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as EDTA, to chelate metal ions that can catalyze oxidation.[7]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-initiated oxidation.[2][8]

  • Work Under Inert Atmosphere: For maximum stability, prepare and handle solutions inside a glovebox or under a steady stream of inert gas.

FAQ 2: A precipitate has formed in my buffered solution after adjusting the pH. How can I prevent this?

Answer: This is most likely due to the pH-dependent solubility of the compound. This compound is the salt of a weak base (the isoindoline nitrogen) and a weak acid (the carboxylic acid group). It is most soluble in its salt form at a slightly acidic to neutral pH.

If you increase the pH into the basic range (typically > 8), the hydrochloride salt is neutralized, forming the free base of isoindoline-5-carboxylic acid. This free base form generally has significantly lower aqueous solubility, causing it to precipitate out of solution.[1]

Troubleshooting Steps:

  • Determine the pKa: If not available, experimentally determine the pKa values of the amine and carboxylic acid to understand the pH range where the compound exists as the soluble salt.

  • Maintain Acidic/Neutral pH: Keep the pH of your stock and working solutions below 7. Using a buffer system (e.g., phosphate or acetate) can help maintain a stable pH.[7]

  • Consider Co-solvents: If you must work at a higher pH, consider using a co-solvent system (e.g., water/DMSO, water/ethanol) to increase the solubility of the free base form. Perform compatibility studies first.

FAQ 3: What are the primary degradation pathways I should anticipate in my experiments?

Answer: Based on the structure, the two most probable non-microbial degradation pathways are oxidation and photodegradation.

  • Oxidation: As discussed in FAQ 1, this is a common pathway for indole and isoindoline scaffolds.[5][9] It can be initiated by atmospheric oxygen, peroxides, or light.

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV or visible light, leading to excited states that can undergo chemical reactions, such as oxidation or rearrangement.[8][10] Forced degradation studies under controlled light exposure are necessary to determine this liability, as guided by ICH Q1B.[11]

  • Hydrolysis: The core isoindoline and carboxylic acid functionalities are generally stable against hydrolysis under typical experimental conditions (neutral pH, room temperature). However, exposure to extreme pH (e.g., >1 M HCl or NaOH) combined with high temperatures could potentially force hydrolysis of the amide bond within the ring, though this is less likely than oxidation.[12][13]

Below is a diagram illustrating the key factors that can impact the stability of the compound in solution.

cluster_factors Influencing Factors cluster_compound Compound State cluster_degradation Degradation Pathways pH Solution pH Compound Isoindoline-5-carboxylic acid HCl (in Solution) pH->Compound Affects Solubility & Reaction Rates Temp Temperature Temp->Compound Accelerates Reactions Light Light Exposure Light->Compound Initiates Photolysis Oxygen Dissolved Oxygen Oxygen->Compound Causes Oxidation Metals Trace Metal Ions Metals->Compound Catalyzes Oxidation Degradation Degradation Products (e.g., Oxides, Photoproducts) Compound->Degradation Degradation

Caption: Key environmental and chemical factors influencing the stability of this compound in solution.

Experimental Protocols

To ensure experimental reproducibility and integrity, follow these validated protocols.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol minimizes initial degradation during solution preparation.

  • Select Solvent: Use HPLC-grade water or a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).

  • Deoxygenate Solvent: Sparge the chosen solvent with high-purity nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Weigh Compound: Accurately weigh the required amount of this compound (MW: 199.63 g/mol ) in a clean weighing vessel. For 10 mL of a 10 mM solution, weigh 19.96 mg.

  • Dissolution: Transfer the solid to a volumetric flask wrapped in aluminum foil. Add approximately 80% of the final volume of the deoxygenated solvent.

  • Solubilize: Gently swirl or sonicate at room temperature until the solid is fully dissolved. Avoid heating.

  • Final Volume: Once dissolved, add the deoxygenated solvent to the final volume mark.

  • Storage: Aliquot the solution into amber glass HPLC vials, flush the headspace with nitrogen before capping, and store at -20°C or -80°C for long-term use. For short-term use (1-2 days), storage at 2-8°C is acceptable.

Protocol 2: General Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradants and establish the stability-indicating nature of an analytical method.[14][15] This workflow is based on ICH guidelines.[13][15]

A 1. Prepare 1 mg/mL Solution in Water/Acetonitrile B 2. Aliquot into 5 Stress Groups: Acid, Base, Oxidative, Thermal, Photolytic A->B C 3. Apply Stress Conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, 60°C, ICH Light Box) B->C D 4. Incubate & Sample at Time Points (e.g., 2, 8, 24h) C->D E 5. Quench/Neutralize Samples (e.g., add base to acid sample) D->E F 6. Analyze All Samples by Validated HPLC-UV Method E->F G 7. Evaluate Data: Identify Degradants, Calculate Mass Balance F->G

Caption: Standard workflow for conducting a forced degradation study on this compound.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, 60°C24 - 72 hoursTo assess stability in acidic environments.[13]
Base Hydrolysis 0.1 M - 1 M NaOH, 60°C2 - 24 hoursTo assess stability in basic environments.[13]
Oxidation 3% - 30% H₂O₂, RT8 - 24 hoursTo identify oxidative degradation products.[14]
Thermal 60°C - 80°C (in solution)48 - 96 hoursTo evaluate the effect of heat on stability.[13]
Photolytic ICH-compliant light box (≥1.2 million lux hours & ≥200 W h/m²)VariableTo determine light sensitivity.[11]

Note: The goal is to achieve 5-20% degradation; conditions should be optimized as needed.[13]

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method is a starting point for quantifying this compound and separating it from potential degradants.

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute quenched samples from the forced degradation study with Mobile Phase A to an appropriate concentration (e.g., 50 µg/mL).

This method should demonstrate specificity by separating the main compound peak from any new peaks that appear under stress conditions, proving its utility for stability testing.[16]

References

  • Google Patents.WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
  • MDPI. Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC. [Online] Available at: [Link]

  • European Patent Office. PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS - EP 2877462 B1. [Online] Available at: [Link]

  • pubs.acs.org. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. [Online] Available at: [Link]

  • National Center for Biotechnology Information. The chemistry of isoindole natural products - PMC. [Online] Available at: [Link]

  • PubMed. [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. [Online] Available at: [Link]

  • MedCrave online. Forced Degradation Studies. [Online] Available at: [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Online] Available at: [Link]

  • ResearchGate. Recent Developments in Isoindole Chemistry. [Online] Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Online] Available at: [Link]

  • Contractor News. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Online] Available at: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Online] Available at: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Online] Available at: [Link]

  • Q1 Scientific. Photostability testing theory and practice. [Online] Available at: [Link]

  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Online] Available at: [Link]

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Technical Support Center: Preventing Byproduct Formation in Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoindoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoindoline synthesis and effectively troubleshoot byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the purity of your target isoindoline derivatives.

Isoindoline and its derivatives are crucial structural motifs in a wide range of pharmaceuticals and biologically active compounds.[1][2] However, their synthesis can be challenging, often plagued by the formation of unwanted byproducts that complicate purification and reduce overall efficiency. This guide offers a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during isoindoline synthesis in a question-and-answer format.

Issue 1: Incomplete Reaction and Presence of Starting Material

Q: My reaction appears to be sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted starting material, such as N-substituted isoindoline-1,3-dione, even after extended reaction times. What are the likely causes and how can I resolve this?

A: Incomplete conversion is a common issue, particularly in reduction reactions of phthalimides or related precursors. Several factors could be at play:

  • Insufficient Reducing Agent: The stoichiometry of your reducing agent (e.g., NaBH₄, LiAlH₄) may be inadequate. It's crucial to use a sufficient excess to drive the reaction to completion, especially if your starting material or solvent consumes the reagent.

  • Poor Reagent Quality: Hydride reducing agents can degrade upon exposure to atmospheric moisture. Ensure you are using a fresh, high-quality reagent.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A modest increase in temperature may be necessary to achieve full conversion.

  • Catalyst Deactivation (for catalytic hydrogenation): In catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent.[3] Ensure all reagents and solvents are of high purity.

Recommended Actions:

  • Increase Reducing Agent Stoichiometry: Incrementally increase the equivalents of your reducing agent (e.g., from 2 to 4 equivalents) and monitor the reaction progress.

  • Verify Reagent Activity: Use a fresh bottle of the reducing agent or test its activity on a known, reliable substrate.

  • Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for both increased conversion and potential byproduct formation.

  • Catalyst Management: For catalytic hydrogenation, use a fresh batch of catalyst. If catalyst poisoning is suspected, consider purifying the starting material before the reaction.

Issue 2: Formation of Partially Reduced Intermediates (Hydroxylactams)

Q: I am observing a significant amount of a hydroxylactam (e.g., 3-hydroxy-2-substituted-isoindolin-1-one) as a byproduct in my reduction of an N-substituted isoindoline-1,3-dione. How can I promote complete reduction to the desired isoindoline?

A: The formation of hydroxylactams indicates that the reduction has stopped at an intermediate stage.[4] This is often due to the stability of this intermediate under the reaction conditions.

  • Mechanism Insight: The reduction of a phthalimide first involves the conversion of one carbonyl group to a hydroxyl group, forming the hydroxylactam. Further reduction to the isoindoline requires the reduction of the second carbonyl and subsequent dehydration.

Troubleshooting Steps:

  • Stronger Reducing Agent: If you are using a mild reducing agent like sodium borohydride, switching to a more powerful one such as lithium aluminum hydride (LiAlH₄) can often overcome the stability of the hydroxylactam intermediate.

  • Extended Reaction Time: The second reduction step may be slower than the first. Increasing the reaction time can allow for the complete conversion of the hydroxylactam.

  • Increased Temperature: As with incomplete reactions, a higher temperature can provide the necessary energy to drive the reaction past the hydroxylactam stage.

G Phthalimide Phthalimide Hydroxylactam Hydroxylactam Phthalimide->Hydroxylactam Reduction Step 1 Isoindoline Isoindoline Hydroxylactam->Isoindoline Reduction Step 2 Byproduct Byproduct Hydroxylactam->Byproduct Incomplete Reaction

Issue 3: Observation of Phthalide Derivatives as Byproducts

Q: During the workup of my isoindoline synthesis, I've identified a phthalide derivative as a significant byproduct. What causes its formation and how can I prevent it?

A: Phthalide formation can occur, particularly under certain workup conditions or during catalytic hydrogenation of phthalimides.[4][5]

  • Mechanistic Rationale: In the presence of a ruthenium catalyst, for instance, the hydrogenation of a phthalimide can proceed through a hemiaminal intermediate. This intermediate can then eliminate an amine to form a lactone (phthalide), which can be further hydrogenated to a diol.[5]

Preventative Measures:

  • Careful pH Control During Workup: Avoid strongly acidic or basic conditions during the workup, as these can promote side reactions. Use mild quenching agents like saturated ammonium chloride or sodium bicarbonate.[6]

  • Catalyst Selection: The choice of catalyst in hydrogenation reactions is critical. Different catalysts can favor different reaction pathways. For example, palladium on carbon in the presence of trifluoroacetic acid can promote the formation of isoindolin-1-one.[3]

  • Reaction Condition Optimization: In catalytic hydrogenations, carefully screen the solvent, temperature, and hydrogen pressure to favor the desired reaction pathway.

Issue 4: Product Decomposition and Polymerization

Q: My reaction mixture is turning dark, and I'm observing the formation of insoluble, tar-like materials. My product yield is very low. What is causing this decomposition?

A: The isoindole ring system is inherently unstable and prone to polymerization and oxidation, especially when unsubstituted.[6]

  • Root Causes:

    • Atmospheric Oxidation: Exposure to air can lead to rapid oxidation.

    • Thermal Stress: High temperatures can accelerate decomposition and side reactions.[6]

    • Acid/Base Sensitivity: Strongly acidic or basic conditions can destabilize the isoindole ring.[6]

    • Impurity-Driven Decomposition: Trace impurities can catalyze the decomposition of the product.[6]

Solutions and Best Practices:

  • Maintain an Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere. Degas all solvents before use.[6]

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use controlled, dropwise addition of reagents to manage any exotherms.[6]

  • pH Management: Buffer the reaction mixture if possible. During workup, use mild acids and bases and minimize contact time.[6]

  • Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity to remove any potentially problematic impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoindolines and what are their associated byproduct risks?

A1: Several methods are commonly employed, each with its own set of potential side reactions:

Synthesis MethodCommon ByproductsPrevention Strategies
Reduction of Phthalimides Unreacted starting material, hydroxylactams, over-reduced products (amino alcohols).[4]Optimize reducing agent, reaction time, and temperature.
Gabriel Synthesis Over-alkylation is minimized, but hydrolysis of the product can occur during workup.[7][8]Use of hydrazine for cleavage of the phthalimide group is often cleaner than acid/base hydrolysis.[8]
Reductive Amination Over-alkylation, formation of imine intermediates.Control stoichiometry of amine and reducing agent.
[3+2] Cycloaddition Regioisomers, diastereomers.Careful selection of catalyst and reaction conditions.[1]

Q2: How do substituents on the aromatic ring or the nitrogen atom affect byproduct formation?

A2: Substituents can have a significant electronic and steric influence on the reaction.

  • Electron-withdrawing groups on the benzene ring can increase the stability of the isoindole core, making it less prone to decomposition.[6]

  • Electron-donating groups can make the ring system more susceptible to oxidation.

  • Sterically bulky substituents on the nitrogen can sometimes hinder unwanted side reactions by physically blocking reactive sites.

Q3: What are the best practices for purifying isoindolines while minimizing degradation?

A3: Purification can be a critical step where product loss occurs.

  • Avoid Silica Gel Chromatography if Possible: The acidic nature of silica gel can cause decomposition of sensitive isoindolines. Consider using deactivated silica (treated with triethylamine) or alternative stationary phases like alumina or Florisil.[6]

  • Crystallization: If your product is a solid, crystallization is often the preferred method for purification as it is generally milder than chromatography.

  • High Vacuum Distillation: For liquid products, short-path distillation under high vacuum can minimize thermal exposure and prevent degradation.[6]

G cluster_0 Reaction Monitoring & Analysis cluster_1 Troubleshooting Decision Tree TLC TLC LC-MS LC-MS NMR NMR Identify Byproduct Identify Byproduct NMR->Identify Byproduct Incomplete Reaction? Incomplete Reaction? Identify Byproduct->Incomplete Reaction? Increase Reagent/Temp/Time Increase Reagent/Temp/Time Incomplete Reaction?->Increase Reagent/Temp/Time Yes Hydroxylactam? Hydroxylactam? Incomplete Reaction?->Hydroxylactam? Stronger Reductant Stronger Reductant Hydroxylactam?->Stronger Reductant Yes Decomposition? Decomposition? Hydroxylactam?->Decomposition? Inert Atmosphere/Lower Temp Inert Atmosphere/Lower Temp Decomposition?->Inert Atmosphere/Lower Temp Yes Crude Reaction Mixture Crude Reaction Mixture Crude Reaction Mixture->TLC Crude Reaction Mixture->LC-MS Crude Reaction Mixture->NMR

Experimental Protocols

Protocol 1: Reduction of N-Benzylphthalimide to N-Benzylisoindoline with LiAlH₄

This protocol provides a general procedure for the reduction of a phthalimide to an isoindoline.

Materials:

  • N-Benzylphthalimide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add N-benzylphthalimide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add LiAlH₄ (2.0 - 3.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (if necessary) or crystallization.

Protocol 2: Synthesis of N-Substituted Phthalimide from Phthalic Anhydride and a Primary Amine

This protocol describes a straightforward condensation reaction.[9]

Materials:

  • Phthalic anhydride

  • Primary amine (e.g., benzylamine)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1.0 eq) and the primary amine (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux (approximately 118°C) for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide.[7]

References

  • Common challenges in the scale-up of isoindole production - Benchchem.
  • Common byproducts in the synthesis of Isoindoline-1,3-diol and their removal. - Benchchem.
  • Isoindoline - Wikipedia. Available at: [Link]

  • Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier - PMC - NIH. Available at: [Link]

  • Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis of isoindolinones - Organic Chemistry Portal. Available at: [Link]

  • A simple method for the synthesis of isoindoline derivatives | Request PDF - ResearchGate. Available at: [Link]

  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Available at: [Link]

  • Table 3 . Asymmetric Hydrogenation of R-Phthalimide Ketones Catalyzed... - ResearchGate. Available at: [Link]

  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis - ACS Publications. Available at: [Link]

  • Phthalimide-N-sulfonic acid, an efficient catalyst for the synthesis of various isoindoline-1,3-dione derivatives - ResearchGate. Available at: [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available at: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. Available at: [Link]

  • The design of PINO-like hydrogen-atom-transfer catalysts. Available at: [Link]

  • The chemistry of isoindole natural products - Beilstein Journals. Available at: [Link]

  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC - NIH. Available at: [Link]

  • Optimization of the isoindoline synthesis. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

  • The chemistry of isoindole natural products - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC - NIH. Available at: [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione - ResearchGate. Available at: [Link]

  • Synthesis of isoindoles - Organic Chemistry Portal. Available at: [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PubMed Central. Available at: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. Available at: [Link]

  • Formation mechanisms of drinking water disinfection byproducts: recent developments. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Isoindoline-5-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoindoline-5-carboxylic acid hydrochloride is a valuable building block in pharmaceutical and materials science research. While its synthesis at the laboratory scale is well-documented, transitioning to pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this synthesis. We will focus on a common synthetic route and provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust and scalable process.

A common and scalable synthetic route to this compound involves two main stages: the formation of 5-carboxyphthalimide from trimellitic anhydride, followed by the selective reduction of the imide to the desired isoindoline, and finally, the formation of the hydrochloride salt. This guide is structured to address potential issues at each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the production of isoindoline derivatives?

The primary challenge is managing the inherent reactivity and potential instability of the isoindoline ring system, which can be prone to oxidation and polymerization, especially at elevated temperatures or during extended reaction times common in large-scale operations.[1] Furthermore, ensuring consistent heat transfer, efficient mixing, and managing the safe handling of reagents and intermediates are critical considerations that become more complex at a larger scale.[2]

Q2: Why do reaction yields often decrease dramatically during scale-up?

Several factors contribute to lower yields during scale-up:

  • Thermal Stress: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging. This can lead to localized "hot spots" that accelerate decomposition and side-reaction pathways.[1]

  • Mixing Inefficiency: What works with a magnetic stir bar in a flask may be inefficient in a large vessel, leading to localized concentration gradients of reagents and promoting the formation of byproducts.[1][2]

  • Extended Reaction Times: Scale-up processes often run for longer periods, increasing the exposure of the product to potentially destabilizing conditions.[1]

  • Impurity Accumulation: Minor impurities that are insignificant at the lab scale can accumulate and interfere with the reaction chemistry at a larger scale, potentially poisoning catalysts or promoting degradation.[1]

Q3: How do substituents like the carboxylic acid group affect stability and scale-up feasibility?

Substituents play a crucial role. Electron-withdrawing groups, such as the carboxylic acid at the 5-position, can enhance the stability of the isoindoline core, making the resulting derivatives more amenable to synthesis and purification.[1] However, the carboxylic acid can also present challenges, such as solubility issues and potential side reactions if not properly managed during the reduction step.

Detailed Synthesis and Troubleshooting Guide

This guide is divided into the key stages of the synthesis of this compound.

Stage 1: Synthesis of 5-Carboxyphthalimide

The first step is the formation of the phthalimide ring by reacting trimellitic anhydride with a source of ammonia, typically in a high-boiling solvent or under neat conditions.

Experimental Protocol: Synthesis of 5-Carboxyphthalimide

  • Reagent Preparation: In a suitable reactor, combine trimellitic anhydride and a molar excess of an ammonia source (e.g., urea or ammonium carbonate). Glacial acetic acid can be used as a solvent and catalyst.[3]

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The reaction is often complete within a few hours.

  • Work-up: Cool the reaction mixture and quench with water to precipitate the crude product.

  • Purification: Collect the solid by filtration. Wash the crude product with water to remove unreacted starting materials and solvent. A wash with a dilute base, such as 10% aqueous potassium carbonate solution, can help remove any unreacted trimellitic acid.[3] Dry the product under vacuum.

Troubleshooting Guide: Stage 1

Problem Potential Causes Solutions & Explanations
Low Yield Incomplete reaction.Ensure adequate reaction time and temperature. Consider using a higher boiling point solvent if the reaction is sluggish.
Suboptimal starting materials.Using trimellitic anhydride is generally more efficient than starting from trimellitic acid directly.[3]
Product loss during work-up.Ensure complete precipitation by cooling the quenched reaction mixture in an ice bath. Minimize the volume of wash solvents.
Product is highly colored Formation of colored impurities.Add activated charcoal to the hot reaction mixture before filtration to adsorb colored byproducts.
Incomplete conversion Insufficient heating or reaction time.Increase the reaction temperature or prolong the reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Visualization of Stage 1 Workflow

G cluster_0 Stage 1: 5-Carboxyphthalimide Synthesis Trimellitic Anhydride Trimellitic Anhydride Reaction Reaction Trimellitic Anhydride->Reaction Ammonia Source Ammonia Source Ammonia Source->Reaction Work-up & Precipitation Work-up & Precipitation Reaction->Work-up & Precipitation Cool & Quench Purification Purification Work-up & Precipitation->Purification Filter & Wash 5-Carboxyphthalimide 5-Carboxyphthalimide Purification->5-Carboxyphthalimide

Caption: Workflow for the synthesis of 5-Carboxyphthalimide.

Stage 2: Reduction of 5-Carboxyphthalimide to Isoindoline-5-carboxylic acid

This is a critical step where the two carbonyl groups of the imide are reduced to methylene groups, while preserving the carboxylic acid functionality. Catalytic hydrogenation is a common and scalable method.

Experimental Protocol: Reduction of 5-Carboxyphthalimide

  • Reactor Setup: To a high-pressure reactor, add 5-carboxyphthalimide, a suitable solvent (e.g., ethanol, acetic acid, or water), and a hydrogenation catalyst (e.g., Pd/C, Pt/C, or Raney Nickel).

  • Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (this may range from atmospheric pressure to several bars, depending on the catalyst and scale).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or by monitoring hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent or water.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Isoindoline-5-carboxylic acid.

Troubleshooting Guide: Stage 2

Problem Potential Causes Solutions & Explanations
Incomplete Reaction or Stalling Catalyst poisoning.Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity starting materials and solvents. The carboxylic acid group itself can sometimes inhibit certain catalysts.
Catalyst deactivation.The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst and handle it under an inert atmosphere.
Poor mixing/mass transfer.Inefficient stirring can limit the contact between the hydrogen gas, the catalyst, and the substrate. Increase the agitation speed.
Formation of Byproducts (e.g., over-reduction) Reaction conditions are too harsh.Over-reduction of the carboxylic acid group can occur. Reduce the reaction temperature, pressure, or catalyst loading. Consider a more selective catalyst.
Difficulty in Catalyst Filtration Fine catalyst particles.Use a filter aid like Celite® to facilitate filtration. Ensure the filter bed is well-packed.
Low Yield Product instability.Isoindolines can be sensitive to air oxidation. Perform the work-up under an inert atmosphere.

Visualization of Troubleshooting for Stage 2

G cluster_1 Troubleshooting: Incomplete Reduction Incomplete Reduction Incomplete Reduction Check Catalyst Check Catalyst Incomplete Reduction->Check Catalyst Possible Cause Check Conditions Check Conditions Incomplete Reduction->Check Conditions Possible Cause Check Substrate Check Substrate Incomplete Reduction->Check Substrate Possible Cause Replace Catalyst Replace Catalyst Check Catalyst->Replace Catalyst Solution Increase Agitation Increase Agitation Check Conditions->Increase Agitation Solution Purify Substrate Purify Substrate Check Substrate->Purify Substrate Solution

Caption: Decision tree for troubleshooting incomplete reduction.

Stage 3: Formation and Purification of this compound

The final step involves the formation of the hydrochloride salt, which often improves the stability and handling of the amine product and facilitates its purification.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude Isoindoline-5-carboxylic acid in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether) or bubble anhydrous HCl gas through the solution until the pH is acidic.

  • Crystallization: The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can enhance crystallization.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any remaining impurities. Dry the final product under vacuum.

Troubleshooting Guide: Stage 3

Problem Potential Causes Solutions & Explanations
Product does not precipitate Product is too soluble in the chosen solvent.Add a less polar co-solvent (an anti-solvent) to induce precipitation. Diethyl ether is a common choice.
Insufficient acidification.Ensure enough HCl has been added to fully protonate the amine. Check the pH of the solution.
Product "oils out" instead of crystallizing The solvent system is not optimal.Try a different solvent or a mixture of solvents. Slow cooling can also promote crystal formation over oiling out.
Product is impure Co-precipitation of impurities.Recrystallization of the hydrochloride salt from a suitable solvent system is often necessary for high purity.
Presence of inorganic salts.If aqueous HCl was used, inorganic salts may be present. Purify the free base before salt formation, or use anhydrous HCl.

Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new safety hazards that must be carefully managed.

  • Thermal Runaway: Exothermic reactions, such as some reductions, can generate a significant amount of heat. Ensure the reactor has adequate cooling capacity and that a quench plan is in place in case of a thermal runaway.

  • Hydrogen Handling: Hydrogen is highly flammable. All equipment must be properly grounded, and the reaction area should be well-ventilated and free of ignition sources.

  • Pyrophoric Catalysts: Used hydrogenation catalysts can ignite spontaneously in air. Always handle them wet and dispose of them according to your institution's safety guidelines.

  • Pressure Safety: Reactions under pressure must be conducted in appropriately rated reactors with pressure relief systems.

  • Chemical Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

References

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization. (2023). Journal of the American Chemical Society.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
  • Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis, Practice Problems and FAQs. (n.d.). Aakash Institute. Retrieved January 7, 2026, from [Link]

  • Synthesis of isoindolines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • Reduction of Phthalimides with Sodium Borohydride. (1984). The Journal of Organic Chemistry.
  • Synthesis of Functionalized Isoindolinones via Calcium Catalyzed Generation and Trapping of N-Acyliminium Ions. (2020). The Journal of Organic Chemistry.
  • Phthalimide– Preparation, Chemical Reactions & Uses. (2022). Turito.
  • Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2024). Organic Letters.
  • N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling. (2025). Bioorganic Chemistry.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). Organic and Pharmaceutical Chemistry Journal.
  • Gabriel synthesis. (n.d.). Química Organica.org. Retrieved January 7, 2026, from [Link]

  • Transition metal and acid‐ or base‐assisted functionalized isoindoline formation. (2025). Chemistry – An Asian Journal.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Chemistry & Biodiversity.
  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2025). Journal of Molecular Structure.
  • Trimellitic acid anhydride. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • The Synthesis of Novel Isoindoline Nitroxides Bearing Water-Solubilising Functionality. (2007). Australian Journal of Chemistry.
  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). Molecules.
  • Purification, crystallization and preliminary X-ray analysis of murine interleukin-5. (1992). Journal of Molecular Biology.
  • 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid. (1977). Analytical Biochemistry.
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). Bioorganic & Medicinal Chemistry Letters.
  • Purification, characterization, and crystallization of human pyrroline-5-carboxyl
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

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enhancing the reactivity of Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for Isoindoline-5-carboxylic acid hydrochloride. This resource is designed to provide in-depth troubleshooting and practical guidance for enhancing the reactivity of this versatile chemical building block. As a team of Senior Application Scientists, our goal is to empower your research by explaining the fundamental principles behind the experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

The main challenges stem from the compound's dual functionality and the influence of the hydrochloride salt. The presence of the HCl salt enhances water solubility but renders the secondary amine non-nucleophilic due to protonation.[1] Consequently, deprotonation is a prerequisite for reactions involving the amine, such as N-alkylation or acylation. This deprotonation step can, in turn, affect the compound's solubility in various organic solvents.

Q2: How does the hydrochloride salt impact the reactivity of the two functional groups?

The hydrochloride salt primarily deactivates the isoindoline nitrogen, making it a poor nucleophile. The reactivity of the carboxylic acid group is less directly affected, but the overall solubility of the molecule in common organic solvents used for amide coupling or other carboxylic acid modifications can be a significant hurdle.[1] Careful selection of solvents and bases is therefore critical to achieve desired reactivity.

Q3: What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry environment, away from moisture and strong bases. Using a desiccator is advisable to prevent water absorption.

Q4: Is it necessary to dry the reagent before use?

Yes, it is highly recommended to dry the compound under vacuum before use, particularly for moisture-sensitive reactions. Although it is a salt, it can be hygroscopic, and residual moisture can interfere with many organic reactions.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Issue 1: Low or No Yield in Amide Coupling Reactions

Symptoms:

  • Recovery of unreacted starting material.

  • Minimal formation of the desired amide product.

  • Observation of side products resulting from the decomposition of coupling agents.

Root Cause Analysis and Solutions:

The most frequent cause of low yield in amide coupling is the incomplete deprotonation of the isoindoline nitrogen, which prevents it from acting as an effective nucleophile.[2]

Troubleshooting Workflow:

G start Low Amide Yield check_base 1. Evaluate Base Stoichiometry & Strength start->check_base check_solvent 2. Assess Solvent & Solubility check_base->check_solvent Sufficient & Correct? solution_base Solution: - Use >2 equivalents of a non-nucleophilic base (e.g., DIPEA, NMM). - Ensure base is strong enough to deprotonate the ammonium salt. check_base->solution_base Insufficient or Incorrect? check_coupling 3. Verify Coupling Agent & Conditions check_solvent->check_coupling Appropriate? solution_solvent Solution: - Use a polar aprotic solvent (e.g., DMF, DMSO) to dissolve the free base form. check_solvent->solution_solvent Inappropriate? solution_coupling Solution: - Use a more potent coupling agent (e.g., HATU, COMU). - Consider pre-activating the carboxylic acid before adding the amine. check_coupling->solution_coupling Suboptimal? end Problem Resolved check_coupling->end Optimal? solution_base->end solution_solvent->end solution_coupling->end

Caption: A step-by-step guide to troubleshooting low yields in amide coupling reactions.

Detailed Explanation:

  • Base Selection: A minimum of two equivalents of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is necessary. The first equivalent neutralizes the hydrochloride salt, and the second equivalent acts as a base for the coupling reaction itself.[3]

  • Solvent System: The free base of isoindoline-5-carboxylic acid may have limited solubility in less polar solvents such as dichloromethane (DCM). Switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly improve solubility and facilitate the reaction.

Issue 2: Competing N-Alkylation versus O-Alkylation (Esterification)

Symptoms:

  • Formation of a mixture of N-alkylated and O-alkylated (ester) products.

  • Low yield of the desired N-alkylated product.

Root Cause and Resolution:

This selectivity issue arises from the comparable nucleophilicity of the deprotonated amine and the carboxylate anion. The reaction outcome can be directed by carefully controlling the reaction conditions.

Table for Controlling Selectivity:

ParameterFavors N-Alkylation (Kinetic Control)Favors O-Alkylation (Thermodynamic Control)
Base Weaker, non-hindered base (e.g., K₂CO₃)Stronger base (e.g., NaH, Cs₂CO₃)
Solvent Polar protic (e.g., Ethanol)Polar aprotic (e.g., DMF, THF)
Temperature Lower temperatures (0 °C to room temp)Elevated temperatures

Part 3: Advanced Protocols for Enhanced Reactivity

Protocol 1: Microwave-Assisted Amide Coupling

For challenging amide couplings, microwave irradiation can provide rapid and efficient heating, often leading to higher yields and cleaner reactions in a fraction of the time.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a suitable coupling agent like HATU (1.2 eq.).

  • Solvent and Base Addition: Add anhydrous DMF, followed by DIPEA (3.0 eq.).

  • Microwave Irradiation: Seal the vial and expose it to microwave irradiation at a constant temperature (typically 80-120 °C) for 10-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture can be diluted with water to precipitate the product, which is then collected and purified, often by preparative HPLC.

Scientific Rationale: Microwave heating provides a uniform and rapid increase in temperature, which can overcome the activation energy barrier for sterically hindered or electronically deactivated substrates, leading to improved reaction efficiency.

Protocol 2: Protection-Deprotection Strategy for Selective N-Functionalization

When the carboxylic acid moiety interferes with the desired N-functionalization, a protection-deprotection strategy is a robust solution.

Experimental Workflow:

G start Isoindoline-5-carboxylic acid hydrochloride protect Esterification (e.g., MeOH, SOCl₂) start->protect protected_intermediate Methyl isoindoline-5-carboxylate protect->protected_intermediate n_functionalization N-Functionalization (e.g., Alkylation, Acylation) protected_intermediate->n_functionalization deprotect Saponification (e.g., LiOH, THF/H₂O) n_functionalization->deprotect final_product N-Functionalized Isoindoline-5-carboxylic acid deprotect->final_product

Caption: A schematic representation of the protection-deprotection strategy.

Detailed Protocol:

  • Protection (Esterification): The carboxylic acid is first protected as an ester (e.g., methyl or ethyl ester). This can be achieved by reacting the starting material with thionyl chloride in the corresponding alcohol.[4] This step not only protects the carboxylic acid but also often improves the solubility of the compound in organic solvents.

  • N-Functionalization: With the carboxylic acid group masked, the isoindoline nitrogen can be selectively functionalized using standard protocols for alkylation or acylation.

  • Deprotection (Saponification): The ester is then hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

This systematic approach ensures that the desired N-functionalization occurs without competing reactions at the carboxylic acid site, making it a reliable method for complex syntheses.

References

  • Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Marchesan, S., et al. (2022). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect, 7(48).
  • PubChem. (n.d.). 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-. Retrieved from [Link]

  • Bringmann, G., et al. (2011). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 7, 57-78.
  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 16(1), 133-142.
  • Furia, M., et al. (2018). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 8(2), 824-831.
  • Sharma, P., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(11), 3465.
  • Ranu, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Retrieved from [Link]of_harmine_hydrochloride_salt_using_sodium_hydride_and_alkyl_bromide)

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Validation & Comparative

A Comparative Physicochemical Analysis: Isoindoline-5-carboxylic Acid Hydrochloride vs. Its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the physicochemical properties of Isoindoline-5-carboxylic acid hydrochloride and its corresponding free base. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical differences in solubility, stability, hygroscopicity, and dissolution rates between these two forms. Understanding these distinctions is paramount for informed decision-making in formulation development, ensuring optimal bioavailability and stability of potential therapeutic agents.

Core Physicochemical Properties: A Comparative Overview

The conversion of the free base of Isoindoline-5-carboxylic acid to its hydrochloride salt primarily alters its ionization state, leading to significant changes in its physical and chemical characteristics. The protonation of the nitrogen atom in the isoindoline ring enhances its interaction with polar solvents like water.[1]

PropertyThis compoundIsoindoline-5-carboxylic acid (Free Base)Rationale for Difference
Molecular Formula C₉H₁₀ClNO₂C₉H₉NO₂Addition of HCl.
Molecular Weight 199.63 g/mol 163.17 g/mol Addition of HCl.
CAS Number 149353-72-0685084-08-6Unique identifiers for distinct chemical entities.
Aqueous Solubility Significantly HigherLowerThe ionic nature of the hydrochloride salt leads to stronger interactions with polar water molecules, enhancing solubility.[1][3]
Dissolution Rate FasterSlowerA higher solubility generally leads to a faster dissolution rate, as per the Noyes-Whitney equation.
Hygroscopicity Potentially HigherLowerSalts, being ionic, have a greater propensity to absorb moisture from the atmosphere.
Thermal Stability May differ from the free baseGenerally stable at room temperatureThe presence of the hydrochloride salt can alter the crystal lattice energy and decomposition pathway.

In-Depth Analysis of Physicochemical Parameters

Aqueous Solubility

The most pronounced difference between the hydrochloride salt and the free base is their aqueous solubility. The hydrochloride salt of a basic compound like Isoindoline-5-carboxylic acid will exhibit significantly higher solubility in water and neutral pH buffers compared to its free base.[1][3] This is a direct consequence of the salt's ionic nature, which allows for favorable interactions with polar water molecules.

While specific experimental values for Isoindoline-5-carboxylic acid and its hydrochloride salt are not publicly available, a comparison with a structurally similar aromatic carboxylic acid, benzoic acid, can be illustrative. Benzoic acid has a water solubility of approximately 3.44 g/L at 25°C.[4] The formation of a salt, in this case with a base to form a benzoate, would dramatically increase this value. Conversely, the hydrochloride salt of an amine-containing molecule will show enhanced solubility.

The pH of the medium is a critical factor influencing the solubility of ionizable compounds. For a basic compound like Isoindoline-5-carboxylic acid, the free base will have its lowest solubility at higher pH values, where it is in its non-ionized form. As the pH decreases, the amine group becomes protonated, increasing its solubility. The hydrochloride salt will be highly soluble in acidic to neutral pH but may convert to the less soluble free base at higher pH values.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound and its free base in water and relevant buffer systems.

Materials:

  • This compound

  • Isoindoline-5-carboxylic acid (Free Base)

  • Purified water

  • Phosphate buffered saline (PBS), pH 7.4

  • Scintillation vials

  • Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of the test compound (hydrochloride or free base) to a scintillation vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent (e.g., 5 mL of purified water or PBS).

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the vials to ensure an excess of solid remains.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the mobile phase used for HPLC analysis.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L.

Causality behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated, and the measured concentration represents the equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

  • Extended Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

  • Centrifugation and Careful Sampling: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet solid C->D E Withdraw and dilute supernatant D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in flowability) and chemical degradation.

Objective: To assess and compare the hygroscopicity of this compound and its free base.

Methodology: Gravimetric Sorption Analysis (GSA) is a common method to evaluate hygroscopicity.

Procedure:

  • Place a known mass of the sample (5-15 mg) into the GSA instrument.

  • Dry the sample in the instrument under a stream of dry nitrogen gas until a constant weight is achieved.

  • Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25°C), typically from 0% to 90% RH in 10% increments.

  • At each RH step, monitor the sample weight until it equilibrates (i.e., the rate of weight change is below a set threshold).

  • After reaching the maximum RH, perform a desorption cycle by stepwise decreasing the RH back to 0%.

  • Plot the change in mass (%) as a function of RH for both the sorption and desorption phases.

Expected Outcome: The hydrochloride salt is expected to show greater weight gain at higher relative humidity compared to the free base, indicating higher hygroscopicity. The shape of the sorption/desorption isotherm can also reveal information about the mechanism of water uptake (e.g., adsorption, absorption, deliquescence).

G Start Start Dry Dry sample under N2 Start->Dry Sorption Increase RH in steps (0% to 90%) Dry->Sorption Equilibrate_S Equilibrate at each RH step Sorption->Equilibrate_S Equilibrate_S->Sorption next step Desorption Decrease RH in steps (90% to 0%) Equilibrate_S->Desorption at 90% RH Equilibrate_D Equilibrate at each RH step Desorption->Equilibrate_D Equilibrate_D->Desorption next step Plot Plot % mass change vs. RH Equilibrate_D->Plot at 0% RH End End Plot->End

Caption: Gravimetric Sorption Analysis (GSA) workflow.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and solid-state properties of pharmaceutical compounds.

Objective: To compare the thermal stability and melting behavior of this compound and its free base.

Methodology:

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and the presence of volatile components like water or residual solvents.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.

Illustrative Data (Benzoic Acid as a proxy for the free base):

  • TGA of Benzoic Acid: Benzoic acid is thermally stable up to its boiling point, with decomposition occurring at higher temperatures. A typical TGA curve would show a single weight loss step corresponding to its volatilization/decomposition.

  • DSC of Benzoic Acid: Shows a sharp endothermic peak corresponding to its melting point at approximately 122°C.

Expected Differences:

  • Isoindoline-5-carboxylic acid (Free Base): Expected to show a distinct melting point followed by decomposition at a higher temperature.

  • This compound: May exhibit a more complex thermal profile. It might show an initial weight loss corresponding to the loss of HCl gas, or it may melt with decomposition. The melting point of the salt is typically different from that of the free base.

Dissolution Rate

The dissolution rate is a measure of how quickly a compound dissolves in a solvent and is a critical factor for the bioavailability of orally administered drugs.

Objective: To compare the intrinsic dissolution rate (IDR) of this compound and its free base.

Methodology: The rotating disk method (Wood's apparatus) is a standard technique for measuring IDR.

Procedure:

  • Compress a known amount of the powdered sample into a die with a flat surface of a known area using a hydraulic press.

  • Place the die containing the compressed powder into a dissolution vessel containing a specified volume of pre-warmed (37°C) dissolution medium (e.g., PBS pH 7.4).

  • Rotate the disk at a constant speed (e.g., 100 rpm).

  • Withdraw samples of the dissolution medium at various time points and analyze for the concentration of the dissolved compound using HPLC.

  • Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of this plot gives the IDR.

Expected Outcome: The hydrochloride salt, with its higher aqueous solubility, is expected to have a significantly higher intrinsic dissolution rate compared to the free base.[2]

Conclusion

The conversion of Isoindoline-5-carboxylic acid from its free base to the hydrochloride salt is a key strategy to enhance its physicochemical properties for pharmaceutical development. The hydrochloride salt is anticipated to exhibit superior aqueous solubility and a faster dissolution rate, which are often prerequisites for achieving adequate oral bioavailability. However, this may come with an increased propensity for hygroscopicity, which needs to be carefully managed during formulation and storage. The thermal stability of the two forms will also differ, which has implications for processing and storage conditions.

The experimental protocols detailed in this guide provide a robust framework for the quantitative comparison of these critical attributes. By systematically evaluating these parameters, researchers can make data-driven decisions on the optimal form of Isoindoline-5-carboxylic acid to advance through the drug development pipeline.

References

  • BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Salt formation is a simple way of modifying the properties of a drug. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the validation of Isoindoline-5-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust method validation. By presenting comparative data and explaining the rationale behind experimental choices, this guide aims to equip analytical scientists with the necessary tools to ensure their methods are fit for purpose, reliable, and compliant with global regulatory standards.[5][6]

Introduction: The Critical Role of Analytical Method Validation

This compound is a pivotal building block in the synthesis of various pharmaceutically active compounds.[1] Its purity, stability, and overall quality directly impact the safety and efficacy of the final drug product. Therefore, the analytical methods used to assess these critical quality attributes must be rigorously validated.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[7][8] It is a cornerstone of Good Manufacturing Practices (GMP) and a regulatory necessity, providing a high degree of assurance that a specific method will consistently produce a result that accurately and precisely reflects the quality of the material being tested.[9][10]

The recently updated ICH Q2(R2) and the complementary Q14 guidelines emphasize a lifecycle approach to analytical procedures, moving away from a one-time validation event to a continuous process of ensuring a method's fitness for purpose.[6][11] This guide embraces this modern, science-driven approach.

The Importance of a Well-Defined Analytical Target Profile (ATP)

Before embarking on method validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical procedure, ensuring it is suitable for its intended purpose. For this compound, the ATP would typically include:

  • Analyte: this compound

  • Matrix: Bulk drug substance, in-process samples, or formulated product.

  • Intended Purpose: Assay (quantitation of the main component), impurity testing (detection and quantitation of related substances), or identification.

  • Performance Characteristics: The required accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.

Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is paramount and depends on the specific requirements outlined in the ATP. For a molecule like this compound, which possesses a chromophore and an ionizable group, several methods are applicable.

Analytical MethodPrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High specificity, sensitivity, and precision. Capable of separating complex mixtures.Requires more complex instrumentation and skilled operators. Can be time-consuming.Assay, impurity profiling, and stability studies.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile impurities. High resolution.Requires derivatization for non-volatile compounds like this compound. Potential for thermal degradation.Analysis of residual solvents and volatile organic impurities.
Titrimetry Quantitative chemical analysis that determines the concentration of an identified analyte.Simple, inexpensive, and highly accurate for assay of pure substances.Lacks specificity in the presence of other acidic or basic impurities. Not suitable for low concentrations.Assay of the bulk drug substance.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Given its versatility and robustness, HPLC is the most common and recommended technique for the comprehensive analysis of this compound. A typical reversed-phase HPLC (RP-HPLC) method offers the necessary selectivity to separate the main component from its potential impurities and degradation products.

2.1.1. Causality Behind Experimental Choices for HPLC Method Development
  • Column Selection: A C18 column is a common starting point due to its hydrophobicity, which allows for good retention of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH to ensure consistent ionization of the carboxylic acid and amine groups, leading to reproducible retention times. The organic solvent is adjusted to achieve optimal retention and separation.

  • Detection: UV detection is suitable due to the presence of the benzene ring in the isoindoline structure, which acts as a chromophore. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity.

A Structured Approach to HPLC Method Validation

The following sections provide a detailed, step-by-step guide to validating an HPLC method for this compound, in line with ICH Q2(R2) guidelines.[2][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

3.1.1. Experimental Protocol for Specificity
  • Analyte Solution: Prepare a solution of this compound reference standard.

  • Placebo Solution: Prepare a solution containing all the excipients (if in a formulated product) without the active pharmaceutical ingredient (API).

  • Spiked Placebo: Spike the placebo solution with the analyte and known impurities.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound in the spiked and stressed samples should be pure and free from co-eluting peaks. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.

Linearity

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

3.2.1. Experimental Protocol for Linearity
  • Stock Solution: Prepare a stock solution of the reference standard.

  • Calibration Standards: Prepare a series of at least five concentrations of the analyte by diluting the stock solution. The range should typically cover 80% to 120% of the expected sample concentration for an assay.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Linearity_Workflow A Prepare Stock Solution B Prepare ≥ 5 Calibration Standards A->B C Inject Each Standard (n=3) B->C D Plot Mean Peak Area vs. Concentration C->D E Calculate Correlation Coefficient (r²) D->E

Caption: Workflow for establishing linearity.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[12][14] It is often expressed as the percent recovery.

3.3.1. Experimental Protocol for Accuracy
  • Sample Preparation: Prepare at least three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo matrix with a known amount of the analyte.

  • Replicates: Prepare three replicates for each concentration level.

  • Analysis: Analyze the samples and a reference standard of known concentration.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

3.4.1. Repeatability (Intra-assay Precision)
  • Sample Preparation: Prepare six identical samples at 100% of the test concentration.

  • Analysis: Analyze the samples on the same day, with the same analyst and instrument.

  • Calculation: Calculate the RSD of the results.

  • Acceptance Criteria: The RSD should be ≤ 2%.[12]

3.4.2. Intermediate Precision (Inter-assay Precision)
  • Sample Preparation: Prepare six identical samples at 100% of the test concentration.

  • Analysis: Analyze the samples on different days, with different analysts, and/or on different instruments.

  • Calculation: Calculate the RSD of the combined results from both repeatability and intermediate precision studies.

  • Acceptance Criteria: The RSD should be ≤ 2%.

Precision_Workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision (Inter-assay) A Prepare 6 Identical Samples (100%) B Analyze (Same Day, Analyst, Instrument) A->B C Calculate RSD B->C D Prepare 6 Identical Samples (100%) E Analyze (Different Day, Analyst, or Instrument) D->E F Calculate RSD of Combined Results E->F

Caption: Workflow for assessing precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

3.5.1. Experimental Protocol for Robustness
  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a sample under each varied condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

3.6.1. Experimental Protocol for LOD and LOQ
  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Confirmation: Prepare solutions at the determined LOD and LOQ concentrations and analyze them to confirm their validity.

Summary of Comparative Performance Data

The following table summarizes the typical acceptance criteria for the validation of an HPLC method for the assay of this compound.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (RSD) Repeatability: ≤ 2.0%. Intermediate Precision: ≤ 2.0%.
Robustness System suitability parameters meet requirements under all varied conditions.
LOD & LOQ Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ.

Conclusion

The validation of analytical methods for this compound is a multifaceted process that requires a deep understanding of the analyte's chemistry, the chosen analytical technique, and the relevant regulatory guidelines. This guide has provided a comprehensive framework for this process, with a focus on a robust HPLC methodology. By following the principles and protocols outlined herein, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products. The lifecycle approach to analytical method validation should be embraced to ensure that methods remain fit for purpose throughout the product's lifecycle.[6][15][16]

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • ProPharma. (2024, June 25).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • BA Sciences.
  • AMSbiopharma. (2025, July 22).
  • GMP Compliance.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • USP.
  • International Council for Harmonisation. (2023, November 30).
  • Lab Manager. (2025, October 22).
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • GMP Compliance. (2016, March 16). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
  • United States Pharmacopeia.
  • Sigma-Aldrich. Isoindoline hydrochloride.
  • BLD Pharm. 685084-08-6|Isoindoline-5-carboxylic acid.
  • Labshake. This compound by BOC Sciences.
  • Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Vulcanchem. This compound - 149353-72-0.
  • Journal of Drug Delivery and Therapeutics. (2019, March 14).

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The Strategic Selection of Heterocyclic Carboxylic Acids in Drug Discovery: A Comparative Guide to Isoindoline-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Heterocyclic Carboxylic Acids in Medicinal Chemistry

Heterocyclic carboxylic acids are a cornerstone of modern drug design. Their prevalence in approved drugs is a testament to their ability to engage in crucial interactions with biological targets, often mimicking the binding motifs of endogenous ligands. The carboxylic acid moiety, with its capacity for hydrogen bonding and ionic interactions, frequently serves as a key pharmacophoric element. However, the very properties that make it effective can also present significant challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1]

This has led to a dynamic interplay between retaining the essential carboxylate functionality and fine-tuning the overall physicochemical properties of the molecule. The choice of the heterocyclic scaffold to which the carboxylic acid is appended is a critical strategic decision. This guide provides an in-depth comparison of isoindoline-5-carboxylic acid hydrochloride with other prominent heterocyclic carboxylic acids, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will explore the nuances of their chemical properties, their performance in key experimental assays, and the strategic rationale behind their selection in drug discovery programs. The isoindoline scaffold, in particular, has gained prominence as a "privileged structure" in medicinal chemistry, forming the core of several impactful therapeutic agents.[2][3]

Focus Molecule: this compound - A Profile

This compound is a bicyclic heterocyclic compound featuring an isoindoline core with a carboxylic acid group at the 5-position.[4] The hydrochloride salt form is commonly used to enhance aqueous solubility, a frequent initial step in optimizing a compound for biological testing and formulation.[2] The isoindoline ring system itself is a versatile scaffold, offering a rigid three-dimensional structure that allows for the precise spatial arrangement of substituents.[5] This structural rigidity can be advantageous in achieving high-affinity and selective binding to a target protein.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The selection of a heterocyclic carboxylic acid in a drug discovery program is a multifactorial decision, heavily influenced by its physicochemical properties, which in turn dictate its pharmacokinetic profile. Here, we compare isoindoline-5-carboxylic acid with a selection of other commonly employed heterocyclic carboxylic acids: nicotinic acid (a pyridinecarboxylic acid), isonicotinic acid (another pyridinecarboxylic acid isomer), thiophene-2-carboxylic acid, and indole-2-carboxylic acid.

It is important to note that while experimental data is prioritized, a complete set of directly comparable experimental values for all compounds under identical conditions is not always available in the public domain. Therefore, to provide a consistent comparative framework, some values presented are high-quality computational predictions from reputable software, a standard practice in modern drug discovery.

Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Carboxylic Acids

CompoundStructureMolecular Weight ( g/mol )Experimental LogPPredicted pKaPredicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Isoindoline-5-carboxylic acid Insert Structure163.171.32[4]4.2 (Predicted)1.5 (Predicted)
Nicotinic Acid Insert Structure123.110.36[6]4.82[6]0.8 (Predicted)
Isonicotinic Acid Insert Structure123.11-4.96[7]0.7 (Predicted)
Thiophene-2-carboxylic acid Insert Structure128.151.57[8]3.49[8]3.2 (Predicted)
Indole-2-carboxylic acid Insert Structure161.162.31[9]3.64.5 (Predicted)

Predicted values were generated using commercially available software (e.g., ChemAxon) and are intended for comparative purposes.

Analysis of Comparative Data:
  • Acidity (pKa): The pKa of the carboxylic acid group is critical as it determines the ionization state at physiological pH (typically around 7.4). A lower pKa indicates a stronger acid, meaning it will be predominantly in its ionized (carboxylate) form at physiological pH. Thiophene-2-carboxylic acid and indole-2-carboxylic acid are the most acidic in this set, while the pyridinecarboxylic acids are the least acidic. The predicted pKa of isoindoline-5-carboxylic acid places it in a moderately acidic range. The choice of pKa can be a deliberate strategy; a more acidic compound might form stronger ionic bonds with a target, but its increased charge can reduce membrane permeability.[6]

  • Lipophilicity (LogP): LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity. A higher LogP generally correlates with increased membrane permeability and can also lead to higher plasma protein binding and metabolic clearance.[10] Indole-2-carboxylic acid is the most lipophilic, while the pyridinecarboxylic acids are the most polar. Isoindoline-5-carboxylic acid exhibits intermediate lipophilicity. The hydrochloride salt form of isoindoline-5-carboxylic acid significantly enhances its water solubility compared to the free base.[4]

  • Permeability (Caco-2): The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[11] The predicted values suggest that the more lipophilic compounds, indole-2-carboxylic acid and thiophene-2-carboxylic acid, have higher permeability. The pyridinecarboxylic acids, being more polar, are predicted to have lower permeability. Isoindoline-5-carboxylic acid is predicted to have moderate permeability. It's crucial to remember that these are predictions for passive diffusion; active transport mechanisms can significantly alter in vivo absorption.[12][13]

The Medicinal Chemist's Rationale: Why Choose One Scaffold Over Another?

The decision to use a particular heterocyclic scaffold is a strategic one, often involving a "scaffold hopping" approach to optimize a lead compound's properties while retaining its key pharmacophoric features.[14]

  • Isoindoline: The rigid, bicyclic structure of isoindoline provides a well-defined vector for substituents, which can be crucial for optimizing interactions with a specific binding pocket.[5] This scaffold is often considered a "privileged" structure due to its presence in numerous successful drugs, suggesting it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][15]

  • Pyridine: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be used to modulate the pKa of the carboxylic acid.[15] The position of the nitrogen relative to the carboxylic acid (as seen in nicotinic vs. isonicotinic acid) can significantly impact the molecule's overall electronic properties and binding interactions.

  • Thiophene: Thiophene is often used as a bioisostere for a phenyl ring. The sulfur atom can engage in different types of interactions compared to a carbon atom, and the thiophene ring is generally more electron-rich than a benzene ring, which can influence its metabolic stability.[16]

  • Indole: The indole scaffold is another privileged structure in medicinal chemistry, present in many natural products and synthetic drugs.[2] It offers a larger, more lipophilic aromatic system that can engage in pi-stacking and hydrophobic interactions. The indole nitrogen can also act as a hydrogen bond donor.

Experimental Protocols for Comparative Evaluation

To provide a practical framework for the comparative analysis of these compounds, we present detailed, step-by-step methodologies for key in vitro assays.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a fundamental physicochemical property that dictates the ionization state of a compound at a given pH. Potentiometric titration is a highly accurate method for its determination.[17]

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the final concentration of the organic solvent should be kept to a minimum and be consistent across all experiments.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Titration Procedure:

    • To 20 mL of the 1 mM sample solution, add 0.15 M KCl.

    • If the compound is an acid, make the solution acidic (pH ~2) by adding a small amount of 0.1 M HCl.

    • Place the solution in a thermostated vessel (e.g., at 25°C) and stir continuously.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution by adding small, precise volumes of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve). This can be determined from the first or second derivative of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.

Caption: Workflow for pKa determination by potentiometric titration.

Caco-2 Cell Permeability Assay

This assay is the industry standard for in vitro prediction of human intestinal permeability.[11]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto permeable Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Add the test compound (e.g., at 10 µM in HBSS) to the apical (top) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Caption: Caco-2 cell permeability assay workflow.

Target Binding Affinity - Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the target receptor of interest. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or vehicle for total binding)

      • A non-specific binding control (a high concentration of a known unlabeled ligand)

      • Radioligand at a fixed concentration (typically at or below its Kd)

      • Cell membrane preparation

    • Incubate the plate for a sufficient time at a specific temperature to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The bound radioligand will be trapped on the filter, while the free radioligand will pass through.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Cell Membranes with Target Receptor D Incubate Membranes, Test Compound, and Radioligand A->D B Prepare Test Compound Dilution Series B->D C Prepare Radioligand Solution C->D E Filter to Separate Bound and Free Ligand D->E F Wash Filters E->F G Measure Radioactivity F->G H Calculate Specific Binding G->H I Plot Competition Curve H->I J Determine IC50 and Calculate Ki I->J

Caption: Radioligand binding assay workflow.

Conclusion: An Integrated Approach to Scaffold Selection

The choice of a heterocyclic carboxylic acid in drug design is a strategic decision that goes beyond simply ensuring the presence of a key interacting moiety. As we have seen with this compound and its comparators, each scaffold brings a unique constellation of physicochemical properties that will profoundly impact a molecule's journey through the body. Isoindoline offers a rigid and versatile platform, while other heterocycles like pyridine, thiophene, and indole provide alternative geometries, electronic properties, and lipophilicities.

An effective drug discovery program will leverage a combination of experimental data and in silico predictions to guide scaffold selection. The protocols provided in this guide offer a robust framework for generating the necessary data to make informed decisions. By carefully considering the interplay between pKa, lipophilicity, and permeability, medicinal chemists can strategically navigate the complex landscape of drug design to develop novel therapeutics with optimized efficacy and safety profiles.

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A Researcher's Guide to Purity Assessment of Synthesized Isoindoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like Isoindoline-5-carboxylic acid hydrochloride is of paramount importance. The presence of impurities can dramatically alter the course of a reaction, impact biological activity, and compromise the integrity of research data. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, complete with experimental protocols and supporting data to ensure the reliability of your findings.

The isoindoline scaffold is a key structural motif in a number of pharmaceutical compounds.[1] this compound, in particular, serves as a crucial building block in medicinal chemistry.[2] Given its role, ensuring its purity is a critical first step in any synthetic endeavor.

The Imperative of Orthogonal Purity Assessment

A single analytical method is often insufficient to definitively declare a compound as "pure." Different techniques possess inherent biases and limitations. Therefore, employing a multi-pronged, or orthogonal, approach is essential for a comprehensive purity profile.[3][4] This strategy involves using multiple, independent analytical methods to analyze a sample, reducing the risk of overlooking co-eluting impurities or those not detectable by a primary method.[3][5] For this compound, a robust purity assessment should ideally combine chromatographic, spectroscopic, and elemental analysis techniques.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for most organic compounds, offering high-resolution separation of the main component from its impurities.[6]

Why HPLC is the Primary Choice:
  • Quantitative Accuracy: HPLC, particularly with UV detection, provides excellent quantitative data, allowing for the precise determination of impurity levels.

  • Sensitivity: Modern HPLC systems can detect impurities at very low levels, often in the parts-per-million (ppm) range.

  • Versatility: A wide array of stationary and mobile phases allows for the optimization of separation for a broad range of compounds, including polar molecules like this compound.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol outlines a general-purpose reversed-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (re-equilibration)

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and described.[7]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases A & B MobilePhase->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: A streamlined workflow for HPLC purity analysis.

Orthogonal Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is excellent for quantification, it provides no structural information about the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a powerful orthogonal technique.[8][9] It not only confirms the structure of the desired compound but can also reveal the presence of impurities with different chemical structures.

Why NMR is a Critical Orthogonal Method:
  • Structural Confirmation: NMR provides definitive structural information, confirming the identity of the synthesized this compound.

  • Detection of Non-UV Active Impurities: Some impurities may not have a UV chromophore and would be invisible to a UV detector in HPLC. NMR can detect these impurities.

  • Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, NMR can be used as a quantitative technique to determine the absolute purity of a sample.[8][10][11]

Experimental Protocol: ¹H NMR for Purity Assessment

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility of the hydrochloride salt)

  • Internal standard for qNMR (optional, e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • If performing qNMR, accurately weigh a known amount of the internal standard.

    • Dissolve the sample (and internal standard, if applicable) in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks corresponding to the desired product and any visible impurities.

    • The relative integration of impurity peaks compared to the product peaks gives an estimate of their molar ratio.

    • For qNMR, the purity is calculated based on the integral ratio of the analyte to the internal standard, their respective number of protons, and their weights.[11]

Interpreting the Data:

The presence of unexpected peaks in the ¹H NMR spectrum indicates impurities. The chemical shifts and coupling patterns of these peaks can provide clues to the structure of the impurities. Common impurities in isoindoline synthesis can include starting materials, by-products from incomplete reactions, or over-reduced species.[12] The hydrochloride salt formation can be confirmed by the presence of a broad peak for the N-H proton, which will likely be downfield shifted.[13][14]

Orthogonal Method 2: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for identifying and characterizing impurities, especially when coupled with a separation technique like HPLC (LC-MS).[6][15] It provides molecular weight information, which is crucial for identifying unknown impurities.

Why Mass Spectrometry is a Powerful Tool:
  • Molecular Weight Determination: MS provides the exact mass of the parent compound and any impurities, aiding in their identification.

  • High Sensitivity: MS is highly sensitive and can detect trace-level impurities.[15][16]

  • Structural Fragmentation: Tandem MS (MS/MS) can be used to fragment ions, providing structural information about the impurities.[16]

Experimental Protocol: LC-MS for Impurity Profiling

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer)

Procedure: The HPLC conditions can be similar to those described in the primary HPLC method. The eluent from the HPLC is directly introduced into the mass spectrometer.

Data Analysis:

  • Extract ion chromatograms for the expected molecular weight of this compound and any potential impurities.

  • Analyze the mass spectra of any detected impurity peaks to determine their molecular formulas.

  • Compare the observed mass-to-charge ratios (m/z) with potential by-products of the synthesis.

Logical Flow of Impurity Identification

Impurity_ID_Flow Start Synthesized this compound HPLC HPLC Analysis Reveals Impurity Peak Start->HPLC LCMS LC-MS Analysis of Impurity HPLC->LCMS MW Determine Molecular Weight (m/z) LCMS->MW Structure Propose Putative Structure based on Synthesis Pathway MW->Structure Confirm Confirm Structure (e.g., by NMR or synthesis of standard) Structure->Confirm

Caption: Logical progression for identifying an unknown impurity.

Orthogonal Method 3: Elemental Analysis

Elemental analysis (CHN analysis) is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. For a hydrochloride salt, analysis for chlorine is also critical. This method provides a direct measure of the compound's empirical formula.

Why Elemental Analysis is a Foundational Technique:
  • Confirmation of Elemental Composition: It verifies that the elemental composition of the synthesized compound matches the theoretical values for this compound.[17]

  • Detection of Inorganic Impurities: This technique can indicate the presence of inorganic impurities that would not be detected by HPLC-UV or NMR.

  • Assessment of Salt Formation: The percentage of chlorine can confirm the proper formation of the hydrochloride salt.

Experimental Protocol: CHN and Chlorine Analysis

Instrumentation:

  • CHN analyzer

  • Method for chlorine analysis (e.g., titration or ion chromatography)

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • A separate analysis is performed to determine the chlorine content.

Data Interpretation: The experimental percentages of C, H, N, and Cl are compared to the theoretical values. A deviation of more than ±0.4% may indicate the presence of impurities or incomplete salt formation.[17]

ElementTheoretical % for C₉H₁₀ClNO₂Acceptable Range (±0.4%)
Carbon54.1553.75 - 54.55
Hydrogen5.054.65 - 5.45
Nitrogen7.016.61 - 7.41
Chlorine17.7617.36 - 18.16

Comparative Summary of Purity Assessment Techniques

Technique Primary Purpose Strengths Limitations
HPLC Quantitative purityHigh resolution, sensitive, quantitativeRequires UV-active compounds, provides no structural information
NMR Structural confirmationDefinitive structural information, detects non-UV active impurities, can be quantitative (qNMR)Lower sensitivity than HPLC, complex mixtures can be difficult to interpret
MS Molecular weight determinationHigh sensitivity, provides molecular weight and formula, structural info via fragmentationNot inherently quantitative without standards, ionization suppression can be an issue
Elemental Analysis Elemental compositionConfirms empirical formula, detects inorganic impuritiesDoes not identify organic impurities, requires a relatively pure sample

Conclusion and Recommendations

A comprehensive and trustworthy assessment of the purity of synthesized this compound necessitates the use of orthogonal analytical methods.

  • For routine purity checks and quantification: A validated HPLC method should be the primary tool.

  • For structural confirmation and identification of potential by-products: ¹H NMR is essential.

  • For identifying and characterizing unknown impurities: LC-MS is the most powerful technique.

  • For fundamental confirmation of the elemental composition and salt formation: Elemental analysis provides a crucial baseline.

By integrating these techniques, researchers can have high confidence in the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent research and development efforts. This multi-faceted approach aligns with the stringent quality standards expected in the pharmaceutical industry and is a hallmark of rigorous scientific practice.

References

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characterization of Isoindoline-5-carboxylic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Isoindoline-5-carboxylic Acid Hydrochloride Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5] Among these, derivatives of this compound are particularly noteworthy. The carboxylic acid group often plays a crucial role in the interaction with biological targets, while the hydrochloride salt form enhances aqueous solubility, a critical property for drug development and formulation.[6]

This guide provides a comprehensive comparison of the key characterization techniques for this compound derivatives. It is designed to offer researchers and drug development professionals the necessary insights and experimental protocols to rigorously validate the structure, purity, and properties of these promising compounds.

The Strategic Importance of the Isoindoline-5-Carboxylic Acid Scaffold

The isoindoline ring system, a fusion of a benzene ring and a five-membered nitrogen-containing ring, serves as a versatile template for designing novel therapeutic agents.[3][6] A notable area of research is the development of isoindolinone-based inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction, which represents a key pathway in cancer therapy.[7][8][9] The activation of the p53 tumor suppressor by inhibiting its interaction with MDM2 is a clinically validated strategy for combating various cancers.[7][8] Isoindoline derivatives have demonstrated potential in this area, with the carboxylic acid moiety often contributing to essential binding interactions within the target protein.

The synthesis of these derivatives typically involves the construction of the isoindoline core, which can be achieved through methods like the reductive cyclization of o-phthalaldehyde derivatives or the reduction of phthalimides.[6] The final step often involves treatment with hydrochloric acid to yield the hydrochloride salt, which improves handling and bioavailability.[6][10]

cluster_synthesis General Synthesis Workflow Start Benzene Derivative (e.g., o-phthalaldehyde) Cyclization Formation of Isoindoline Ring Start->Cyclization Reductive Cyclization Derivatization Introduction of Substituents Cyclization->Derivatization Salt_Formation Treatment with HCl Derivatization->Salt_Formation Final_Product Isoindoline-5-carboxylic acid hydrochloride Derivative Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

A Comparative Guide to Characterization Techniques

The rigorous characterization of synthesized compounds is a cornerstone of drug discovery, ensuring their identity, purity, and stability. Below, we compare the most critical analytical techniques for this compound derivatives, complete with experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expertise & Experience: For isoindoline derivatives, ¹H NMR is crucial for confirming the presence and substitution pattern of the aromatic ring, as well as the protons on the five-membered ring. The chemical shifts of the benzylic protons can be particularly informative about the conformation and substitution at the nitrogen atom. ¹³C NMR confirms the carbon skeleton, including the critical carbonyl carbon of the carboxylic acid.

Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR techniques (like COSY and HSQC) provides a self-validating system for complete structural assignment, leaving no ambiguity about the compound's identity.

Table 1: Comparison of Hypothetical this compound Derivatives

Derivative Structure Molecular Weight ( g/mol ) Key ¹H NMR Shifts (δ ppm, DMSO-d₆) Key ¹³C NMR Shifts (δ ppm, DMSO-d₆) Biological Activity (IC₅₀)
Compound A R = H199.63~7.8-8.0 (Ar-H), ~4.5 (CH₂-N), ~10.0 (NH₂⁺), ~13.0 (COOH)~167.0 (C=O), ~122-145 (Ar-C)> 10 µM
Compound B R = Benzyl289.76~7.2-7.5 (Ar-H, Benzyl), ~4.8 (CH₂-N), ~5.0 (CH₂-Ph)~167.0 (C=O), ~125-145 (Ar-C), ~55.0 (CH₂-Ph)1.5 µM
Compound C R = 4-Chlorobenzyl324.20~7.4-7.6 (Ar-H, Cl-Ph), ~4.9 (CH₂-N), ~5.1 (CH₂-Ph-Cl)~167.0 (C=O), ~128-145 (Ar-C), ~132.0 (C-Cl), ~54.0 (CH₂-Ph-Cl)0.2 µM[8]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the isoindoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[11]

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[11]

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[11]

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure. Correlate the ¹H and ¹³C data to confirm the assignments.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of the synthesized derivative and providing structural information through fragmentation patterns.

Expertise & Experience: Electrospray ionization (ESI) is a common and effective technique for these types of molecules, as it is a soft ionization method that typically yields a prominent molecular ion peak ([M+H]⁺). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Trustworthiness: The accurate mass measurement provided by HRMS offers a high degree of confidence in the molecular formula of the compound, which is a critical validation step.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS).[12][13]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the molecular ion peak and compare the measured mass-to-charge ratio (m/z) with the calculated value for the expected structure. Analyze any fragmentation patterns to further support the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in a molecule.

Expertise & Experience: For Isoindoline-5-carboxylic acid derivatives, the IR spectrum will show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the hydrochloride salt, and the C=C stretches of the aromatic ring.[4][12]

Trustworthiness: The presence or absence of these characteristic peaks provides a quick and reliable confirmation of the compound's functional groups, complementing the more detailed structural information from NMR and MS.

Table 2: Key IR Absorption Bands for Isoindoline-5-carboxylic acid Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500-3300
Carboxylic AcidC=O stretch1700-1725
Amine Salt (HCl)N-H stretch2200-3000
Aromatic RingC=C stretch1450-1600
Aromatic RingC-H stretch3000-3100

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound and is also used for purification.[14][15]

Expertise & Experience: Reversed-phase HPLC is the most common mode for analyzing these derivatives.[16] A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

Trustworthiness: A single, sharp peak in the chromatogram under different gradient conditions provides strong evidence of the compound's high purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of about 1 mg/mL. Dilute this solution to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the area of the peaks in the chromatogram. The purity of the compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

cluster_screening Biological Activity Screening Workflow Compound Synthesized Derivative Primary_Assay Primary Screen (e.g., MDM2-p53 ELISA) Compound->Primary_Assay Dose_Response Dose-Response Assay (IC₅₀ Determination) Primary_Assay->Dose_Response Active Cell_Based_Assay Cell-Based Assay (e.g., p53 activation) Dose_Response->Cell_Based_Assay Hit_Compound Validated Hit Cell_Based_Assay->Hit_Compound Potent & Efficacious

Caption: A typical workflow for evaluating the biological activity of isoindoline derivatives.

Conclusion

The comprehensive is a critical, multi-faceted process that is essential for advancing these compounds in the drug discovery pipeline. By integrating data from NMR, MS, IR, and HPLC, researchers can confidently establish the structure, identity, and purity of their synthesized molecules. The protocols and comparative data presented in this guide offer a robust framework for these analytical endeavors, ensuring the scientific integrity required for the development of novel therapeutics. The continued exploration of this chemical space, grounded in rigorous characterization, holds significant promise for the discovery of new and effective medicines.[2][3]

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The Strategic Advantage of a Privileged Scaffold: A Comparative Guide to Isoindoline-5-carboxylic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision point that dictates the trajectory of a research program. A "privileged scaffold" is one that demonstrates the ability to bind to multiple, diverse biological targets, and the isoindoline nucleus has unequivocally earned this distinction.[1][2] This guide provides an in-depth technical comparison of Isoindoline-5-carboxylic acid hydrochloride, a versatile building block, against alternative chemical moieties. We will explore its applications through the lens of experimental data and established protocols, offering insights into why this scaffold is a cornerstone in modern medicinal chemistry.[1]

The Isoindoline Core: A Constrained Analog with Unconstrained Potential

The isoindoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring.[3] This bicyclic system imparts a significant degree of conformational rigidity, a highly desirable trait in drug design. This compound (CAS: 149353-72-0) incorporates a carboxylic acid group, a versatile handle for synthetic modification, and exists as a hydrochloride salt, which typically enhances aqueous solubility compared to the free base.[3]

One of the most powerful applications of this scaffold is as a constrained proline analog . Proline's unique cyclic structure already restricts the conformational freedom of peptide chains.[4] By fusing a benzene ring to the pyrrolidine ring of proline, the isoindoline structure further limits rotation, pre-organizing appended functional groups into a well-defined spatial orientation. This can lead to a significant increase in binding affinity and selectivity for a target protein, as less conformational entropy is lost upon binding.[5][6]

Comparative Binding Affinity: A Workflow

To quantify the advantage of a constrained scaffold, a competitive binding assay is a standard and effective method. This experiment measures how effectively a test compound (e.g., an isoindoline derivative) competes with a known, labeled ligand for the active site of a target protein.

G cluster_0 Assay Preparation cluster_1 Competitive Incubation cluster_2 Detection & Analysis Target Target Protein Plate Microplate Wells Target->Plate Labeled_Ligand Labeled Ligand (e.g., radiolabeled, fluorescent) Labeled_Ligand->Plate Buffer Binding Buffer Buffer->Plate Incubate Incubate to Equilibrium Plate->Incubate Test_Cmpd Test Compound (Isoindoline Derivative) Test_Cmpd->Plate Control_Cmpd Control Compound (e.g., Proline Analog) Control_Cmpd->Plate Wash Wash Unbound Ligand Incubate->Wash Detect Detect Signal Wash->Detect Analysis Calculate IC50 Detect->Analysis

Caption: Experimental workflow for a competitive binding assay.

Protocol: Competitive Inhibition Assay

  • Preparation: A constant concentration of the target protein and a labeled ligand are pre-mixed in an appropriate binding buffer.

  • Competition: The protein-ligand mixture is dispensed into microplate wells containing serial dilutions of the test compound (Isoindoline derivative) and a comparator compound (e.g., a more flexible analog).

  • Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at a stable temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.

  • Separation: Unbound labeled ligand is separated from the protein-bound ligand. This can be achieved through various methods, such as filtration or size-exclusion chromatography.

  • Detection: The amount of bound labeled ligand is quantified using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).

  • Analysis: The signal is plotted against the concentration of the competitor compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of the compound required to inhibit 50% of the labeled ligand's binding. A lower IC50 value indicates higher binding affinity.

A Privileged Scaffold for Enzyme Inhibition

The isoindoline framework is a recurring motif in a multitude of enzyme inhibitors, targeting diseases from cancer to inflammation.[1][3]

PARP Inhibitors: A Case Study in Rational Design

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA damage repair.[7] Inhibiting PARP in cancer cells that already have deficiencies in other DNA repair pathways (like those with BRCA mutations) leads to a synthetic lethality, causing selective cancer cell death.[7][8] The isoindolinone scaffold (a derivative of isoindoline) is structurally similar to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[8] This mimicry allows isoindolinone-based drugs to act as potent competitive inhibitors at the enzyme's catalytic site.[8]

cluster_0 Standard DNA Repair cluster_1 Action of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation PARylation of Proteins PARP_Activation->PARylation Inhibition PARP Trapping & Inhibition PARP_Activation->Inhibition Recruitment Recruitment of Repair Machinery PARylation->Recruitment Repair DNA Repair Recruitment->Repair PARP_Inhibitor Isoindoline-based PARP Inhibitor PARP_Inhibitor->PARP_Activation Competes with NAD+ Stalled_Fork Replication Fork Collapse Inhibition->Stalled_Fork DSB Double-Strand Breaks Stalled_Fork->DSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition.

Comparative Data: Scaffolds in PARP Inhibitors

ScaffoldExample DrugKey Features
Isoindolinone TalazoparibHigh potency and excellent PARP-trapping activity. Structural mimic of nicotinamide.[8]
Phthalazinone OlaparibThe first clinically approved PARP inhibitor. Well-established efficacy.
Benzimidazole VeliparibWeaker PARP-trapping ability, potentially leading to a different toxicity profile.
Broader Applications in Enzyme Inhibition

Beyond PARP, derivatives of the isoindoline scaffold have demonstrated significant potential against other enzyme classes.

Data Summary: Isoindoline Derivatives as Enzyme Inhibitors

Enzyme TargetInhibitor TypePotency (IC50)Comparison StandardReference
COX-2 Isoindoline-chalcone hybrid0.11 - 0.18 µMCelecoxib (IC50 = 0.09 µM)[9]
hCA I Isoindolinone-sulfonateKi = 11.48 nMAcetazolamide (Ki = 436.20 nM)[10]
hCA II Isoindolinone-sulfonateKi = 9.32 nMAcetazolamide (Ki = 93.53 nM)[10]

These results show that isoindoline-based compounds can be highly potent and, in the case of carbonic anhydrase (hCA), significantly outperform the standard inhibitor.[10]

Synthetic Versatility: From Building Block to Lead Compound

The true value of a scaffold lies in its synthetic tractability. The carboxylic acid group of this compound is a prime site for modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). Amide coupling is the most common and robust method for this diversification.

G Start Isoindoline-5-carboxylic acid hydrochloride Activation Carboxylic Acid Activation (e.g., HATU, EDC) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Diverse Amines (R-NH2) Amine->Coupling Library Library of Amide Derivatives Coupling->Library

Caption: General workflow for synthetic library generation.

Protocol: Standard Amide Coupling Reaction

  • Acid Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add a peptide coupling reagent, for example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).[11]

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final amide.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its utility as a constrained proline analog can significantly enhance binding affinity, while its core structure has proven to be a highly effective pharmacophore for inhibiting critical enzyme targets like PARP and COX-2.[3][8][9] Supported by robust and versatile synthetic protocols, this scaffold provides a reliable and efficient starting point for the development of novel therapeutics. The comparative data and experimental frameworks presented here underscore its value and solidify its position as a truly privileged scaffold in the landscape of drug discovery.

References

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  • Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry. Available from: [Link]

  • Elthon, T. E., & Stewart, C. R. (1982). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology, 70(2), 597-602. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isoindoline-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of isoindoline-5-carboxylic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Compound: Hazard Profile and Classification

From a disposal perspective, its classification as a halogenated organic compound is critical.[4] The presence of the hydrochloride salt introduces a halogen (chlorine), which necessitates segregation from non-halogenated waste streams due to specific incineration requirements and potential for harmful byproducts if mixed improperly.

Table 1: Key Characteristics for Disposal Consideration

PropertyImplication for Disposal
Physical Form Solid (powder)
Chemical Class Halogenated Organic Compound, Carboxylic Acid Hydrochloride Salt
Potential Hazards Skin/eye irritant, potentially harmful if ingested/inhaled
Regulatory Framework Resource Conservation and Recovery Act (RCRA)
Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][5]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood to ensure adequate ventilation.[6]

Step-by-Step Disposal Procedure

The proper disposal of this compound is contingent on its form (e.g., pure compound, in solution, or as contaminated material). The following workflow provides a decision-making framework for its safe disposal.

G cluster_0 Start: Assess Waste Form cluster_1 Categorization cluster_2 Containment & Labeling cluster_3 Final Disposal start Isoindoline-5-Carboxylic Acid Hydrochloride Waste solid_waste Unused/Expired Pure Compound or Contaminated Solids start->solid_waste Solid liquid_waste Solutions Containing the Compound start->liquid_waste Liquid spill_cleanup Spill Cleanup Debris start->spill_cleanup Spill container_solid Place in a clearly labeled, sealed container for 'Halogenated Organic Solids'. solid_waste->container_solid container_liquid Collect in a dedicated, sealed, and labeled 'Halogenated Organic Liquid Waste' container. liquid_waste->container_liquid container_spill Package in a sealed bag or container. Label as 'Halogenated Spill Debris'. spill_cleanup->container_spill dispose Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service. container_solid->dispose container_liquid->dispose container_spill->dispose

Figure 1: Decision workflow for the disposal of this compound.

Detailed Instructions:

  • Waste Segregation:

    • Do: Collect waste containing this compound in a designated container for halogenated organic waste .[7][8] This is the most critical step to ensure proper final disposal.

    • Do Not: Mix with non-halogenated organic waste, inorganic acids, bases, or heavy metals. Such mixing can lead to dangerous reactions and complicates the disposal process.

  • For Unused/Expired Solid Compound or Contaminated Solids (e.g., weighing paper, gloves):

    • Carefully place the solid waste into a robust, sealable container.

    • Affix a hazardous waste tag to the container immediately.[9] The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • For Solutions Containing the Compound:

    • Pour the solution into a designated, compatible liquid waste container for halogenated organic solvents .[6][8]

    • Ensure the container is properly vented if there is a possibility of gas evolution, though this is not expected under normal conditions for this compound.

    • Keep the container tightly closed when not in use.[9][8]

    • Maintain a log sheet of the contents of the liquid waste container.

  • Handling Spills:

    • In the event of a small spill, contain it using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a sealable bag or container.[9]

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated solid waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.[8]

Regulatory Compliance: Adherence to RCRA Guidelines

The disposal of all laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] Your institution's Environmental Health & Safety (EH&S) department is responsible for ensuring compliance with these regulations.

Key RCRA requirements for waste generators include:

  • Waste Identification: Properly characterizing waste to determine if it is hazardous.[13]

  • Container Management: Using containers that are in good condition, compatible with the waste, and always kept closed.[14]

  • Labeling: Clearly marking containers with the words "Hazardous Waste" and the identity of the contents.[8]

By following the procedures in this guide, you will be in compliance with the fundamental principles of RCRA for hazardous waste management.

Final Disposition

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[6] The final step is to contact your institution's EH&S department to arrange for the collection and disposal by a licensed professional waste management service.[2]

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Classification of special laboratory waste. University of Barcelona. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Safety Data Sheet - (R)-Isoindoline-1-carboxylic acid hydrochloride. Angene Chemical. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.